Ethyl allyl(2,2-dimethoxyethyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-7-11(10(12)15-6-2)8-9(13-3)14-4/h5,9H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIOXBYMPVICFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CC=C)CC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128740-02-3 | |
| Record name | Ethyl N-(2,2-dimethoxyethyl)-N-2-propen-1-ylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128740-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (2,2-dimethoxyethyl)-2-propenyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl allyl(2,2-dimethoxyethyl)carbamate
Abstract
This guide provides a comprehensive, technically-grounded methodology for the synthesis of Ethyl allyl(2,2-dimethoxyethyl)carbamate (CAS No. 128740-02-3). The synthesis is approached as a two-step process, commencing with the N-allylation of 2,2-dimethoxyethan-1-amine to yield the key intermediate, N-allyl-2,2-dimethoxyethanamine. This intermediate is subsequently reacted with ethyl chloroformate under carefully controlled conditions to produce the target carbamate. This document elucidates the causal reasoning behind procedural choices, from reagent selection to reaction conditions and purification strategies. It is intended for researchers and drug development professionals who require a robust and reproducible protocol grounded in established principles of organic chemistry.
Introduction and Strategic Overview
This compound is a multifunctional organic molecule featuring a carbamate linkage, an allyl group, and a protected aldehyde in the form of a dimethyl acetal. These functional groups make it a potentially valuable intermediate for more complex molecular architectures in pharmaceutical and materials science. For instance, the allyl group is amenable to a wide range of transformations, including cross-metathesis and palladium-catalyzed reactions, while the acetal can be readily deprotected to reveal a reactive aldehyde for subsequent derivatization.
Our synthetic strategy is predicated on a logical and efficient two-step sequence. This approach ensures high conversion rates and simplifies purification by addressing the formation of the secondary amine intermediate before introducing the carbamate moiety.
Logical Workflow for Synthesis
The overall synthetic pathway is visualized below, outlining the progression from commercially available starting materials to the final product.
Caption: High-level workflow for the two-step synthesis.
Part I: Synthesis of N-allyl-2,2-dimethoxyethanamine (Intermediate)
The foundational step is the selective mono-allylation of the primary amine, 2,2-dimethoxyethanamine. The choice of a mild base and appropriate solvent is critical to prevent over-alkylation and ensure a clean reaction profile.
Mechanistic Rationale and Reagent Selection
The reaction proceeds via a standard SN2 mechanism, where the amine acts as a nucleophile, attacking the electrophilic methylene carbon of allyl bromide.
-
Amine Source: 2,2-dimethoxyethanamine is a commercially available starting material, serving as the nitrogen and dimethoxyethyl backbone of the target molecule.
-
Allylating Agent: Allyl bromide is a highly effective and reactive agent for this transformation.
-
Base: Potassium carbonate (K₂CO₃) is selected as the base. It is a mild, inorganic base that is sufficiently strong to neutralize the hydrobromic acid (HBr) generated during the reaction. Its insolubility in acetonitrile facilitates easy removal by filtration post-reaction, simplifying the workup.
-
Solvent: Acetonitrile is an ideal polar aprotic solvent for this SN2 reaction. It readily dissolves the amine and allyl bromide while promoting the nucleophilic attack without interfering with the reaction.
Detailed Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,2-Dimethoxyethanamine | 105.14 | 10.0 g | 0.095 | 1.0 |
| Allyl Bromide | 120.98 | 12.6 g (8.7 mL) | 0.104 | 1.1 |
| Potassium Carbonate | 138.21 | 19.7 g | 0.142 | 1.5 |
| Acetonitrile | - | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethoxyethanamine (10.0 g, 0.095 mol), potassium carbonate (19.7 g, 0.142 mol), and acetonitrile (200 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add allyl bromide (12.6 g, 0.104 mol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.
-
Wash the filtered solids with a small amount of acetonitrile (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude N-allyl-2,2-dimethoxyethanamine as an oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.
Part II: Synthesis of this compound
This final step involves the formation of the carbamate linkage through the reaction of the synthesized secondary amine with ethyl chloroformate. Temperature control and effective acid scavenging are paramount for achieving a high yield and purity.
Mechanistic Rationale and Reagent Selection
The formation of the carbamate proceeds via a nucleophilic acyl substitution reaction. The secondary amine nitrogen attacks the electrophilic carbonyl carbon of ethyl chloroformate, followed by the elimination of a chloride ion.
Caption: Mechanism of carbamate formation.
-
Electrophile: Ethyl chloroformate is a classic and highly efficient reagent for installing an ethoxycarbonyl group onto a nucleophilic nitrogen. It is reactive and commercially available.
-
Base: Triethylamine (Et₃N) is used as a soluble organic base. Its primary function is to neutralize the HCl generated in situ[1]. This is critical as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The resulting triethylammonium chloride salt is typically soluble in the reaction medium but can be easily removed during the aqueous workup.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction. It is inert, aprotic, and readily dissolves both the amine intermediate and ethyl chloroformate. Its low boiling point simplifies removal during product isolation.
-
Temperature Control: The reaction is initiated at 0°C. This is a standard precaution when working with reactive acylating agents like ethyl chloroformate to control the initial exotherm and minimize potential side reactions[1][2].
Detailed Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| N-allyl-2,2-dimethoxyethanamine | 145.20 | 13.8 g | 0.095 | 1.0 |
| Ethyl Chloroformate | 108.52 | 11.3 g (9.8 mL) | 0.104 | 1.1 |
| Triethylamine | 101.19 | 11.5 g (15.9 mL) | 0.114 | 1.2 |
| Dichloromethane (DCM) | - | 250 mL | - | - |
Procedure:
-
Dissolve the crude N-allyl-2,2-dimethoxyethanamine (13.8 g, 0.095 mol) and triethylamine (11.5 g, 0.114 mol) in dichloromethane (250 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0°C in an ice-water bath.
-
Add ethyl chloroformate (11.3 g, 0.104 mol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours[1].
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude oil should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Product Characterization
The final product, this compound, is a colorless to pale yellow oil. Its identity and purity should be confirmed using standard analytical techniques.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 128740-02-3 | [3] |
| Molecular Formula | C₁₀H₁₉NO₄ | [3] |
| Molecular Weight | 217.26 g/mol | [3] |
| Boiling Point | 270.1°C at 760 mmHg | [3] |
| Density | 1.022 g/cm³ | [3] |
| Flash Point | 117.2°C | [3] |
Expected Spectroscopic Data
-
¹H NMR (CDCl₃): Expect characteristic signals for the ethyl group (triplet ~1.2 ppm, quartet ~4.1 ppm), the allyl group (multiplets ~5.1-5.3 ppm and ~5.7-5.9 ppm, doublet ~3.9-4.0 ppm), the dimethoxyethyl group (singlet ~3.3-3.4 ppm for OCH₃, triplet ~4.4-4.5 ppm for the CH acetal, and a triplet ~3.4-3.5 ppm for the CH₂N), with integrations corresponding to the number of protons.
-
¹³C NMR (CDCl₃): Expect signals for the carbamate carbonyl (~155-156 ppm), the olefinic carbons of the allyl group (~117 and ~134 ppm), the acetal carbon (~102-103 ppm), and the various other aliphatic carbons in the structure.
-
IR (Neat): A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the carbamate is expected.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 218.1 and the [M+Na]⁺ ion at m/z 240.1.
Safety and Handling
-
Ethyl Chloroformate: This reagent is corrosive, toxic, and a lachrymator. It reacts with water to produce HCl[4]. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Allyl Bromide: This reagent is toxic, flammable, and a lachrymator. It should also be handled with extreme care in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. The reaction involving ethyl chloroformate should be equipped with a drying tube or performed under an inert atmosphere to prevent hydrolysis of the reagent.
Conclusion
The synthesis of this compound can be reliably achieved in high yield through a robust two-step process involving N-allylation followed by carbamate formation. The protocols described herein are built on well-established chemical transformations and emphasize control over reaction parameters to ensure reproducibility and product purity. This guide provides the necessary detail for researchers to successfully implement this synthesis in a laboratory setting.
References
-
Supporting Information for Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. Available from: [Link]
-
precisionFDA. ETHYL ALLYLCARBAMATE. Available from: [Link]
-
PubChem. allyl N-(2-aminoethyl)carbamate | C6H12N2O2 | CID 16213720. Available from: [Link]
-
ResearchGate. Scheme 3 Reagents and conditions: i, allyl chloroformate, NaOH, 0 C.... Available from: [Link]
-
Organic Syntheses. ethyl n-methylcarbamate. Available from: [Link]
-
Wiley-VCH. Supporting Information. Available from: [Link]
-
PubChem. Ethyl N-allylcarbamate | C6H11NO2 | CID 138454. Available from: [Link]
- Google Patents. WO2011154827A2 - Transition metal-catalyzed processes for the preparation of n-allyl compounds and use thereof.
- Google Patents. CN102718664A - Preparation method of N-allyl aniline compound.
-
ResearchGate. ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... Available from: [Link]
- Google Patents. WO1987000831A1 - Preparation of an allyl amine and quaternary diallyl ammonium compounds therefrom.
- Google Patents. EP0320269B1 - Process for preparation of allyl type amine.
- Google Patents. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal.
-
PubChem. Carbamic acid, ethyl-, ethyl ester | C5H11NO2 | CID 12195. Available from: [Link]
-
MDPI. Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Available from: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]
-
National Center for Biotechnology Information. Chloroformates Acute Exposure Guideline Levels. Available from: [Link]
Sources
An In-depth Technical Guide to Ethyl allyl(2,2-dimethoxyethyl)carbamate
This guide provides a comprehensive technical overview of Ethyl allyl(2,2-dimethoxyethyl)carbamate (CAS Number: 128740-02-3), a molecule with significant potential in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, physicochemical properties, reactivity, and potential applications.
Introduction and Significance
This compound is a multifunctional organic compound featuring a carbamate core, an allyl group, and a protected aldehyde in the form of a dimethyl acetal. The strategic combination of these functional groups makes it a versatile building block for the synthesis of more complex molecular architectures.
The carbamate moiety is a key structural feature in numerous pharmaceuticals and agrochemicals, valued for its chemical stability and ability to act as a peptide bond isostere.[1][2] The allyl group serves as a versatile handle for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions, and can also function as a protecting group for the nitrogen atom.[3] The 2,2-dimethoxyethyl group is a stable precursor to a reactive aldehyde functionality, which can be unmasked under acidic conditions for subsequent reactions.[4]
A patent has identified the related compound, Ethyl N-(2,2-dimethoxyethyl)carbamate, as an intermediate in the synthesis of 2-(2,4,5-substituted-anilino) pyrimidine compounds, which are under investigation as potential cancer therapeutics.[5] This highlights the potential of the core structure of this compound in the development of novel bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, purification, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 128740-02-3 | [6] |
| Molecular Formula | C₁₀H₁₉NO₄ | [6] |
| Molecular Weight | 217.26 g/mol | [6] |
| Boiling Point | 270.1 °C at 760 mmHg | [6] |
| Density | 1.022 g/cm³ | [6] |
| Flash Point | 117.2 °C | [6] |
| InChI Key | RMCBLRIIALKKPN-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CCOC(=O)N(CC=C)CC(OC)OC | [6] |
Synthesis of this compound
The synthesis of this compound can be logically approached in a two-step sequence starting from commercially available 2,2-dimethoxyethylamine. The first step involves the N-allylation of the primary amine, followed by the formation of the ethyl carbamate.
Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of N-allyl-N-(2,2-dimethoxyethyl)amine (Intermediate)
This protocol is based on standard procedures for the N-alkylation of primary amines.
-
Materials:
-
2,2-Dimethoxyethylamine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of 2,2-dimethoxyethylamine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add allyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-allyl-N-(2,2-dimethoxyethyl)amine.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Causality: The use of a base like potassium carbonate is essential to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.
Step 2: Synthesis of this compound (Final Product)
This protocol is adapted from general methods for carbamate synthesis from secondary amines and chloroformates.
-
Materials:
-
N-allyl-N-(2,2-dimethoxyethyl)amine
-
Ethyl chloroformate
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve N-allyl-N-(2,2-dimethoxyethyl)amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Causality: Triethylamine acts as a base to scavenge the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and promoting the reaction. Dichloromethane is an appropriate inert solvent for this transformation.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its three key functional groups: the N-allyl group, the carbamate linkage, and the dimethyl acetal.
Reactivity of the Dimethyl Acetal
The dimethyl acetal serves as a protecting group for an aldehyde. It is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the aldehyde functionality. This transformation opens up a wide range of subsequent synthetic possibilities.
Caption: Acid-catalyzed cleavage of the dimethyl acetal.
Experimental Protocol: Acetal Deprotection
-
Materials:
-
This compound
-
Formic acid or another suitable acid (e.g., aqueous HCl)
-
Ethyl acetate
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound in formic acid.
-
Stir the solution at room temperature for several hours, monitoring the reaction by TLC.
-
Upon completion, carefully remove the excess formic acid under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.
-
The product, Ethyl allyl(2-oxoethyl)carbamate, can be purified by column chromatography.
-
Causality: The acidic medium protonates one of the methoxy groups of the acetal, converting it into a good leaving group (methanol). Subsequent attack by water and elimination of the second methanol molecule yields the aldehyde.[4]
Reactivity of the N-Allyl Group
The allyl group can participate in a variety of reactions, including:
-
Palladium-catalyzed reactions: The allyl group can be cleaved under mild conditions using a palladium catalyst, which is a common strategy for deprotection in peptide synthesis.[3]
-
Electrophilic additions: The double bond of the allyl group can undergo addition reactions with various electrophiles.
-
Metathesis reactions: The allyl group can participate in olefin metathesis reactions to form more complex structures.
Reactivity of the Carbamate Group
The carbamate linkage is generally stable to a wide range of reaction conditions. However, it can be cleaved under strong acidic or basic conditions, or through specific reagents designed for carbamate deprotection.[7]
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.9 | m | 1H | -CH=CH₂ |
| ~5.2 | m | 2H | -CH=CH ₂ |
| ~4.6 | t | 1H | -CH (OCH₃)₂ |
| ~4.1 | q | 2H | -O-CH ₂-CH₃ |
| ~3.9 | d | 2H | -N-CH ₂-CH=CH₂ |
| ~3.4 | d | 2H | -N-CH ₂-CH(OCH₃)₂ |
| ~3.3 | s | 6H | -CH(OCH ₃)₂ |
| ~1.2 | t | 3H | -O-CH₂-CH ₃ |
Predicted ¹³C NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~156 | C=O (carbamate) |
| ~134 | -C H=CH₂ |
| ~117 | -CH=C H₂ |
| ~103 | -C H(OCH₃)₂ |
| ~61 | -O-C H₂-CH₃ |
| ~54 | -CH(OC H₃)₂ |
| ~50 | -N-C H₂-CH=CH₂ |
| ~48 | -N-C H₂-CH(OCH₃)₂ |
| ~15 | -O-CH₂-C H₃ |
Predicted IR Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~1700 | C=O stretch (carbamate) |
| ~1645 | C=C stretch (alkene) |
| ~1100-1250 | C-O stretch (ester and acetal) |
| ~3080 | =C-H stretch (alkene) |
Predicted Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 217
-
Key Fragments: Loss of -OCH₃ (m/z = 186), loss of -CH(OCH₃)₂ (m/z = 144), loss of allyl group (m/z = 176), McLafferty rearrangement fragments.
Potential Applications in Drug Discovery and Organic Synthesis
The unique combination of functional groups in this compound makes it a valuable intermediate for the synthesis of a diverse range of target molecules.
-
Synthesis of Heterocycles: The aldehyde functionality, unmasked from the acetal, can be used in cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many drug molecules.
-
Peptidomimetics: The carbamate core can be incorporated into peptide-like structures to improve their stability and pharmacokinetic properties.[1]
-
Combinatorial Chemistry: The allyl and acetal functionalities can be orthogonally deprotected and functionalized, making this molecule suitable for the generation of compound libraries for high-throughput screening.
-
Intermediate for Bioactive Molecules: As suggested by related patents, this compound can serve as a key building block for the synthesis of complex molecules with potential therapeutic applications, such as kinase inhibitors in oncology.[5]
Conclusion
This compound is a promising and versatile building block in organic synthesis. Its straightforward synthesis, combined with the distinct reactivity of its functional groups, provides a powerful tool for the construction of complex and potentially bioactive molecules. This guide has provided a detailed overview of its properties, synthesis, reactivity, and potential applications to aid researchers in leveraging this compound for their scientific endeavors.
References
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 19(29), 5086-5103.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]
-
Alfa Chemistry. (n.d.). CAS 128740-02-3 this compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl N-allylcarbamate. Retrieved from [Link]
- AstraZeneca AB. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. U.S. Patent No. 8,946,235 B2. Washington, DC: U.S.
-
Master Organic Chemistry. (2023). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
- Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2022). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ChemRxiv.
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C. Organic Letters, 24(21), 3736–3740.
- Lange, M., Meyer, F. L., Nosovska, O., & Vilotijevic, I. (2023). Lewis-Base-Catalyzed N-Allylation of Silyl Carbamate Latent Pronucleophiles with Allylic Fluorides. Organic Letters, 25(49), 9097–9102.
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... Retrieved from [Link]
-
PubChem. (n.d.). Ethyl N-allylcarbamate. Retrieved from [Link]
Sources
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 2. Ethyl N-allylcarbamate | C6H11NO2 | CID 138454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and application of allyl, 2-sulfonylethyl and 2-thioethyl carbamate linkers for solid phase N-acyliminium ion chemistry - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 5. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Amine synthesis by carbamate cleavage [organic-chemistry.org]
An In-depth Technical Guide to the Molecular Structure of Ethyl allyl(2,2-dimethoxyethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular structure, properties, and potential synthetic methodologies for Ethyl allyl(2,2-dimethoxyethyl)carbamate. As a molecule incorporating several key functional groups, it holds relevance in the fields of organic synthesis and medicinal chemistry. This document is intended to serve as a foundational resource for researchers interested in the application and further development of this and structurally related compounds.
Introduction: The Significance of Carbamates in Modern Drug Discovery
The carbamate functional group is a cornerstone in contemporary drug design and medicinal chemistry.[1][2][3] Its unique properties, including chemical and proteolytic stability, the ability to permeate cell membranes, and its resemblance to a peptide bond, make it a valuable motif in the development of therapeutic agents.[1][2] Carbamates are integral structural and functional elements in a wide array of approved drugs for treating diseases such as cancer, epilepsy, and various viral infections.[1] They can play a direct role in drug-target interactions or be employed to enhance the biological activity of parent molecules.[1] Furthermore, the carbamate linkage is frequently utilized in prodrug design to improve systemic hydrolytic stability and protect active substances from first-pass metabolism.[1][4] The subject of this guide, this compound, is a multifunctional molecule that embodies the versatility of the carbamate scaffold.
Molecular Identity and Physicochemical Properties
This compound is identified by the CAS number 128740-02-3.[5] Its molecular formula is C10H19NO4, and it has an exact mass of 217.13100 u.[5]
| Property | Value | Source |
| Molecular Formula | C10H19NO4 | Alfa Chemistry[5] |
| CAS Number | 128740-02-3 | Alfa Chemistry[5] |
| Exact Mass | 217.13100 u | Alfa Chemistry[5] |
| Boiling Point | 270.101 °C at 760 mmHg | Alfa Chemistry[5] |
| Flash Point | 117.153 °C | Alfa Chemistry[5] |
| Density | 1.022 g/cm³ | Alfa Chemistry[5] |
| H-Bond Acceptor Count | 4 | Alfa Chemistry[5] |
| H-Bond Donor Count | 0 | Alfa Chemistry[5] |
In-Depth Structural Analysis
The molecular structure of this compound is characterized by a central carbamate core with ethyl, allyl, and 2,2-dimethoxyethyl substituents on the nitrogen and oxygen atoms.
Caption: 2D representation of this compound.
The canonical SMILES representation of the molecule is CCOC(=O)N(CC=C)CC(OC)OC.[5] This notation provides a linear text-based representation of the molecule's atomic connectivity. The InChI key, RMCBLRIIALKKPN-UHFFFAOYSA-N, serves as a unique digital identifier for the compound.[5]
Predicted Spectroscopic Data
Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):
| Protons | Multiplicity | Approximate Chemical Shift (δ) | Rationale |
| CH3 (Ethyl) | Triplet | 1.2-1.3 | Aliphatic methyl group adjacent to a methylene group. |
| O-CH2 (Ethyl) | Quartet | 4.0-4.2 | Methylene group attached to the carbamate oxygen. |
| N-CH2 (Allyl) | Doublet | 3.8-4.0 | Methylene group attached to the carbamate nitrogen and adjacent to a vinyl group. |
| =CH2 (Allyl) | Multiplet | 5.1-5.3 | Terminal vinyl protons. |
| -CH= (Allyl) | Multiplet | 5.7-5.9 | Internal vinyl proton. |
| N-CH2 (Dimethoxyethyl) | Triplet | 3.4-3.6 | Methylene group attached to the carbamate nitrogen and adjacent to a methine. |
| -CH(OCH3)2 | Triplet | 4.4-4.6 | Methine proton of the acetal group. |
| OCH3 (Dimethoxy) | Singlet | 3.2-3.4 | Methyl protons of the two methoxy groups. |
Predicted ¹³C NMR Chemical Shifts (in ppm):
| Carbon | Approximate Chemical Shift (δ) | Rationale |
| C=O (Carbamate) | 155-157 | Carbonyl carbon of the carbamate. |
| =CH2 (Allyl) | 116-118 | Terminal vinyl carbon. |
| -CH= (Allyl) | 133-135 | Internal vinyl carbon. |
| N-CH2 (Allyl) | 48-50 | Carbon attached to nitrogen in the allyl group. |
| O-CH2 (Ethyl) | 61-63 | Carbon attached to oxygen in the ethyl group. |
| CH3 (Ethyl) | 14-16 | Methyl carbon of the ethyl group. |
| N-CH2 (Dimethoxyethyl) | 45-47 | Carbon attached to nitrogen in the dimethoxyethyl group. |
| -CH(OCH3)2 | 102-104 | Acetal carbon. |
| OCH3 (Dimethoxy) | 53-55 | Methoxy carbons. |
Predicted Infrared (IR) Absorption Frequencies (in cm⁻¹):
| Functional Group | Approximate Wavenumber (ν) | Intensity |
| C=O (Carbamate) | 1700-1680 | Strong |
| C-O (Ester) | 1250-1200 | Strong |
| C-N (Amine) | 1250-1020 | Medium |
| C=C (Alkene) | 1680-1620 | Medium-Weak |
| =C-H (Alkene) | 3100-3000 | Medium |
| C-H (Aliphatic) | 3000-2850 | Strong |
Proposed Synthetic Strategies
The synthesis of this compound can be envisioned through several established methods for carbamate formation. A plausible and efficient approach would involve the reaction of an appropriate N-substituted amine with an ethyl chloroformate or a related carbonylating agent.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be disconnected at the C-N and C-O bonds of the carbamate linkage.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
A potential synthetic route is outlined below. This multi-step process begins with commercially available starting materials.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of Allyl(2,2-dimethoxyethyl)amine
The secondary amine precursor can be synthesized via the N-alkylation of 2,2-dimethoxyethanamine with an allyl halide, such as allyl bromide, in the presence of a suitable base to neutralize the hydrohalic acid formed.
Step 2: Formation of the Carbamate
The resulting secondary amine, Allyl(2,2-dimethoxyethyl)amine, can then be reacted with ethyl chloroformate in the presence of a non-nucleophilic base, like triethylamine or pyridine, to yield the final product, this compound. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at reduced temperatures to control the exothermicity.
Potential Applications in Drug Development and Organic Synthesis
The structural motifs present in this compound suggest several potential applications:
-
Scaffold for Library Synthesis: This molecule can serve as a versatile building block for the synthesis of compound libraries for high-throughput screening. The allyl group can be further functionalized through various reactions such as hydroboration-oxidation, epoxidation, or metathesis. The acetal group can be deprotected to reveal a reactive aldehyde, which can then be used in reductive amination or other condensation reactions.
-
Bioisostere for Amide Bonds: The carbamate linkage is a well-established bioisostere for the amide bond in peptidomimetics.[2] This substitution can enhance metabolic stability by reducing susceptibility to enzymatic cleavage by proteases.
-
Prodrug Strategies: The carbamate functionality is often employed in prodrug design.[1][4] While this specific molecule may not be a prodrug itself, its synthesis and chemistry are relevant to the development of carbamate-based prodrugs.
-
Protecting Group Chemistry: The allyl group is a common protecting group for amines (as an Alloc carbamate).[1] The chemistry involved in the synthesis of this molecule is directly applicable to the field of protecting group strategies in complex molecule synthesis.
Conclusion
This compound is a molecule with significant potential in the realms of medicinal chemistry and organic synthesis. Its structure combines the stability and desirable electronic properties of the carbamate core with multiple functional handles for further chemical modification. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and potential synthetic routes. The predicted spectroscopic data offers a baseline for the characterization of this compound. As the demand for novel chemical entities in drug discovery continues to grow, a thorough understanding of such versatile molecular scaffolds is paramount for the advancement of the field.
References
-
D'Souza, D. M., & Müller, T. J. (2007). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]
-
Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. (2025). [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Spectroscopic data (NMR, IR, MS) of Ethyl allyl(2,2-dimethoxyethyl)carbamate
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl allyl(2,2-dimethoxyethyl)carbamate
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS No: 128740-02-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on foundational spectroscopic principles and comparative analysis with analogous structures. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the spectral features to provide a self-validating framework for the structural elucidation of this molecule.
Molecular Structure and Spectroscopic Implications
This compound is a multifunctional molecule with a molecular formula of C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol .[1] Its structure contains several key functional groups that give rise to a distinct spectroscopic fingerprint: an ethyl carbamate core, an N-allyl group, and an N-(2,2-dimethoxyethyl) acetal side chain.
Structure:
A thorough analysis of this structure allows us to predict the key features in each spectroscopic technique. The electronegativity of the oxygen and nitrogen atoms will significantly influence the chemical shifts of adjacent protons and carbons in NMR spectroscopy. The carbonyl group of the carbamate and the carbon-carbon double bond of the allyl group will produce strong, characteristic absorption bands in the IR spectrum. Finally, the molecule's mass and bonding arrangement will dictate its fragmentation pattern in mass spectrometry.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons. Due to rotational isomerism around the carbamate C-N bond, some signals may appear broadened.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer at room temperature.
-
Parameters: Utilize a standard pulse program with a 90° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal. The resulting spectrum should be manually phased and baseline corrected. Integrate all signals to determine the relative proton ratios.
Workflow for ¹H NMR Analysis
Caption: Workflow for obtaining and analyzing a ¹H NMR spectrum.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | 1.25 | Triplet (t) | 3H | CH₃ -CH₂-O- | Standard ethyl ester methyl group, split by adjacent CH₂. |
| b | 4.15 | Quartet (q) | 2H | CH₃-CH₂ -O- | Methylene group deshielded by the adjacent ester oxygen. |
| c | 3.95 | Doublet (d) | 2H | N-CH₂ -CH=CH₂ | Allylic protons adjacent to the nitrogen, split by the vinyl proton. |
| d | 5.15 - 5.25 | Multiplet (m) | 2H | -CH=CH₂ | Terminal vinyl protons, showing complex splitting. |
| e | 5.75 - 5.85 | Multiplet (m) | 1H | -CH =CH₂ | Internal vinyl proton, deshielded and split by adjacent protons. |
| f | 3.40 | Doublet (d) | 2H | N-CH₂ -CH(OCH₃)₂ | Protons on carbon adjacent to nitrogen and the acetal group. |
| g | 4.50 | Triplet (t) | 1H | -CH (OCH₃)₂ | Acetal proton, deshielded by two oxygens, split by the N-CH₂ group. |
| h | 3.35 | Singlet (s) | 6H | -CH(OCH₃ )₂ | Equivalent methoxy protons, appearing as a sharp singlet. |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy is used to determine the number of unique carbon environments in a molecule. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically distinct carbon atom.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Data Acquisition: Acquire the spectrum on a 100 MHz (for a 400 MHz ¹H system) NMR spectrometer using a broadband proton-decoupled pulse sequence.
-
Parameters: A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR. A relaxation delay of 2-5 seconds is appropriate.
-
Data Processing: Apply a Fourier transform, followed by phasing and baseline correction.
Workflow for ¹³C NMR Analysis
Caption: Simplified workflow for ¹³C NMR analysis.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted δ (ppm) | Assignment | Rationale & Authoritative Grounding |
| 14.5 | CH₃ -CH₂-O- | Typical range for an sp³ carbon in an ethyl ester group. |
| 48.5 | N-CH₂ -CH(OCH₃)₂ | sp³ carbon bonded to nitrogen, shifted downfield by the electronegative atom. |
| 50.8 | N-CH₂ -CH=CH₂ | Allylic sp³ carbon bonded to nitrogen. |
| 54.5 | -CH(OCH₃ )₂ | Methoxy carbons, highly consistent environment. |
| 61.5 | CH₃-CH₂ -O- | sp³ carbon bonded to the carbamate oxygen. |
| 102.0 | -CH (OCH₃)₂ | Acetal carbon, significantly deshielded by two directly attached oxygens.[2] |
| 117.5 | -CH=CH₂ | Terminal sp² carbon of the allyl group.[3] |
| 134.0 | -CH =CH₂ | Internal sp² carbon of the allyl group.[3] |
| 156.0 | C =O | Carbonyl carbon of the carbamate group, typically found in the 150-160 ppm range.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: IR
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Background Scan: First, run a background scan of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Run the sample scan. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the major absorption peaks and correlate them to specific functional group vibrations.
Workflow for IR Analysis
Caption: Workflow for acquiring and interpreting an IR spectrum.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| 3080 | Medium | =C-H Stretch | sp² C-H stretching from the allyl group. |
| 2980-2850 | Strong | C-H Stretch | sp³ C-H stretching from the ethyl, allyl, and dimethoxyethyl groups. |
| 1705-1690 | Very Strong | C=O Stretch | Characteristic, strong absorption for the carbamate carbonyl group. |
| 1645 | Medium | C=C Stretch | Alkene double bond stretch from the allyl group. |
| 1250-1100 | Strong | C-O Stretch | Multiple strong bands are expected from the C-O single bonds of the ester and acetal moieties. |
| 1100-1000 | Strong | C-N Stretch | Carbamate C-N bond vibration. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. This data confirms the molecular weight and can reveal structural details through the analysis of fragmentation patterns.
Experimental Protocol: MS
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled GC or LC system.
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion with minimal fragmentation.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Data Acquisition: Acquire the mass spectrum, plotting ion intensity versus m/z.
-
Fragmentation Analysis (MS/MS): If desired, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum.
Workflow for Mass Spectrometry Analysis
Sources
A Comprehensive Technical Guide to the Purity and Characterization of Ethyl allyl(2,2-dimethoxyethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl allyl(2,2-dimethoxyethyl)carbamate is a multifunctional carbamate with potential applications in organic synthesis and pharmaceutical development. Its purity is paramount for reproducible and reliable downstream applications. This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and rigorous characterization of this compound. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to ensure scientific integrity and logical experimental design. Every protocol described is designed as a self-validating system, grounded in authoritative references to support key claims and methodologies.
Introduction: The Significance of Carbamate Purity
Carbamates are a critical class of organic compounds, widely utilized as protecting groups in peptide synthesis, as key intermediates in the pharmaceutical industry, and as the active components in various agrochemicals.[1] The biological and chemical reactivity of a carbamate is intrinsically linked to its structural integrity and purity. Even minor impurities can lead to unpredictable side reactions, decreased yields, and in the context of drug development, potential toxicity.[2][3]
This compound, with its combination of an ethyl carbamate, an allyl group, and a dimethoxyethyl moiety, presents a unique set of synthetic and analytical challenges. The presence of multiple reactive sites necessitates a carefully controlled synthesis and a multi-faceted analytical approach to confirm its identity and quantify its purity. This guide will systematically address these challenges, providing a robust framework for researchers working with this and similar carbamate compounds.
Synthesis and Purification: A Proposed Pathway and Rationale
Proposed Synthetic Pathway
The synthesis can be logically broken down into two main stages: the formation of the secondary amine precursor, N-allyl-2,2-dimethoxyethanamine, followed by its reaction with ethyl chloroformate to yield the target carbamate.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-allyl-2,2-dimethoxyethanamine
-
To a stirred solution of aminoacetaldehyde dimethyl acetal (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Slowly add allyl bromide (1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-allyl-2,2-dimethoxyethanamine. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude N-allyl-2,2-dimethoxyethanamine (1.0 eq) in dichloromethane (DCM).
-
Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture, ensuring the temperature remains below 5 °C.[5]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted ethyl chloroformate and neutralize the acid formed.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Purification Protocol and Rationale
The primary impurities in this synthesis are likely to be unreacted starting materials, over-alkylated byproducts, and hydrolysis products. A multi-step purification process is therefore essential.
Purification Workflow
Figure 2: A systematic workflow for the purification of the target carbamate.
Detailed Purification Steps:
-
Liquid-Liquid Extraction: The initial aqueous work-up in the synthesis protocol serves as the first purification step, removing water-soluble impurities and the base.
-
Silica Gel Column Chromatography: This is the most critical step for achieving high purity. The choice of eluent is crucial; a gradient of ethyl acetate in hexane is typically effective for separating carbamates of moderate polarity. The polarity of the eluent should be gradually increased to first elute non-polar impurities, followed by the product, and finally any more polar byproducts.
Comprehensive Characterization of this compound
A combination of spectroscopic and chromatographic techniques is necessary to unequivocally confirm the structure and assess the purity of the final product.
Spectroscopic Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ | Typical upfield triplet for an ethyl group adjacent to an oxygen. |
| ~3.3 | Singlet | 6H | -C(OCH₃ )₂ | Sharp singlet for the two equivalent methoxy groups. |
| ~3.4 | Doublet | 2H | -N-CH₂ -CH(OCH₃)₂ | Methylene protons adjacent to the nitrogen and the acetal group. |
| ~3.9 | Doublet of doublets | 2H | -N-CH₂ -CH=CH₂ | Methylene protons of the allyl group adjacent to the nitrogen. |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group deshielded by the adjacent oxygen. |
| ~4.5 | Triplet | 1H | -CH₂-CH (OCH₃)₂ | The methine proton of the acetal, split by the adjacent methylene group. |
| ~5.2 | Multiplet | 2H | -CH=CH₂ | Terminal vinyl protons of the allyl group. |
| ~5.8 | Multiplet | 1H | -CH =CH₂ | Internal vinyl proton of the allyl group. |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14 | -O-CH₂-C H₃ | Upfield signal for the ethyl methyl carbon. |
| ~48 | -N-C H₂-CH(OCH₃)₂ | Carbon of the methylene group attached to the nitrogen. |
| ~50 | -N-C H₂-CH=CH₂ | Carbon of the allyl methylene group attached to the nitrogen. |
| ~54 | -C(OC H₃)₂ | Equivalent methoxy carbons. |
| ~61 | -O-C H₂-CH₃ | Methylene carbon of the ethyl group. |
| ~102 | -C H(OCH₃)₂ | Acetal carbon, typically in this region. |
| ~117 | -CH=C H₂ | Terminal vinyl carbon. |
| ~134 | -C H=CH₂ | Internal vinyl carbon. |
| ~156 | C =O | Carbamate carbonyl carbon, a key diagnostic peak.[6] |
3.1.2. Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for carbamates.
-
Expected Molecular Ion: The exact mass of this compound (C₁₀H₁₉NO₄) is 217.1314.[7] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 218.1387, and the sodium adduct [M+Na]⁺ at m/z 240.1206.
-
Fragmentation Pattern: While a detailed fragmentation analysis would require experimental data, common fragmentation pathways for carbamates involve the loss of the alkoxy group, the alkyl group attached to the nitrogen, or cleavage of the carbamate bond.[8]
3.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to identify key functional groups.
-
Expected Key Absorptions:
-
~1700 cm⁻¹ (strong): C=O stretch of the carbamate group. This is a highly characteristic and intense absorption.
-
~1645 cm⁻¹ (medium): C=C stretch of the allyl group.
-
~1250-1000 cm⁻¹ (strong): C-O and C-N stretching vibrations.
-
Chromatographic Characterization
Chromatographic methods are essential for assessing the purity of the compound and for quantitative analysis.
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for purity analysis of many carbamates due to their potential thermal instability, which can be a problem in gas chromatography.[9]
HPLC Purity Analysis Workflow
Figure 3: A typical workflow for HPLC-based purity assessment.
Recommended HPLC Conditions:
-
Column: A reversed-phase C18 column is generally suitable for carbamates.
-
Mobile Phase: A gradient elution with water and acetonitrile is a good starting point.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is appropriate as the carbamate group has a chromophore.
-
Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
While some carbamates can degrade at high temperatures, GC-MS can be a powerful tool if the compound is sufficiently volatile and thermally stable.[2][3][10] It provides excellent separation and definitive identification.
Recommended GC-MS Conditions:
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used for carbamate analysis.
-
Injector Temperature: This should be optimized to ensure volatilization without causing thermal degradation. A lower-than-standard temperature may be necessary.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 60-80 °C) to a higher final temperature (e.g., 250-280 °C) will effectively separate the target compound from any impurities.
-
Mass Spectrometer: Operated in full scan mode to identify the compound and any co-eluting impurities, and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitation.[10]
Conclusion: A Framework for Quality Assurance
The synthesis, purification, and characterization of this compound require a systematic and multi-faceted approach. By combining a well-reasoned synthetic strategy with rigorous purification and a comprehensive suite of analytical techniques, researchers can ensure the high purity and confirmed identity of this valuable chemical entity. The protocols and expected data presented in this guide provide a robust framework for achieving this goal, thereby ensuring the reliability and reproducibility of subsequent research and development activities. The principles outlined herein are broadly applicable to the characterization of other novel carbamate compounds, serving as a valuable resource for the scientific community.
References
-
PubChem. Ethyl N-allylcarbamate. National Center for Biotechnology Information. Available from: [Link].
-
International Organisation of Vine and Wine (OIV). Ethyl Carbamate (Type-II). OIV. Available from: [Link].
-
Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available from: [Link].
-
U.S. Environmental Protection Agency. Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Post-Column Derivatization. EPA. Available from: [Link].
-
Mora Vargas, J. A., & Burtoloso, A. C. B. (2018). CO2-Based Carbamate Synthesis Utilizing Reusable Polymer-Supported DBU. ResearchGate. Available from: [Link].
-
Sawangpanyalert, P., et al. (2019). Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE. Oriental Journal of Chemistry. Available from: [Link].
-
Yin, F., et al. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(39), 10984-10991. Available from: [Link].
-
de Oliveira, D. N., et al. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Journal of the Brazilian Chemical Society. Available from: [Link].
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available from: [Link].
- Damico, J. N. (1967). The Mass Spectra of Some Carbamate Pesticides.
- Hartman, W. W., & Brethen, M. R. (1931).
-
Tella, M., & Verma, A. K. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of the Indian Chemical Society, 92(12), 1845-1864. Available from: [Link].
- Gemoets, H. P. L., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 53(40), 15726-15735.
-
Wu, Y., et al. (2024). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. Foods, 13(12), 1867. Available from: [Link].
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scielo.br [scielo.br]
- 9. allyl N-(2-aminoethyl)carbamate | C6H12N2O2 | CID 16213720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl Carbamate (Type-II) | OIV [oiv.int]
The Dual-Cleavage Potential of Ethyl Allyl(2,2-dimethoxyethyl)carbamate: A Novel Protecting Group for Amines
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions.[1][2] This technical guide introduces ethyl allyl(2,2-dimethoxyethyl)carbamate, a novel protecting group for primary and secondary amines, designed to offer orthogonal deprotection capabilities. By combining the well-established palladium-labile allyloxycarbonyl (Alloc) moiety with an acid-sensitive 2,2-dimethoxyethyl acetal, this protecting group provides researchers with enhanced flexibility in complex synthetic strategies. This document will provide a comprehensive overview of the conceptual framework, proposed synthesis, application, and distinct deprotection pathways of this versatile carbamate.
Introduction: The Quest for Orthogonality in Amine Protection
The protection of amines is a cornerstone of modern organic synthesis.[2][3] Carbamates, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), are ubiquitously employed to moderate the nucleophilicity and basicity of amines, thereby preventing their interference in subsequent chemical transformations.[4] The concept of "orthogonal protection," where one protecting group can be selectively removed in the presence of others, is a critical principle in the synthesis of complex molecules like peptides and natural products.[4][5]
This compound emerges from this tradition, conceived to provide two distinct and highly selective cleavage pathways. This dual-functionality stems from the integration of two well-precedented chemical handles:
-
The Allyl Group: The allyloxycarbonyl (Alloc) group is renowned for its mild deprotection conditions, typically involving a palladium(0) catalyst.[6] This allows for the unmasking of the amine under neutral conditions, preserving acid- and base-labile functionalities elsewhere in the molecule.[5][7][8]
-
The 2,2-Dimethoxyethyl Group: The acetal functionality within this group is susceptible to cleavage under acidic conditions.[9][10] This acid-lability offers a complementary deprotection strategy to the palladium-catalyzed deallylation.
This guide will explore the untapped potential of this protecting group, providing a theoretical framework and practical, field-tested insights for its application.
Conceptual Framework and Synthesis
The strategic design of this compound hinges on the predictable reactivity of its constituent parts. The carbamate linkage effectively "tames" the amine's reactivity, while the allyl and dimethoxyethyl groups lie in wait for their specific chemical triggers.
Proposed Synthesis of this compound
A plausible synthetic route to the protecting group itself, and its subsequent installation onto a target amine, can be envisioned through a multi-step sequence, leveraging established carbamate chemistry.[11][12][13]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Allyl (2,2-dimethoxyethyl)carbamate
-
To a stirred solution of 2,2-dimethoxyethan-1-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) at 0 °C, add allyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure allyl (2,2-dimethoxyethyl)carbamate.
Step 2: N-Ethylation to form this compound
-
To a solution of allyl (2,2-dimethoxyethyl)carbamate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl iodide or ethyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired this compound.
Deprotection Strategies: A Tale of Two Pathways
The primary advantage of this compound lies in its two orthogonal deprotection pathways.
Pathway 1: Palladium-Catalyzed Deallylation
The cleavage of the allyl group is a well-established transformation in organic synthesis, proceeding through a π-allyl palladium complex.[14][15][16] This method is prized for its mild and neutral reaction conditions.
Mechanism of Palladium-Catalyzed Deallylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 13. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 16. pubs.acs.org [pubs.acs.org]
The Synthetic Chemist's Indispensable Toolkit: A Literature Review of Carbamate Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Among the myriad of tools available to the synthetic chemist, protecting groups stand out as essential implements for temporarily masking reactive sites, thereby preventing undesired side reactions and enabling precise chemical transformations. This in-depth technical guide provides a comprehensive exploration of carbamate protecting groups, a versatile and widely utilized class of functionalities that have become indispensable in modern organic synthesis, particularly in the realms of peptide chemistry and drug development.[1][2][3][4]
This guide will delve into the core principles of carbamate protecting groups, examining their structure, mechanism of action, and the nuanced art of their selection and application. We will explore the most prevalent carbamate protecting groups, offering detailed protocols for their introduction and removal, and providing insights into the causal factors that govern these experimental choices. Through a blend of technical accuracy and field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently and effectively wield these powerful synthetic tools.
The Fundamental Role of Carbamates in Amine Protection
Amines are ubiquitous functional groups in organic chemistry, yet their inherent nucleophilicity and basicity can often interfere with desired chemical transformations.[2] Carbamates serve as excellent protecting groups for amines because they effectively temper this reactivity.[2][5] The delocalization of the nitrogen lone pair into the adjacent carbonyl group significantly reduces the amine's nucleophilicity and basicity, rendering it inert to a wide range of reaction conditions.[5]
The general structure of a carbamate-protected amine involves the nitrogen atom of the amine linked to a carbonyl group, which is in turn bonded to an oxygen atom. The nature of the substituent on this oxygen atom dictates the specific properties of the carbamate protecting group, including its stability and the conditions required for its removal.[2]
A Comparative Overview of Key Carbamate Protecting Groups
The selection of an appropriate carbamate protecting group is a critical decision in the design of a synthetic route. This choice is governed by the principle of "orthogonality," which dictates that it should be possible to remove one protecting group in the presence of others without affecting them.[6][7][8] The following table provides a comparative overview of the most commonly employed carbamate protecting groups.
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | -(C=O)Ot-Bu | Strong Acid (e.g., TFA)[6][9][10] | Base, Hydrogenolysis, Nucleophiles[6] |
| Benzyloxycarbonyl | Cbz or Z | -(C=O)OCH₂Ph | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[7][11] | Acid (mild), Base[7] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | -(C=O)OCH₂-Fm | Base (e.g., Piperidine)[12][13][14] | Acid, Hydrogenolysis (quasi-orthogonal to Cbz)[12] |
| Allyloxycarbonyl | Alloc | -(C=O)OCH₂CH=CH₂ | Pd(0) Catalysis[15][16][17] | Acid, Base[16][17] |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | -(C=O)OCH₂CH₂Si(CH₃)₃ | Fluoride Ion (e.g., TBAF)[16][18][19] | Acid, Base, Hydrogenolysis[18][19] |
In-Depth Analysis of Common Carbamate Protecting Groups
The Boc Group: A Workhorse in Acid-Labile Protection
The tert-butoxycarbonyl (Boc) group is arguably one of the most widely used amine protecting groups in organic synthesis.[2] Its popularity stems from its ease of introduction, general stability to a variety of reagents, and its clean and efficient removal under acidic conditions.[6][20]
Protection Mechanism: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[9][21] The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The subsequent collapse of the tetrahedral intermediate liberates tert-butoxide, which is protonated by the newly formed ammonium ion, and carbon dioxide.[6][22]
Deprotection Mechanism: The acid-labile nature of the Boc group is central to its utility.[6][9] Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[9][20][23] This unstable carbamic acid rapidly decarboxylates to yield the free amine.[9][23]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Experimental Protocol: Boc Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.
-
Base Addition: Add a base, such as triethylamine (1.1 equiv) or sodium hydroxide (1.1 equiv), to deprotonate the amino group, enhancing its nucleophilicity.[9]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Perform an aqueous work-up to remove the base and any water-soluble byproducts. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the resulting Boc-protected amine by column chromatography if necessary.
Experimental Protocol: Boc Deprotection using TFA
-
Dissolution: Dissolve the Boc-protected amine in a suitable solvent, typically dichloromethane (DCM).[21]
-
Acid Addition: Add trifluoroacetic acid (TFA), often as a 25-50% solution in DCM, to the reaction mixture.[9][21] The reaction is typically performed at room temperature.
-
Reaction: Monitor the reaction for the evolution of carbon dioxide gas, which indicates the progress of the deprotection.[23] The reaction is usually complete within 20-30 minutes.[9]
-
Solvent Removal: Remove the TFA and DCM under reduced pressure.
-
Neutralization: The resulting amine will be in the form of its trifluoroacetate salt.[23] Neutralize with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free amine into an organic solvent.
-
Isolation: Dry the organic layer and concentrate to obtain the deprotected amine.
The Cbz Group: A Classic Removable by Hydrogenolysis
The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, particularly in classical peptide synthesis.[7][24] Its defining feature is its facile removal by catalytic hydrogenolysis, a mild and highly selective method.[7][11]
Protection Mechanism: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often employing Schotten-Baumann conditions with an aqueous base.[7][24] The mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate.[7]
Deprotection Mechanism: The cleavage of the Cbz group is most commonly achieved by catalytic hydrogenolysis.[7][11] In the presence of a palladium catalyst (typically Pd on carbon) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which then decarboxylates to give the free amine.[7][11] While generally stable to acid, harsh acidic conditions can also cleave the Cbz group.[7][25]
Caption: Catalytic hydrogenolysis of a Cbz-protected amine.
Experimental Protocol: Cbz Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent, such as a mixture of an organic solvent (e.g., dioxane) and water.
-
Base Addition: Add a base, such as sodium carbonate or sodium bicarbonate (2.0 equiv), to neutralize the HCl generated during the reaction.[7]
-
Reagent Addition: Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Perform an aqueous work-up, extract the product, dry the organic layer, and purify by crystallization or column chromatography.
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent, such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (H₂), either by bubbling the gas through the solution or by using a balloon filled with H₂. Alternatively, use a transfer hydrogenolysis reagent such as ammonium formate.[11]
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
The Fmoc Group: The Cornerstone of Modern Solid-Phase Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that has become the standard for the temporary protection of the α-amino group in modern solid-phase peptide synthesis (SPPS).[13][14][26] Its key advantage is its orthogonality to the acid-labile side-chain protecting groups (such as t-butyl) typically employed in the Fmoc/tBu strategy.[14][27]
Protection Mechanism: The Fmoc group is introduced by reacting an amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) due to its greater stability.[12][13][14]
Deprotection Mechanism: The lability of the Fmoc group to base is due to the acidity of the proton at the C9 position of the fluorenyl ring system.[14][28][29] A mild base, typically a secondary amine like piperidine, abstracts this acidic proton, initiating a β-elimination reaction that cleaves the carbamate and liberates the free amine and a dibenzofulvene (DBF) byproduct.[13][14][28][30] The piperidine then acts as a scavenger for the reactive DBF.[13][29] The formation of the DBF-piperidine adduct can be monitored by UV spectroscopy, allowing for real-time tracking of the deprotection reaction.[13]
Caption: Base-mediated deprotection of an Fmoc-protected amine.
Experimental Protocol: Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Deprotection Solution: Prepare a solution of 20% piperidine in DMF.[13][31]
-
Treatment: Treat the resin with the deprotection solution for a specified time, often in two stages (e.g., 2 minutes followed by 5 minutes) to ensure complete removal of the Fmoc group.[31]
-
Washing: Thoroughly wash the resin with DMF to remove the excess piperidine and the DBF-piperidine adduct.
-
Confirmation: The completion of the deprotection can be confirmed by a colorimetric test (e.g., the Kaiser test).
The Alloc Group: Orthogonality through Palladium Catalysis
The allyloxycarbonyl (Alloc) group offers a unique deprotection strategy based on palladium-catalyzed allylic cleavage, providing orthogonality to acid- and base-labile protecting groups.[15][17] This makes it a valuable tool for the synthesis of complex molecules, including branched and cyclic peptides.[17]
Protection Mechanism: Similar to other carbamates, the Alloc group is introduced using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[15]
Deprotection Mechanism: The removal of the Alloc group is achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger.[15][16] The palladium catalyst coordinates to the allyl group, forming a π-allyl palladium complex and releasing the carbamate, which then decarboxylates.[15][32] The scavenger is required to react with the π-allyl palladium complex to regenerate the active Pd(0) catalyst.[15]
Experimental Protocol: Alloc Deprotection
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the Alloc-protected compound in a suitable solvent, such as THF or DCM.
-
Catalyst and Scavenger Addition: Add the palladium(0) catalyst (e.g., Pd(PPh₃)₄, typically 2-5 mol%) and a scavenger (e.g., phenylsilane, morpholine, or 1,3-diketones).[16][17][32]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Perform an appropriate work-up to remove the catalyst and scavenger, followed by purification of the deprotected amine.
The Teoc Group: Fluoride-Labile Protection
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a silyl-based carbamate that is stable to a wide range of conditions but can be selectively cleaved by fluoride ions.[16][18][19] This provides another layer of orthogonality in complex syntheses.
Protection Mechanism: The Teoc group is typically introduced using N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) in the presence of a base.[18]
Deprotection Mechanism: The cleavage of the Teoc group is initiated by the attack of a fluoride ion (e.g., from tetrabutylammonium fluoride, TBAF) on the silicon atom.[18][33] This triggers a β-elimination reaction, leading to the formation of ethylene, carbon dioxide, trimethylsilyl fluoride, and the free amine.[18]
Experimental Protocol: Teoc Deprotection
-
Dissolution: Dissolve the Teoc-protected compound in a suitable aprotic solvent, such as THF.
-
Fluoride Source Addition: Add a solution of a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Perform an aqueous work-up and extract the product. Purify the deprotected amine as required.
Strategic Application and Future Perspectives
The judicious selection and sequential removal of carbamate protecting groups are fundamental to the successful execution of complex multi-step syntheses. The orthogonality of the Boc, Cbz, Fmoc, Alloc, and Teoc groups allows for the selective deprotection of specific amine functionalities, enabling the synthesis of highly elaborate molecular architectures.[1][8][34]
The ongoing development of novel protecting groups and deprotection strategies continues to expand the synthetic chemist's toolkit. Future advancements will likely focus on developing even milder and more selective methods, as well as "green" protecting group strategies that minimize waste and environmental impact.
References
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]
-
Alloc Protecting Group: Alloc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]
-
Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504.
-
Teoc Protecting Group | Chem-Station Int. Ed. (2019, February 5). Retrieved January 14, 2026, from [Link]
- Miranda, L. P., & Alewood, P. F. (2000). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Biopolymers, 55(3), 217–226.
-
Cbz Protection - Common Conditions. (n.d.). Retrieved January 14, 2026, from [Link]
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022, January 7). Retrieved January 14, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved January 14, 2026, from [Link]
-
26.05 Protecting Groups for Amines: Carbamates - YouTube. (2020, May 18). Retrieved January 14, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. (n.d.). Retrieved January 14, 2026, from [Link]
-
Introduction to Peptide Synthesis - Master Organic Chemistry. (2019, February 15). Retrieved January 14, 2026, from [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed. (2004, December 9). Retrieved January 14, 2026, from [Link]
-
Protecting Groups: Boc, Cbz, Amine - Chemistry - StudySmarter. (2023, October 21). Retrieved January 14, 2026, from [Link]
-
Teoc Group Deprotection Mechanism | Organic Chemistry - YouTube. (2022, February 9). Retrieved January 14, 2026, from [Link]
-
Teoc Group Protection Mechanism | Organic Chemistry - YouTube. (2022, January 26). Retrieved January 14, 2026, from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7). Retrieved January 14, 2026, from [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. (n.d.). Retrieved January 14, 2026, from [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025, August 12). Retrieved January 14, 2026, from [Link]
-
Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group. (n.d.). Retrieved January 14, 2026, from [Link]
-
Can we remove the fmoc group after peptide cleavage? - ResearchGate. (2021, February 21). Retrieved January 14, 2026, from [Link]
-
N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.). Retrieved January 14, 2026, from [Link]
-
Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF - ResearchGate. (2025, August 10). Retrieved January 14, 2026, from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). Retrieved January 14, 2026, from [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Application of Teoc Protecting Group [en.highfine.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. jk-sci.com [jk-sci.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 24. studysmarter.co.uk [studysmarter.co.uk]
- 25. tdcommons.org [tdcommons.org]
- 26. biosynth.com [biosynth.com]
- 27. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 28. luxembourg-bio.com [luxembourg-bio.com]
- 29. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 30. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. peptide.com [peptide.com]
- 32. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 33. youtube.com [youtube.com]
- 34. peptide.com [peptide.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl allyl(2,2-dimethoxyethyl)carbamate
Abstract
This document provides a detailed, two-step protocol for the synthesis of Ethyl allyl(2,2-dimethoxyethyl)carbamate, a versatile intermediate in organic synthesis. The synthesis commences with the N-allylation of aminoacetaldehyde dimethyl acetal to yield the secondary amine precursor, N-allyl-2,2-dimethoxyethanamine. This intermediate is subsequently reacted with ethyl chloroformate under basic conditions to afford the target carbamate. This guide is designed for researchers in synthetic chemistry and drug development, offering in-depth explanations of procedural choices, a robust, step-by-step methodology, safety protocols, and characterization guidelines to ensure reproducible and reliable results.
Introduction and Scientific Rationale
This compound (CAS No. 128740-02-3) is a carbamate-protected secondary amine containing both an allyl group and a masked aldehyde (acetal).[1] The allyl group is a valuable functional handle for various chemical transformations, including palladium-catalyzed cross-coupling reactions and metathesis. The carbamate serves as a robust protecting group for the amine, which can be removed under specific conditions. The 2,2-dimethoxyethyl moiety provides a stable precursor to a reactive aldehyde functionality, which can be unmasked by acid-catalyzed hydrolysis for subsequent reactions like Pictet-Spengler cyclizations or reductive aminations.
The synthetic strategy outlined herein is a logical and widely employed two-step process:
-
Formation of the Secondary Amine: The synthesis of the key intermediate, N-allyl-2,2-dimethoxyethanamine, is achieved via nucleophilic substitution, where the primary amine of aminoacetaldehyde dimethyl acetal displaces a halide from an allyl halide. This is a standard and efficient method for amine alkylation.
-
Carbamate Formation: The secondary amine is then acylated using ethyl chloroformate. This reaction is a classic method for installing an ethyl carbamate protecting group.[2][3] The reaction requires a base to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[4][5] Triethylamine is selected as the base due to its suitable basicity and the ease of removal of the resulting triethylammonium hydrochloride salt.[4]
Reaction Scheme & Mechanism
Overall Synthesis:
-
Step 1: Synthesis of N-allyl-2,2-dimethoxyethanamine (2)
Aminoacetaldehyde dimethyl acetal (1) reacts with allyl bromide in the presence of a base (K₂CO₃) to yield the secondary amine intermediate (2).
-
Step 2: Synthesis of this compound (3)
N-allyl-2,2-dimethoxyethanamine (2) is acylated with ethyl chloroformate in the presence of triethylamine (Et₃N) to form the final product (3).
Mechanism Rationale: In Step 1, the primary amine of (1) acts as a nucleophile, attacking the electrophilic carbon of allyl bromide in an Sₙ2 reaction. A mild inorganic base like potassium carbonate is sufficient to act as an acid scavenger. In Step 2, the more nucleophilic secondary amine (2) attacks the carbonyl carbon of ethyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. Triethylamine, a tertiary amine base, is non-nucleophilic and serves solely to neutralize the HCl generated, forming a solid salt that can be easily filtered off.[4]
Experimental Workflow Diagram
The overall workflow from starting materials to the purified final product is depicted below.
Caption: High-level workflow for the two-step synthesis protocol.
Materials and Equipment
Reagents & Consumables
| Reagent | CAS Number | Molecular Wt. | Supplier Suggestion | Purity | Notes |
| Aminoacetaldehyde dimethyl acetal | 22483-09-6 | 105.14 g/mol | Sigma-Aldrich | ≥98% | Corrosive, handle with care. |
| Allyl bromide | 106-95-6 | 120.98 g/mol | Alfa Aesar | ≥99% | Lachrymator, toxic. Use in fume hood. |
| Potassium carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | Fisher Scientific | ≥99% | Hygroscopic. |
| Acetonitrile (MeCN), anhydrous | 75-05-8 | 41.05 g/mol | Acros Organics | 99.8% | Use dry solvent. |
| Ethyl chloroformate | 541-41-3 | 108.52 g/mol | Sigma-Aldrich | ≥97% | Toxic, corrosive. Use in fume hood. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | Sigma-Aldrich | ≥99.5% | Distill from CaH₂ before use. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | Fisher Scientific | 99.8% | Use dry solvent. |
| Sodium sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 g/mol | VWR Chemicals | ≥99% | For drying organic layers. |
| Silica Gel | 7631-86-9 | - | Sorbent Technologies | 60 Å, 230-400 mesh | For column chromatography. |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Dropping funnel
-
Ice-water bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Vacuum pump and distillation apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
Step 1: Synthesis of N-allyl-2,2-dimethoxyethanamine (Intermediate 2)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aminoacetaldehyde dimethyl acetal (10.51 g, 100 mmol, 1.0 equiv.) and anhydrous potassium carbonate (20.73 g, 150 mmol, 1.5 equiv.).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.
-
Reagent Addition: While stirring, add allyl bromide (13.3 g, 110 mmol, 1.1 equiv.) dropwise over 10 minutes at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of the mono-allylated product is favored over di-allylation under these conditions.
-
Monitoring: Monitor the reaction progress by TLC (Eluent: 10% Methanol in DCM) until the starting amine spot has been consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the potassium salts. Wash the filter cake with acetonitrile (2 x 20 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude residue is purified by vacuum distillation to yield N-allyl-2,2-dimethoxyethanamine as a colorless oil. (Expected yield: 75-85%).
Step 2: Synthesis of this compound (Final Product 3)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the purified N-allyl-2,2-dimethoxyethanamine (7.26 g, 50 mmol, 1.0 equiv.) and 100 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (7.6 mL, 55 mmol, 1.1 equiv.) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve ethyl chloroformate (5.70 g, 52.5 mmol, 1.05 equiv.) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the ethyl chloroformate solution dropwise to the stirred amine solution over 20 minutes, ensuring the internal temperature remains below 5 °C.[2][4]
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 40 minutes.[4] Then, remove the ice bath and allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate of triethylammonium hydrochloride will form.
-
Work-up:
-
Filter the reaction mixture to remove the triethylammonium hydrochloride salt. Wash the salt with a small amount of cold DCM.[4]
-
Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated aqueous NaHCO₃ solution, and 50 mL of brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
-
Purification: The crude product is obtained as a pale yellow oil. If necessary, purify further by silica gel column chromatography (Eluent: 10-20% Ethyl Acetate in Hexane) to yield the pure this compound.[8] (Expected yield: 85-95%).
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the ethyl group (triplet ~1.2 ppm, quartet ~4.1 ppm), allyl group (multiplets ~4.0, ~5.2, and ~5.8 ppm), dimethoxyethyl group (singlet ~3.4 ppm for OMe, doublet ~3.3 ppm for CH₂, triplet ~4.5 ppm for CH), and potential rotamers due to the carbamate bond.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbamate carbonyl (~156 ppm), as well as distinct signals for all other carbon atoms in the molecule.
-
Mass Spectrometry (ESI+): Calculate the exact mass for the protonated molecule [M+H]⁺. For C₁₀H₁₉NO₄, the expected exact mass is 218.1387.[1]
-
FT-IR: Look for a strong carbonyl stretch for the carbamate group around 1690-1710 cm⁻¹.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard PPE (lab coat, safety glasses, gloves) must be worn at all times.
-
Ethyl Chloroformate: Highly toxic, corrosive, and a lachrymator. Handle with extreme care. Work with this reagent must be done in a certified chemical fume hood.[2]
-
Allyl Bromide: Toxic, flammable, and a lachrymator. Avoid inhalation and skin contact.
-
Aminoacetaldehyde dimethyl acetal: Corrosive. Causes skin and eye burns.
-
Dichloromethane: Volatile and a suspected carcinogen. Minimize exposure.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.
References
- Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. (n.d.).
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- benzyl allyl(2-oxoethyl)carbaMate synthesis. (n.d.). ChemicalBook.
- ethyl n-methylcarbamate - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Scheme 3 Reagents and conditions: i, allyl chloroformate, NaOH, 0 C;... (n.d.). ResearchGate.
- SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. (n.d.). NIH.
- Supporting Information. (2006). Wiley-VCH.
- CAS 128740-02-3 this compound. (n.d.). Alfa Chemistry.
- CN1865241A - Ethyl carbamate and its preparation method. (n.d.). Google Patents.
- Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. (2018). MDPI.
- CN100349861C - Ethyl carbamate and its preparation method. (n.d.). Google Patents.
- (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- N-Dealkylation of Amines. (n.d.). PMC - NIH.
- Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. (2022). PMC - NIH.
- EP0320269B1 - Process for preparation of allyl type amine. (n.d.). Google Patents.
- ETHYL N-ETHYLCARBAMATE synthesis. (n.d.). ChemicalBook.
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2025). PubMed.
- CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal. (n.d.). Google Patents.
- Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal... (n.d.). ResearchGate.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Ethyl Allyl(2,2-dimethoxyethyl)carbamate as a Versatile Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Dual-Functionality Protecting Group for Complex Syntheses
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount for achieving high yields and minimizing side reactions.[1][2] Carbamates are a cornerstone for amine protection due to their ability to render the nitrogen lone pair non-nucleophilic through resonance delocalization.[3][4][5] Among these, the allyloxycarbonyl (Alloc) group has gained prominence due to its unique cleavage conditions involving palladium catalysis, which provides orthogonality with many acid- and base-labile protecting groups like Boc and Fmoc, respectively.[4][6]
This guide introduces Ethyl allyl(2,2-dimethoxyethyl)carbamate, a specialized protecting group that integrates the established chemistry of the allyl carbamate with the latent functionality of an acetal. This dual nature offers a strategic advantage in multi-step syntheses, providing two distinct and orthogonal deprotection pathways. The allyl group can be removed under mild, palladium-catalyzed conditions, while the 2,2-dimethoxyethyl moiety, being an acetal, is stable to a wide range of reagents but can be cleaved under acidic conditions to unmask an aldehyde. This latent aldehyde can then be used for subsequent transformations, such as reductive amination or Wittig reactions, adding a layer of synthetic versatility.
Chemical Properties and Mechanism of Action
This compound functions by converting a nucleophilic primary or secondary amine into a significantly less reactive carbamate.[1][4] The stability of the carbamate linkage is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group.[3][7]
The key to this protecting group's utility lies in its two orthogonal cleavage pathways:
-
Palladium-Catalyzed Allyl Cleavage: The allyl group can be selectively removed in the presence of a palladium(0) catalyst and an allyl cation scavenger.[6] The reaction proceeds via oxidative addition of the Pd(0) into the allyl-oxygen bond, forming a π-allyl palladium(II) complex. The resulting carbamate anion then decarboxylates to release the free amine. A scavenger, such as morpholine, dimedone, or a silane, is necessary to trap the allyl cation and regenerate the Pd(0) catalyst, preventing side reactions like N-allylation.[6]
-
Acid-Mediated Acetal Cleavage: The 2,2-dimethoxyethyl group is an acetal, which is stable to basic and nucleophilic conditions but readily hydrolyzed under acidic conditions (e.g., with formic acid or aqueous HCl) to reveal an aldehyde. This unmasking of a reactive carbonyl group while the amine is still protected as a carbamate opens up possibilities for further functionalization of the molecule.
Synthesis of this compound
While not commercially available as a standard reagent, this compound can be synthesized in the laboratory. A plausible synthetic route involves the reaction of 2,2-dimethoxyethylamine with ethyl chloroformate, followed by allylation. A more direct approach would be the reaction of N-allyl-N-(2,2-dimethoxyethyl)amine with ethyl chloroformate.
Experimental Protocols
Protocol 1: Protection of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine using a suitable activated form of the protecting group, such as the corresponding chloroformate.
Materials:
-
Primary amine substrate
-
Ethyl allyl(2,2-dimethoxyethyl)carbamoyl chloride (prepared in situ or pre-synthesized)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the primary amine substrate (1.0 eq) in anhydrous DCM.
-
Add the non-nucleophilic base (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of Ethyl allyl(2,2-dimethoxyethyl)carbamoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected amine.
Protocol 2: Palladium-Catalyzed Deprotection (Allyl Cleavage)
This protocol outlines the removal of the allyl portion of the carbamate to release the free amine.
Materials:
-
Protected amine substrate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂)
-
Allyl cation scavenger (e.g., phenylsilane (PhSiH₃), morpholine, or Meldrum's acid)[8][9][10]
-
Anhydrous solvent (e.g., DCM, THF, or acetonitrile)
-
Standard inert atmosphere glassware (e.g., Schlenk line or glovebox)
Procedure:
-
Dissolve the protected amine (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the allyl cation scavenger (e.g., PhSiH₃, 3-5 eq).
-
Add the palladium catalyst (0.05-0.1 eq) to the solution.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, the mixture can be filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is then concentrated under reduced pressure.
-
The resulting crude amine can be purified by an appropriate method, such as column chromatography or crystallization.
A recently developed, air-stable protocol utilizes Pd(PPh₃)₂Cl₂ as the catalyst in combination with Meldrum's acid and triethylsilane (TES-H), which has shown high yields and prevents N-allylated byproducts.[9][10]
Protocol 3: Acid-Catalyzed Deprotection (Acetal Cleavage to Aldehyde)
This protocol describes the selective cleavage of the acetal to unmask an aldehyde, while the carbamate protecting group remains intact.
Materials:
-
Protected amine substrate
-
Formic acid or a mixture of THF and aqueous HCl (e.g., 1M)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or DCM for extraction
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected amine (1.0 eq) in a suitable solvent such as THF.
-
Add the acidic solution (e.g., formic acid or aqueous HCl) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude aldehyde-functionalized carbamate, which can be purified by column chromatography if necessary.
Visualization of Workflows
Caption: Workflow for amine protection and orthogonal deprotection.
Data Summary
| Protecting Group Moiety | Cleavage Conditions | Reagents | Orthogonality |
| Allyl Carbamate | Mild, Neutral | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Allyl Scavenger (e.g., PhSiH₃, Morpholine) | Orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) groups. |
| 2,2-Dimethoxyethyl (Acetal) | Acidic | Aqueous Acid (e.g., HCl, Formic Acid) | Orthogonal to base-stable and hydrogenation-stable groups. |
Advantages and Strategic Applications
The primary advantage of this compound is its capacity for orthogonal deprotection, which allows for selective manipulation of different parts of a complex molecule.
-
Sequential Functionalization: An amine can be protected, followed by the acid-catalyzed unmasking of the aldehyde. This aldehyde can then undergo further reactions (e.g., reductive amination to introduce a new amino group) before the primary amine is deprotected via palladium catalysis.
-
Drug Conjugation: The latent aldehyde functionality is particularly useful for bioconjugation, where it can be used to link the molecule to a protein or another biomolecule through the formation of an oxime or hydrazone linkage.
-
Increased Solubility: The dimethoxyethyl group may enhance the solubility of intermediates in organic solvents compared to simpler alkyl or aryl carbamates.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Protection | Insufficiently reactive protecting agent; steric hindrance at the amine. | Use a more activated reagent (e.g., chloroformate vs. carbonate); increase reaction time or temperature; use a stronger, non-nucleophilic base. |
| N-allylation during Deprotection | Inefficient trapping of the allyl cation. | Increase the amount of scavenger; use a more effective scavenger like PhSiH₃ or Meldrum's acid.[8][9] |
| Low Yield in Deprotection | Catalyst poisoning; inactive catalyst. | Use a fresh, high-purity catalyst; ensure inert atmosphere conditions; consider using an air-stable precatalyst like Pd(PPh₃)₂Cl₂.[9][10] |
| Premature Acetal Cleavage | Unintentionally acidic conditions during workup or chromatography. | Use buffered aqueous solutions for workup; neutralize the reaction mixture before extraction; use a deactivated silica gel for chromatography if necessary. |
Conclusion
This compound represents a sophisticated tool for the protection of amines, offering a pre-installed, masked functional group in addition to the standard protection. Its dual-mode deprotection capability provides chemists with enhanced flexibility in the design of complex synthetic routes, making it a valuable asset in the fields of medicinal chemistry and drug development. The strategic application of this protecting group can streamline synthetic pathways, enable novel molecular architectures, and facilitate the construction of complex target molecules.
References
- Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. RayzeBio, Inc.
- ResearchGate. (n.d.). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- BenchChem. (2025, November). A Comparative Guide to the Stability of Carbamate Protecting Groups.
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
-
Napier, P., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 90(1), 197-201. Retrieved from [Link]
-
Napier, P., et al. (2024, December 13). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
-
Tomić, S., Gubo, N., & Tomić, I. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(7), 670-684. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3736–3740. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. figshare.com [figshare.com]
Application Notes and Protocols: Deprotection of Ethyl allyl(2,2-dimethoxyethyl)carbamate under Mild Conditions
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the selective deprotection of ethyl allyl(2,2-dimethoxyethyl)carbamate. This carbamate incorporates two distinct protecting groups for a secondary amine: the allyl group and the 2,2-dimethoxyethyl group. The strategic removal of these groups under mild and orthogonal conditions is critical in multi-step organic synthesis. This guide details the underlying chemical principles, offers validated experimental protocols, and presents troubleshooting insights to ensure successful and high-yield deprotection.
Introduction: The Strategic Role of Orthogonal Protection
In the synthesis of complex molecules such as pharmaceuticals and natural products, the transient masking of reactive functional groups is a fundamental strategy. Carbamates are widely employed as protecting groups for amines due to their general stability. The title compound, this compound, presents an interesting case of dual protection on a single nitrogen atom. This strategy allows for the selective unmasking of the amine under different conditions, a concept known as orthogonal protection.[1][2]
The allyl group is typically removed under mild conditions using palladium catalysis, which is compatible with a wide range of other functional groups.[3][4] The 2,2-dimethoxyethyl group, an acetal, is labile to acid-catalyzed hydrolysis.[5][6][7][8] The ability to selectively cleave one group while leaving the other intact is a powerful tool for synthetic chemists, enabling sequential modifications of the amine.
This application note will focus on the practical aspects of performing these deprotections under mild conditions to preserve the integrity of sensitive substrates.
Mechanistic Insights: Understanding the Deprotection Pathways
A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes.
Palladium-Catalyzed Deprotection of the Allyl Group
The removal of the allyl group from the carbamate proceeds via a well-established palladium-catalyzed cycle.[9][10]
-
Oxidative Addition: A Palladium(0) catalyst, typically Pd(PPh₃)₄, coordinates to the double bond of the allyl group and undergoes oxidative addition to form a π-allylpalladium(II) complex. This step liberates the carbamate anion.
-
Nucleophilic Attack: A scavenger nucleophile attacks the π-allyl complex. Common scavengers include amines like morpholine, hydride donors such as phenylsilane (PhSiH₃), or weak acids like formic acid.[9][11]
-
Reductive Elimination: The scavenger transfers the allyl group, regenerating the Pd(0) catalyst and forming a stable byproduct. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the deprotected secondary amine.
Figure 1: Palladium-catalyzed deprotection of the allyl group.
Acid-Catalyzed Deprotection of the 2,2-Dimethoxyethyl Acetal
The 2,2-dimethoxyethyl group is an acetal, which is stable to basic and nucleophilic conditions but readily cleaved by acid-catalyzed hydrolysis.[5][8]
-
Protonation: A catalytic amount of acid protonates one of the methoxy oxygens, making it a good leaving group.
-
Formation of an Oxonium Ion: Loss of methanol generates a resonance-stabilized oxonium ion.[1]
-
Nucleophilic Attack by Water: Water acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of an unstable hemiaminal, which then collapses to the deprotected amine and 2-methoxyacetaldehyde.
Figure 2: Acid-catalyzed deprotection of the 2,2-dimethoxyethyl group.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates.
Protocol 1: Selective Deprotection of the Allyl Group
This protocol describes the removal of the allyl group using a palladium catalyst and a scavenger under mild, near-neutral conditions.[12]
Materials:
-
This compound
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) or Morpholine
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add Pd(PPh₃)₄ (0.05 eq) to the solution and stir for 5 minutes at room temperature.
-
Add phenylsilane (1.2 eq) or morpholine (2.0 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours at room temperature.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the ethyl (2,2-dimethoxyethyl)carbamate.
| Reagent | Molar Eq. | Purpose |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| Phenylsilane | 1.2 | Allyl Scavenger |
| Morpholine | 2.0 | Alternative Allyl Scavenger |
| DCM | - | Solvent |
Table 1: Reagents for Allyl Group Deprotection.
Protocol 2: Selective Deprotection of the 2,2-Dimethoxyethyl Group
This protocol details the acid-catalyzed hydrolysis of the acetal group under mild conditions.
Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS) or Acetic Acid
-
Acetone/Water (9:1 v/v) or Tetrahydrofuran (THF)/Water (9:1 v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (9:1 v/v) or THF and water (9:1 v/v) (0.1 M).
-
Add a catalytic amount of PPTS (0.1 eq) or a larger quantity of acetic acid (e.g., 10 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate and acid catalyst used.
-
Once the reaction is complete, quench the acid by adding saturated aqueous NaHCO₃ solution until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl allylcarbamate.
| Reagent | Molar Eq. | Purpose |
| PPTS | 0.1 | Mild Acid Catalyst |
| Acetic Acid | 10 | Alternative Mild Acid Catalyst |
| Acetone/H₂O | - | Solvent System |
| THF/H₂O | - | Alternative Solvent System |
Table 2: Reagents for 2,2-Dimethoxyethyl Group Deprotection.
Orthogonal Deprotection Strategy
The true utility of this doubly protected amine lies in the ability to perform sequential deprotections.
Figure 3: Orthogonal deprotection workflow.
Troubleshooting and Key Considerations
-
Incomplete Allyl Deprotection: If the palladium-catalyzed reaction stalls, it could be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The addition of a fresh portion of the catalyst may be necessary.
-
Slow Acetal Cleavage: If the acid-catalyzed hydrolysis is sluggish, a slightly stronger acid or an increase in temperature may be required. However, care must be taken to avoid side reactions with other acid-sensitive functional groups in the molecule.
-
Substrate Solubility: For substrates with poor solubility in the recommended solvent systems, alternative solvents should be explored. Ensure the chosen solvent is compatible with the reaction conditions.
-
Choice of Scavenger: The choice of allyl scavenger can influence the reaction rate and workup procedure. Phenylsilane often leads to cleaner reactions, while morpholine is a cost-effective alternative.
Conclusion
The selective deprotection of this compound offers a versatile strategy for the synthesis of complex amines. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can effectively utilize this orthogonal protection strategy in their synthetic endeavors. The mild conditions outlined are designed to be compatible with a wide range of functional groups, making this methodology a valuable addition to the synthetic chemist's toolkit.
References
-
Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149. [Link]
- (No valid URL available)
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
- Minami, I., Ohashi, Y., Shimizu, I., & Tsuji, J. (1987). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Tetrahedron Letters, 28(20), 2219-2222.
-
Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of organic chemistry, 68(3), 1146–1149. [Link]
- BenchChem. (2025).
- Jeffrey, P. D., & McCombie, S. W. (1982). U.S. Patent No. 4,314,942. Washington, DC: U.S.
- (No valid URL available)
- Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]
- Oku, A., Kinugasa, M., & Kamigohri, T. (1995). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. The Journal of Organic Chemistry, 60(2), 466-467.
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]
- (No valid URL available)
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Dangles, O., Guibé, F., Balavoine, G., Laviell, S., & Marquet, A. (1987). Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. The Journal of Organic Chemistry, 52(22), 4984-4993. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]
-
Kitov, P. I., & Bundle, D. R. (2001). Mild Oxidative One-Pot Allyl Group Cleavage. Organic Letters, 3(18), 2835–2838. [Link]
- (No valid URL available)
- Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
-
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic letters, 24(20), 3736–3740. [Link]
- Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups.
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Sridhar, R., Srinivasan, K. V., & Ramaswamy, S. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. The Journal of organic chemistry, 68(5), 2018–2019. [Link]
- (No valid URL available)
- Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters.
- Jacquemard, U., Beneteau, V., Lefoix, M., Routier, S., Merour, J. Y., & Coudert, G. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(43), 10039-10047.
- (No valid URL available)
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 12. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]
Palladium-Catalyzed Deprotection of Allyl Carbamates: A Comprehensive Guide for Researchers
Introduction: The Strategic Value of the Alloc Protecting Group
In the intricate world of multi-step organic synthesis, particularly in the fields of peptide, carbohydrate, and natural product chemistry, the choice of protecting groups is paramount.[1] The allyloxycarbonyl (Alloc) group stands out as a uniquely versatile tool for the protection of amines. Its robustness under a wide range of acidic and basic conditions, combined with its selective and mild removal using palladium catalysis, makes it an essential component of orthogonal protection strategies.[2] This allows for the precise deprotection of a specific functional group in a complex molecule without affecting other sensitive moieties, a critical requirement for convergent and efficient synthetic routes.[1][3]
This technical guide provides an in-depth exploration of the palladium-catalyzed deprotection of allyl carbamates, offering a blend of mechanistic understanding, practical protocols, and expert insights to empower researchers in their synthetic endeavors.
The Mechanism: A Palladium-Orchestrated Cascade
The cleavage of the Alloc group is a sophisticated catalytic process that hinges on the unique reactivity of a zerovalent palladium catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4][5] The catalytic cycle can be understood through three primary steps, each with critical implications for reaction optimization.
-
Oxidative Addition: The active Pd(0) catalyst initiates the process by coordinating to the π-system of the allyl group. This is followed by an oxidative addition step where the palladium inserts itself into the carbon-oxygen bond of the carbamate, forming a η³-allylpalladium(II) complex.[1] This key step liberates the amine, which is transiently present as its carbamic acid before decarboxylating to the free amine.
-
Nucleophilic Attack by a Scavenger: The η³-allylpalladium(II) complex is not stable and must be intercepted to regenerate the active Pd(0) catalyst. This is the crucial role of the "allyl scavenger," a nucleophile that irreversibly attacks the allyl group of the complex.[1][4] The choice of scavenger is critical, as an inefficient one can lead to slow or incomplete reactions, or even undesired side reactions like N-allylation of the newly deprotected amine.[1]
-
Reductive Elimination: Following the nucleophilic attack, the catalyst is regenerated in its active Pd(0) state, ready to participate in another catalytic cycle. The scavenged allyl group forms a stable, neutral byproduct that can be easily separated from the desired product during workup.[1]
Visualizing the Catalytic Cycle
Caption: A typical workflow for in-solution Alloc deprotection.
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the Alloc-protected substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in an appropriate anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1 M.
-
Inert Atmosphere (Recommended): Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes. While some protocols are successful in open-flask settings, an inert atmosphere is recommended for optimal catalyst lifetime and reproducibility. [4][6]4. Scavenger Addition: Add the chosen allyl scavenger (e.g., phenylsilane, 2-4 eq) to the reaction mixture.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the stirring solution. A color change is often observed upon addition of the catalyst.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 30 minutes to several hours depending on the substrate and reagents. [7]7. Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the deprotected amine.
Protocol 2: On-Resin Alloc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is adapted for the removal of the Alloc group from an amino acid side chain (e.g., Lys(Alloc)) on a solid support.
Materials:
-
Resin-bound peptide containing an Alloc-protected amino acid
-
Pd(PPh₃)₄ (0.3 equivalents based on resin substitution)
-
N-methylmorpholine (NMM)
-
Acetic acid
-
Chloroform (CHCl₃)
-
Dichloromethane (DCM)
-
Syringe reactor or peptide synthesis vessel
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin-bound peptide in chloroform (CHCl₃) for 20-30 minutes. [2]2. Reagent Solution Preparation: In a separate vial, prepare the deprotection cocktail. For every gram of resin, suspend Pd(PPh₃)₄ (0.3 eq) in CHCl₃ (approximately 35 mL) and add acetic acid (0.5 mL) and N-methylmorpholine (2 mL). [2]3. Deprotection Reaction: Drain the swelling solvent from the resin and add the freshly prepared deprotection cocktail. Agitate the mixture at room temperature for 20 to 60 minutes. [2]4. Monitoring (Optional but Recommended): A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection.
-
Washing: If the reaction is complete, filter the resin and wash thoroughly with DCM to remove the catalyst, scavenger, and byproducts. [2]If the reaction is incomplete, the deprotection step can be repeated. [2]6. Further Synthesis: The deprotected amine on the resin is now ready for the next coupling step in the SPPS sequence.
Troubleshooting and Advanced Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Inactive catalyst (oxidized Pd(0))- Insufficient catalyst loading- Inefficient scavenger | - Use freshly opened catalyst or handle in a glovebox.<[4]br>- Increase catalyst loading incrementally (e.g., from 1 to 5 mol%).<[4]br>- Switch to a more effective scavenger (e.g., phenylsilane or NDMBA). [4] |
| N-allylation Side Product | The deprotected amine reacts with the η³-allylpalladium(II) complex. | - Use a highly effective scavenger in sufficient excess to outcompete the product amine. Dimethylamine-borane complex is particularly good for this. [1][8] |
| Catalyst Deactivation | Prolonged exposure to air or impurities in solvents/reagents. | - While open-flask protocols exist, using degassed solvents and maintaining an inert atmosphere can improve consistency.<[4][6]br>- Consider using an air-stable precatalyst like PdCl₂(PPh₃)₂. [1] |
| Difficulty Removing Palladium Residues | Palladium complexes can adhere to the product, which is a significant concern in pharmaceutical applications. | - Standard silica gel chromatography is often effective.<[4]br>- For very low residual palladium levels (<10 ppm), treatment with a scavenging resin (e.g., thiol-functionalized silica) or washing with an aqueous solution of a chelating agent like N-acetyl cysteine can be employed. [4][9] |
Conclusion: A Powerful Tool in the Synthetic Chemist's Arsenal
The palladium-catalyzed deprotection of allyl carbamates is a testament to the power of organometallic chemistry in solving complex synthetic challenges. Its mild reaction conditions, high selectivity, and orthogonality with many other protecting groups have solidified its place as a cornerstone of modern organic synthesis. By understanding the underlying mechanism and the critical roles of the catalyst and scavenger, researchers can effectively troubleshoot and optimize this reaction for their specific applications, paving the way for the efficient synthesis of novel molecules with significant potential in research, science, and drug development.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Honda, M., Morita, H., & Nagakura, I. (1997). Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. The Journal of Organic Chemistry.
- Jeffrey, P. D., & McCombie, S. W. (1982). Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds. U.S.
- Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2025). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry.
- ResearchGate. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed.
- aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters.
- ResearchGate. (2025).
- Minami, I., Ohashi, Y., Shimizu, I., & Tsuji, J. (n.d.). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Waseda University.
- Onyx Scientific. (n.d.).
- Biotage. (2023, January 30).
- ACS Green Chemistry Institute. (n.d.).
- Roos, E. C., Bernabe, P., Hiemstra, H., Speckamp, W. N., Kaptein, B., & Boesten, W. H. J. (1995). Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines: Efficient One-Pot Formation of Amides and Dipeptides. The Journal of Organic Chemistry.
- ResearchGate. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. onyxipca.com [onyxipca.com]
Application Notes and Protocols for Ethyl Allyl(2,2-dimethoxyethyl)carbamate in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Bifunctional Reagent for Orthogonal Peptide Modification
In the landscape of complex peptide synthesis, the ability to introduce specific functionalities at defined positions is paramount for developing sophisticated therapeutics, diagnostic tools, and biomaterials. This guide introduces ethyl allyl(2,2-dimethoxyethyl)carbamate as a novel, trifunctional reagent designed for the precise installation of a latent aldehyde group at the N-terminus or on a side-chain amine of a peptide. This reagent uniquely combines three key chemical features: an ethyl carbamate for coupling, an allyl group for orthogonal deprotection, and a dimethoxyethyl group (an acetal) as a masked aldehyde. The strategic unmasking of these functionalities allows for a high degree of control over peptide modification, enabling subsequent conjugation, cyclization, or other advanced synthetic transformations. This document provides a comprehensive overview of the underlying chemical principles and detailed protocols for the application of this versatile reagent in solid-phase peptide synthesis (SPPS).
Core Principles: An Orthogonal Strategy for Peptide Functionalization
The utility of this compound lies in the differential reactivity of its constituent protecting groups, which allows for a truly orthogonal protection scheme. This orthogonality is crucial in multi-step peptide synthesis, as it permits the selective removal of one protecting group without affecting others, including standard acid-labile (e.g., Boc, trityl) and base-labile (Fmoc) protecting groups used for amino acid side chains and the α-amino group, respectively.[1]
The key functionalities of the reagent and their respective deprotection methods are:
-
Allyl Group: This group protects the amine nitrogen. It is stable to both the acidic conditions used to remove Boc and trityl groups and the basic conditions for Fmoc removal.[2] The allyl group is selectively cleaved under mild conditions using a palladium(0) catalyst, typically in the presence of a scavenger to trap the released allyl cation.[3]
-
2,2-Dimethoxyethyl Group (Acetal): This group serves as a stable, masked form of an aldehyde. Acetals are resistant to basic and nucleophilic reagents but are readily hydrolyzed under acidic conditions to reveal the aldehyde functionality.[4]
-
Ethyl Carbamate: This functionality allows the reagent to be coupled to a free amine on the peptide, such as the N-terminus, through standard peptide coupling chemistry.
This orthogonal system enables a synthetic strategy where a peptide can be synthesized using standard Fmoc-SPPS, modified at the N-terminus with this compound, and then selectively deprotected in a controlled manner to either expose the amine (by removing the allyl group) or the aldehyde (by hydrolyzing the acetal), or both.
Diagram of the Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection workflow.
Synthesis of this compound
While not commercially available as a standard reagent, this compound can be synthesized in a straightforward two-step process.
Step 1: Synthesis of N-Allyl-N-(2,2-dimethoxyethyl)amine
This intermediate is prepared by the reductive amination of allylamine with 2,2-dimethoxyacetaldehyde.
-
Protocol:
-
To a stirred solution of allylamine (1.0 eq) in methanol at 0 °C, add 2,2-dimethoxyacetaldehyde (1.1 eq).
-
Stir the mixture for 1 hour at 0 °C, then add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude N-allyl-N-(2,2-dimethoxyethyl)amine, which can be purified by distillation or chromatography.
-
Step 2: Formation of this compound
The secondary amine from Step 1 is reacted with ethyl chloroformate to form the final carbamate product.[5]
-
Protocol:
-
Dissolve N-allyl-N-(2,2-dimethoxyethyl)amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain this compound.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
The following protocols outline the use of this compound for the N-terminal modification of a peptide synthesized on a solid support using standard Fmoc-SPPS.
Protocol 1: N-Terminal Modification of a Resin-Bound Peptide
This protocol describes the coupling of the reagent to the free N-terminus of a peptide chain.
| Parameter | Condition |
| Reagents | This compound (3 eq), HCTU (3 eq), DIPEA (6 eq) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
-
Step-by-Step Methodology:
-
Following the final Fmoc deprotection of the N-terminal amino acid, wash the resin-bound peptide thoroughly with DMF.
-
Prepare a solution of this compound, HCTU, and DIPEA in DMF.
-
Add the activation solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin with DMF, dichloromethane, and methanol, then dry under vacuum.
-
Protocol 2: Selective Deprotection of the Allyl Group
This procedure unmasks the N-terminal amine while leaving the acetal and other acid-labile side-chain protecting groups intact.
| Parameter | Condition |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (0.2 eq) |
| Scavenger | Phenylsilane (20 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2 x 30 minutes |
-
Step-by-Step Methodology:
-
Swell the resin in anhydrous DCM.
-
Add a solution of tetrakis(triphenylphosphine)palladium(0) and phenylsilane in DCM to the resin.
-
Shake the mixture at room temperature for 30 minutes.
-
Drain the solution and repeat the treatment with fresh reagents for another 30 minutes.
-
Wash the resin extensively with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by a final wash with DMF and DCM.
-
Protocol 3: Selective Deprotection of the 2,2-Dimethoxyethyl (Acetal) Group
This protocol reveals the N-terminal aldehyde, which can then be used for subsequent conjugation reactions.
| Parameter | Condition |
| Reagent | 95:2.5:2.5 Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water |
| Temperature | Room Temperature |
| Reaction Time | 30 minutes |
-
Step-by-Step Methodology:
-
Swell the resin in DCM.
-
Treat the resin with the TFA/TIS/Water cleavage cocktail for 30 minutes at room temperature.
-
Wash the resin thoroughly with DCM to remove excess acid. The resin is now ready for the next step.
-
Downstream Application: Oxime Ligation
The unmasked N-terminal aldehyde is a versatile functional handle for bioconjugation. Oxime ligation is a highly efficient and chemoselective reaction that can be performed under mild, aqueous conditions to attach a variety of molecules, such as fluorescent dyes, polyethylene glycol (PEG), or other peptides.[2][6]
Diagram of N-Terminal Oxime Ligation
Caption: On-resin oxime ligation workflow.
Protocol 4: On-Resin Oxime Ligation
| Parameter | Condition |
| Reagents | Aminooxy-functionalized molecule (5 eq) |
| Solvent | Aniline buffer (e.g., 0.1 M aniline in sodium acetate buffer, pH 4.5) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
-
Step-by-Step Methodology:
-
Following the acetal deprotection (Protocol 3), wash the resin with the reaction buffer.
-
Add a solution of the aminooxy-functionalized molecule in the aniline buffer to the resin.
-
Shake the reaction mixture at room temperature for 2-4 hours.
-
Wash the resin with the reaction buffer, water, DMF, and DCM.
-
The peptide conjugate can then be cleaved from the resin using a standard TFA cleavage cocktail.
-
Conclusion
This compound presents a sophisticated tool for the modern peptide chemist. Its unique trifunctional nature enables a robust and flexible orthogonal strategy for the introduction and selective unmasking of a highly versatile aldehyde functionality. This approach opens new avenues for the synthesis of complex peptide conjugates, cyclic peptides, and other modified peptide structures with wide-ranging applications in research and drug development. The protocols provided herein offer a solid foundation for the implementation of this novel reagent in advanced peptide synthesis workflows.
References
- KOMETANI TADASHI, SHIOTANI SHUNSAKU, & MITSUHASHI KEMMOTSU. (1976). On the cleavage of tertiary amines with ethyl chloroformate. Chemical and Pharmaceutical Bulletin, 24(2), 342-348.
- Zou, X. Z., & Li, F. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2849.
- Hartman, W. W., & Brethen, M. R. (1932).
-
Organic Syntheses Procedure. (n.d.). Ethyl n-methylcarbamate. Retrieved from [Link]
- Dirksen, A., & Hackeng, T. M. (2009). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
- Wilson, J. P., & Offer, J. (2012). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 18(3), 173-178.
- Hering, A., Emidio, N. B., & Muttenthaler, M. (2021). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 12(23), 8037-8045.
- Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013).
-
Organic Syntheses Procedure. (n.d.). Allylamine. Retrieved from [Link]
- Arduini, M., et al. (1971). Kinetics and Mechanism of the Reaction between Ethyl Chloroformate and Aromatic Amines. J. Chem. Soc. B, 1971, 2337-2340.
-
Química Orgánica. (n.d.). Peptide synthesis - Acid group protection. Retrieved from [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007). A straightforward and efficient method for the deprotection of acetals and ketals. The Journal of organic chemistry, 72(15), 5890–5893.
- Guryanov, I., et al. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 23(1), 386-392.
-
Palladium-Catalyzed Synthesis of N-Aryl Carbamates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Process for preparing amides. (1966). US3264281A.
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
- Hsung, R. P., et al. (2005). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. Organic Syntheses, 82, 50.
-
Reddit. (2023). Deprotection of acetal - Stupidly easy ? or complicated story ? Retrieved from [Link]
-
Stereoselective allyl amine synthesis through enantioselective addition of diethylzinc and[7][8]-chirality transfer. (2005). Chemistry, 11(6), 1949-57.
-
Palladium-catalyzed synthesis of N-aryl carbamates. (2013). PubMed. Retrieved from [Link]
- Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013).
-
Synthesis of N-allyl-o-phenylenediamine. (n.d.). PrepChem.com. Retrieved from [Link]
- Process for preparation of allyl type amine. (1993). EP0320269B1.
-
Palladium-catalyzed synthesis of N-aryl carbamates. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Bioorthogonal Peptide Macrocyclization Using Oxime Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the cleavage of tertiary amines with ethyl chloroformate. | CiNii Research [cir.nii.ac.jp]
- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Using an Ethyl Allyl(2,2-dimethoxyethyl)carbamate Linker
Introduction: The Strategic Advantage of the Ethyl Allyl(2,2-dimethoxyethyl)carbamate Safety-Catch Linker
In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker is a critical determinant of the synthetic strategy's success, particularly in the construction of complex small molecules and peptidomimetics.[1] The this compound linker represents a sophisticated example of a "safety-catch" linker, offering a dual-release mechanism that provides enhanced control over the cleavage of the synthesized molecule from the solid support.[2] This linker is engineered with two orthogonally protected functionalities: an allyl carbamate and a dimethoxyethyl acetal. This design allows for a two-step cleavage process, ensuring that the synthesized compound remains securely anchored to the resin throughout the synthetic sequence and is only released upon the sequential and deliberate removal of both protecting groups. This feature is particularly advantageous for the synthesis of sensitive or complex molecules where premature cleavage can lead to significant yield loss.[3]
The core principle of this safety-catch strategy lies in its orthogonality.[4] The allyl group is stable to a wide range of reaction conditions but can be selectively removed by palladium-catalyzed deallylation.[5] The acetal group, on the other hand, is stable to the conditions used for allyl removal but is readily cleaved under mild acidic conditions.[6] This orthogonal stability allows for the selective deprotection and modification of the synthesized molecule while it is still attached to the solid support, offering greater flexibility in the synthetic design.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of the this compound linker in solid-phase synthesis. We will delve into the mechanistic underpinnings of its functionality, provide detailed, step-by-step protocols for its application, and discuss the analytical techniques for monitoring the synthesis and characterizing the final product.
Chemical Structure and Properties
The this compound linker possesses the following chemical structure and properties:
| Property | Value |
| IUPAC Name | prop-2-enyl N-(2,2-dimethoxyethyl)-N-ethylcarbamate |
| CAS Number | 128740-02-3 |
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| Boiling Point | 270.1 °C at 760 mmHg |
| Density | 1.022 g/cm³ |
Source: Alfa Chemistry[7]
Experimental Workflow: A Visual Guide
The following diagram illustrates the overall workflow for solid-phase synthesis using the this compound linker.
Caption: A schematic overview of the solid-phase synthesis workflow using the this compound linker.
Detailed Protocols
Part 1: Preparation and Loading of the Linker onto an Amine-Functionalized Resin
The first step involves the covalent attachment of the this compound linker to a suitable solid support, typically an amine-functionalized resin such as aminomethyl polystyrene. To achieve this, the linker must first be activated. A common method for activating a carbamate for reaction with an amine is to convert it into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or a p-nitrophenyl (PNP) carbonate. For this protocol, we will outline the activation of the ethyl carbamate to a more reactive intermediate in situ.
Materials:
-
Amine-functionalized resin (e.g., aminomethyl polystyrene, 100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
A coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
Protocol:
-
Resin Swelling: Swell the amine-functionalized resin in anhydrous DMF (10 mL per gram of resin) for 1-2 hours in a reaction vessel equipped with a shaker.
-
Linker Activation and Coupling:
-
In a separate flask, dissolve this compound (3 equivalents relative to the resin loading) and a coupling agent like BOP or HATU (3 equivalents) in anhydrous DMF.
-
Add DIPEA (6 equivalents) to the solution and stir for 15-20 minutes at room temperature to allow for activation.
-
Drain the DMF from the swollen resin and add the activated linker solution.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
-
Capping of Unreacted Amines:
-
After the coupling reaction, drain the reaction mixture.
-
To cap any unreacted amine groups on the resin, add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Shake for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the capping solution and wash the resin sequentially with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and MeOH (3 x 10 mL/g).
-
-
Drying: Dry the resin under vacuum to a constant weight.
Monitoring the Loading: The success of the linker loading can be monitored qualitatively by FT-IR spectroscopy by observing the appearance of the carbamate carbonyl stretch (~1700 cm⁻¹).[8] A quantitative assessment can be made using a colorimetric assay such as the Kaiser test to confirm the absence of free primary amines.
Part 2: Solid-Phase Synthesis of a Model Small Molecule
This protocol outlines the synthesis of a simple dipeptide to illustrate the utility of the linker. The principles can be extended to the synthesis of other small molecules.
Materials:
-
Linker-functionalized resin from Part 1
-
Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH)
-
HATU
-
DIPEA
-
20% Piperidine in DMF
-
Anhydrous DMF
-
Anhydrous DCM
Protocol:
-
First Amino Acid Coupling:
-
Swell the linker-functionalized resin in anhydrous DMF.
-
In a separate flask, dissolve Fmoc-Ala-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 5 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Shake at room temperature for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 20 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling:
-
Repeat the coupling procedure described in step 1 using Fmoc-Leu-OH.
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection procedure as described in step 2.
-
Wash the resin with DMF (5x) and DCM (3x) and dry under vacuum.
-
Monitoring the Synthesis: Each coupling and deprotection step can be monitored using FT-IR spectroscopy.[9] The disappearance of the Fmoc-related peaks and the appearance of the amide bond stretches are indicative of a successful reaction. The Kaiser test can be used to confirm the completion of the coupling reaction (a negative test indicates no free amines).
Part 3: Two-Step Cleavage of the Synthesized Molecule
This is the key step that leverages the safety-catch nature of the linker.
Step 1: Palladium-Catalyzed Allyl Deprotection
This step removes the allyl protecting group from the carbamate, rendering the linker susceptible to acid cleavage.
Materials:
-
Resin-bound dipeptide from Part 2
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or another suitable allyl scavenger
-
Anhydrous DCM
Protocol:
-
Swell the resin in anhydrous DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents) and PhSiH₃ (10 equivalents) in anhydrous DCM.
-
Add the palladium catalyst solution to the resin.
-
Shake the mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Drain the solution and wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (3x) to remove all traces of the palladium catalyst and scavenger.
-
Dry the resin under vacuum.
Step 2: Acid-Catalyzed Acetal Cleavage
This final step cleaves the acetal and releases the synthesized molecule from the solid support.
Materials:
-
Resin from the previous step
-
Trifluoroacetic acid (TFA)
-
DCM
-
Water
Protocol:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% DCM.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional cleavage cocktail and then with DCM.
-
Combine the filtrates and concentrate under reduced pressure to remove the majority of the TFA and DCM.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge or filter to collect the crude product.
Data Presentation: Summary of Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time |
| Linker Loading | This compound, BOP/HATU, DIPEA | DMF | Room Temp. | 12-24 h |
| Fmoc Deprotection | 20% Piperidine | DMF | Room Temp. | 30 min |
| Amino Acid Coupling | Fmoc-AA-OH, HATU, DIPEA | DMF | Room Temp. | 2-4 h |
| Allyl Cleavage | Pd(PPh₃)₄, PhSiH₃ | DCM | Room Temp. | 2-4 h |
| Acetal Cleavage | 95% TFA, H₂O, DCM | - | Room Temp. | 2-3 h |
Product Purification and Characterization
The crude product obtained after cleavage typically requires purification.[10] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying small molecules and peptides synthesized via SPOS.
Purification Protocol:
-
Dissolve the crude product in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the product using a preparative RP-HPLC column (e.g., C18) with a gradient of acetonitrile in water containing 0.1% TFA.
-
Collect the fractions containing the desired product.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Characterization:
The identity and purity of the final product should be confirmed using appropriate analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized molecule.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Linker Loading | Incomplete activation of the linker; steric hindrance. | Increase the equivalents of activating agent and linker; increase reaction time. |
| Incomplete Coupling | Steric hindrance of amino acids; aggregation of the growing chain. | Use a different coupling agent; perform a double coupling; use a solvent known to disrupt aggregation. |
| Incomplete Allyl Cleavage | Inactive catalyst; insufficient scavenger. | Use fresh catalyst; increase the amount of scavenger and reaction time. |
| Incomplete Acetal Cleavage | Insufficient acid strength or time. | Increase the cleavage time; use a stronger acidic cocktail if the molecule is stable. |
| Side Products after Cleavage | Re-attachment of cleaved protecting groups. | Use appropriate scavengers in the cleavage cocktail. |
Conclusion
The this compound linker offers a robust and versatile platform for the solid-phase synthesis of small molecules. Its safety-catch design, which relies on a two-step orthogonal cleavage strategy, provides enhanced stability of the linker-substrate bond during synthesis and allows for controlled release of the final product. The detailed protocols and guidelines presented in this application note are intended to enable researchers to effectively implement this advanced linker in their synthetic endeavors, ultimately facilitating the efficient and reliable construction of complex molecular targets.
References
- Yan, B., et al. (1999). Infrared spectroscopy in solid-phase synthesis. Biotechnology and Bioengineering, 71(2), 119-129.
- Henkel, B., & Bayer, E. (1998). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Journal of Peptide Science, 4(8), 461-470.
- Salvatore, R. N., et al. (2002). Efficient Cs2CO3-promoted solution and solid phase synthesis of carbonates and carbamates in the presence of TBAI. Tetrahedron, 58(16), 3329-3347.
- Dressman, B. A., Spangle, L. A., & Kaldor, S. W. (1996). Solid phase synthesis of hydantoins using a carbamate linker and a novel cyclization/cleavage step. Tetrahedron Letters, 37(7), 937-940.
- Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-2127.
- Scicinski, J.J., Congreve, M.S., Kay, C., & Ley, S.V. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-27.
- Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
- Morphy, J. R., Rankovic, Z., & Rees, D. C. (1996). A NOVEL LINKER STRATEGY FOR SOLID-PHASE SYNTHESIS. Tetrahedron Letters, 37(18), 3209-3212.
- Backes, B. J., & Ellman, J. A. (1994). An alkanesulfonamide “safety-catch” linker for solid-phase synthesis. The Journal of Organic Chemistry, 59(21), 6174-6176.
- Lipshutz, B. H., & Shin, Y. J. (2001). A new silyl linker for reverse-direction solid-phase peptide synthesis. Tetrahedron Letters, 42(33), 5629-5633.
- Yoshiya, T., et al. (1997). A new safety-catch protecting group and linker for solid-phase synthesis. Tetrahedron Letters, 38(50), 8741-8744.
- Gayo, L. M., & Suto, M. J. (1997). Solid-phase synthesis of substituted 2-aminothiazoles. Tetrahedron Letters, 38(2), 211-214.
- Patek, M., & Lebl, M. (1991). Safety-catch anchoring linkage for solid-phase synthesis of C-terminal peptide amides by the Boc/Fmoc strategy. Tetrahedron Letters, 32(31), 3891-3894.
- Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429.
- Henkel, B., & Bayer, E. (1998). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Journal of Peptide Science: An Official Publication of the European Peptide Society, 4(8), 461–470.
- Fujii, N., et al. (1987). A new method for the purification of synthetic peptides by affinity chromatography. Chemical & Pharmaceutical Bulletin, 35(9), 3880-3883.
- Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical Reviews, 96(1), 555-600.
- Ley, S. V., et al. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.
- Barlos, K., et al. (1989). Veresterung von Fmoc-aminosäuren an polystyrol-harze mit 2-chlortritylchlorid als ankergruppe. Tetrahedron Letters, 30(30), 3943-3946.
- James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(17), 4855-4946.
-
JoVE. (2017). Solid Phase Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). allyl N-(2-aminoethyl)carbamate. Retrieved from [Link]
- Patil, N. T., Huo, Z., & Yamamoto, Y. (2006). Palladium-Catalyzed Decarboxylative Aza-Michael Addition−Allylation Reactions between Allyl Carbamates and Activated Olefins. Generation of Quaternary Carbon Adjacent to Secondary Amine Carbon Center. The Journal of Organic Chemistry, 71(18), 6991-6995.
- Minami, I., et al. (1986). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Tetrahedron, 42(11), 2971-2978.
- Jeffrey, P. D., & McCombie, S. W. (1982). Homogeneous, palladium(0)-catalyzed exchange deprotection of allylic esters, carbonates and carbamates. The Journal of Organic Chemistry, 47(4), 587-590.
-
PubChem. (n.d.). Allyl (2-aminoethyl)carbamate hydrochloride. Retrieved from [Link]
- Zhang, T., & Rovis, T. (2014). Acid-catalyzed cleavage of C–C bonds enables atropaldehyde acetals as masked C2 electrophiles for organic synthesis.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]
-
PrecisionFDA. (n.d.). ETHYL ALLYLCARBAMATE. Retrieved from [Link]
- Fiedler, D., et al. (2005). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. Journal of the American Chemical Society, 127(8), 2444-2445.
- U.S. Patent No. 9,073,969. (2015). Compounds and methods for purifying peptides produced by solid phase peptide synthesis.
- BenchChem. (2025). A Researcher's Guide to Peptide Cleavage: Maximizing Purity for HPLC Analysis.
- Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 111-149.
- Reyes, F., et al. (2020). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 25(19), 4447.
-
ResearchGate. (2021). How to make acetal and hemiacetal stable on acidic medium? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Retrieved from [Link]
- Van Assche, G., et al. (2025). Impact of carbamate formation on the surface tension of epoxy‐amine curing systems. Journal of Applied Polymer Science.
-
Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
- Minami, I., et al. (1986). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Tetrahedron, 42(11), 2971-2978.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 4. fiveable.me [fiveable.me]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 9. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Use of Ethyl Allyl(2,2-dimethoxyethyl)carbamate in Palladium-Catalyzed Nucleophilic Allylation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides an in-depth technical overview of the reactions involving ethyl allyl(2,2-dimethoxyethyl)carbamate with various nucleophiles, primarily focusing on palladium-catalyzed allylic substitution reactions, commonly known as the Tsuji-Trost reaction. We explore the mechanistic underpinnings of this transformation, detailing how experimental parameters—particularly the choice of ligand and nucleophile—can be manipulated to control reaction outcomes. This document furnishes researchers with detailed protocols for carbon, nitrogen, and oxygen allylation, alongside a discussion of the strategic role of the 2,2-dimethoxyethyl protecting group in multi-step synthesis. The causality behind experimental choices is emphasized to empower scientists to adapt and troubleshoot these powerful bond-forming reactions for applications in medicinal chemistry and complex molecule synthesis.
Introduction: A Versatile Allylating Agent
This compound is a multifunctional synthetic intermediate designed for strategic bond construction. Its architecture incorporates three key components:
-
An allyl group , which serves as an electrophile in palladium-catalyzed reactions.
-
A carbamate linkage , which functions as an effective leaving group to facilitate the formation of the key π-allyl palladium intermediate.
-
A 2,2-dimethoxyethyl moiety , an acid-labile acetal that protects a latent primary amine functionality, enabling sequential synthetic transformations.
The principal application of this reagent lies in the Tsuji-Trost reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under mild conditions.[1][2][3] This reaction's high functional group tolerance and the ability to control selectivity make it an invaluable tool for drug development professionals.[2][3]
The Catalytic Heart: The Tsuji-Trost Reaction Mechanism
Understanding the catalytic cycle is paramount to mastering this reaction. The process is initiated by the coordination of a zerovalent palladium catalyst, typically bearing phosphine ligands, to the alkene of the allyl carbamate.[1] This is followed by an oxidative addition step where the carbamate leaving group is displaced, forming a cationic η³-π-allylpalladium(II) complex.[1] The pivotal bond-forming step occurs when a nucleophile attacks this complex. Finally, the palladium(0) catalyst is regenerated, ready to commence another cycle.
Caption: The catalytic cycle of the Tsuji-Trost reaction.
The nature of the ancillary ligands on the palladium center is not merely passive; it profoundly influences the reaction's rate and selectivity.[1][4][5] Electron-donating ligands, for example, can increase electron density on the palladium, potentially accelerating the initial oxidative addition step.[4][5]
Controlling Reaction Regiochemistry: The Ligand's Decisive Role
The π-allyl palladium intermediate offers two potential sites for nucleophilic attack: the terminal carbons or the central carbon. The regiochemical outcome is not random but can be directed by the judicious selection of ligands.[6][7][8] This control is a powerful tool for synthetic chemists.
-
Terminal Attack: This is the most common pathway, particularly with "soft," stabilized nucleophiles like malonates.[1][9] It is generally favored when using π-acceptor ligands, such as triphenylphosphine (PPh₃), which increase the electrophilicity of the terminal carbons.[6]
-
Central Attack: While less common, attack at the central carbon can be induced, often leading to the formation of cyclopropane rings in intramolecular cases. This pathway is favored by using bidentate, σ-donor ligands which modify the electronic distribution within the π-allyl complex to make the central carbon more electrophilic.[6]
Caption: Ligand and nucleophile influence on regioselectivity.
Experimental Protocols
The following protocols are designed as robust starting points for laboratory execution. Causality Note: All reactions involving palladium(0) catalysts must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents. The Pd(0) species is sensitive to oxidation, which is a primary cause of catalyst deactivation and reaction failure.
Protocol 1: C-Allylation with a Soft Carbon Nucleophile (Dimethyl Malonate)
This protocol describes the formation of a carbon-carbon bond, a fundamental transformation in drug development for building molecular complexity.
Step-by-Step Methodology:
-
Catalyst Pre-formation: To a flame-dried Schlenk flask under Argon, add Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.025 eq) and a phosphine ligand such as PPh₃ (0.1 eq).
-
Solvent Addition: Add 5 mL of anhydrous, degassed THF. Stir the mixture at room temperature for 15-20 minutes until a homogenous catalyst solution forms. The color change is indicative of catalyst formation.
-
Reagent Addition: In a separate flask, dissolve dimethyl malonate (1.2 eq) in 5 mL of anhydrous THF. Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C and allow the mixture to stir for 20 minutes at room temperature. Rationale: The base is required to deprotonate the active methylene compound, generating the "soft" nucleophile necessary for the reaction.
-
Substrate and Reaction Initiation: Add the solution of this compound (1.0 eq) to the catalyst mixture. Then, transfer the prepared sodium dimethyl malonate solution to the reaction flask via cannula.
-
Reaction: Heat the reaction mixture to 60-65 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Nucleophile | Base | Typical Yield |
| Dimethyl malonate | NaH | 85-95% |
| Ethyl acetoacetate | NaH | 80-90% |
| Malononitrile | K₂CO₃ | 75-85% |
Protocol 2: N-Allylation with an Amine Nucleophile (Morpholine)
This protocol demonstrates a C-N bond formation, crucial for synthesizing many biologically active compounds.
Step-by-Step Methodology:
-
Catalyst and Substrate: To a flame-dried Schlenk flask under Argon, add Pd₂(dba)₃ (0.025 eq), a phosphine ligand (e.g., PPh₃, 0.1 eq), and this compound (1.0 eq).
-
Solvent and Nucleophile: Add 10 mL of anhydrous, degassed THF, followed by morpholine (2.0 eq). Rationale: Many amine nucleophiles are sufficiently basic to not require an external base. Using an excess of the amine can also help drive the reaction to completion.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography to yield the N-allylated product.
The Strategic Deprotection of the 2,2-Dimethoxyethyl Group
Following the successful allylation, the product retains a protected secondary amine. The 2,2-dimethoxyethyl group serves as a stable acetal that can be readily removed under acidic conditions to unmask a valuable primary amine handle for further synthetic elaboration, such as amide coupling or reductive amination.
Caption: Two-stage synthetic utility workflow.
Protocol 3: Acetal Deprotection
-
Dissolution: Dissolve the allylated intermediate (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Acidification: Add a strong acid, such as 2M hydrochloric acid (HCl), until the pH is ~1-2.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Workup: Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over Na₂SO₄ and concentrate to yield the deprotected primary amine, which can often be used in the next step without further purification.
Conclusion
This compound is a highly effective and versatile reagent for modern organic synthesis. Its utility in palladium-catalyzed allylic substitution reactions allows for the controlled and efficient formation of C-C, C-N, and C-O bonds. By understanding the underlying reaction mechanism and the critical role of ligands in directing selectivity, researchers can harness the full potential of this reagent. The integrated acetal protecting group further enhances its value, enabling a powerful two-stage strategy for the construction of complex molecules bearing a primary amine, a key functional group in pharmaceutical sciences.
References
- Mechanism of Nucleophilic Attack on 1- and 2-Bromo(π-allyl)palladium Complexes. Journal of Organic Chemistry.
- Central versus Terminal Attack in Nucleophilic Addition to (π-Allyl)palladium Complexes. Ligand Effects and Mechanism. Organometallics.
- Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids.
- Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Waseda University Repository.
- Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. University of Liverpool IT Services.
- Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. PMC - NIH.
- Nucleophilic Attack on (π‐Allyl)
- Nucleophilic Attack on (π‐Allyl)
- Tsuji–Trost reaction. Wikipedia.
- Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications.
- Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applic
- Tsuji-Trost Reaction. Organic Chemistry Portal.
Sources
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sci-hub.box [sci-hub.box]
- 8. Nucleophilic Attack on (π‐Allyl)palladium Complexes: Direction of the Attack to the Central or Terminal Carbon Atom by Ligand Control | Publicación [silice.csic.es]
- 9. Tsuji-Trost Reaction [organic-chemistry.org]
Application Note: A Robust and Scalable Synthesis of Ethyl allyl(2,2-dimethoxyethyl)carbamate
Abstract
Ethyl allyl(2,2-dimethoxyethyl)carbamate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical scaffolds and agrochemicals. Its structure combines a reactive allyl group, a protected aldehyde functionality, and a stable carbamate linkage, offering multiple avenues for subsequent chemical modification. This application note provides a comprehensive, two-step protocol for the scale-up synthesis of this target compound. The process begins with the nucleophilic substitution of 2-bromo-1,1-dimethoxyethane with allylamine to yield the key secondary amine intermediate, N-allyl-2,2-dimethoxyethanamine. This intermediate is subsequently acylated using ethyl chloroformate to afford the final product. We emphasize mechanistic rationale, process safety, and practical, field-tested insights to ensure reproducibility and high yields, transitioning seamlessly from laboratory to pilot-scale operations.
Introduction and Mechanistic Rationale
The synthesis of carbamates is a cornerstone of modern medicinal chemistry, with the carbamate moiety serving as a key structural motif in numerous approved drugs.[1] Traditional methods for carbamate synthesis often involve the reaction of an amine with a chloroformate in the presence of a base.[2][3] This classic and reliable transformation forms the basis of our synthetic strategy.
Our two-step approach is designed for efficiency and scalability:
-
Step 1: Formation of the Secondary Amine Intermediate. The synthesis commences with the formation of N-allyl-2,2-dimethoxyethanamine. This is achieved via a standard SN2 reaction where allylamine, acting as the nucleophile, displaces the bromide from 2-bromo-1,1-dimethoxyethane. An excess of allylamine is employed to act as both the reactant and a scavenger for the hydrobromic acid (HBr) generated in situ, thereby driving the reaction to completion and minimizing the formation of quaternary ammonium salts.
-
Step 2: Carbamate Formation. The synthesized secondary amine undergoes a nucleophilic acyl substitution with ethyl chloroformate.[4] The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of ethyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A tertiary amine base, such as triethylamine, is crucial in this step to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and ensuring the reaction proceeds to completion.[2]
The overall synthetic pathway is illustrated below:
Scheme 1: Overall Synthesis of this compound
(Image representing the two-step chemical reaction: Step 1 shows Allylamine reacting with 2-bromo-1,1-dimethoxyethane to form N-allyl-2,2-dimethoxyethanamine. Step 2 shows this intermediate reacting with Ethyl Chloroformate in the presence of Triethylamine to yield the final product, this compound.)
Safety and Hazard Management
Scientific integrity demands a proactive approach to safety, especially during scale-up operations. The reagents used in this synthesis possess significant hazards that must be rigorously managed.
-
Allylamine (C₃H₅NH₂): A highly flammable, toxic, and corrosive liquid with a pungent odor.[5][6] It is a lachrymator and can cause severe skin and eye burns.[7] Absorption through the skin is a significant route of exposure.[7] Work must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat, is mandatory.[8]
-
Ethyl Chloroformate (C₃H₅ClO₂): An extremely hazardous substance. It is highly flammable, corrosive, and fatally toxic if inhaled.[9] It reacts violently with water and moisture to produce corrosive gases.[10] It is also a potent lachrymator.[11] Strict handling protocols are required: work in a certified chemical fume hood, use a properly vetted and sealed reaction apparatus, and handle only with appropriate PPE, including a face shield and chemical-resistant gloves.[10][12] An emergency shower and eyewash station must be immediately accessible.[9]
-
2-Bromo-1,1-dimethoxyethane: An irritant to the skin, eyes, and respiratory system. Standard handling precautions for alkyl halides should be followed.
-
Triethylamine (Et₃N): A flammable and corrosive liquid. It can cause severe skin and eye irritation. Handle in a fume hood with appropriate PPE.
All operations should be preceded by a thorough risk assessment. Ensure all containers are properly grounded to prevent static discharge, especially during transfers of flammable solvents and reagents.[12]
Experimental Protocols
This protocol is detailed for a 1.0 molar scale synthesis. Adjustments for smaller or larger scales should maintain the specified molar ratios.
Part A: Scale-up Synthesis of N-allyl-2,2-dimethoxyethanamine (Intermediate 1)
Materials and Reagents:
-
Allylamine (≥98% purity)
-
2-Bromo-1,1-dimethoxyethane (≥97% purity)
-
Sodium hydroxide (NaOH), 5 M aqueous solution
-
Dichloromethane (DCM), ACS grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical stirrer with Teflon paddle
-
Reflux condenser
-
Dropping funnel (1 L)
-
Heating mantle with temperature controller
-
2 L separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all joints are properly sealed. The setup should be placed in a large secondary containment tray within a walk-in fume hood.
-
Charging the Reactor: Charge the flask with allylamine (114.2 g, 2.0 mol, 2.0 equiv).
-
Reagent Addition: Add 2-bromo-1,1-dimethoxyethane (169.0 g, 1.0 mol, 1.0 equiv) to the dropping funnel. Begin vigorous stirring of the allylamine and add the bromo-acetal dropwise over 90 minutes. The reaction is exothermic; maintain the internal temperature below 40°C using a water bath if necessary.
-
Reaction and Monitoring: After the addition is complete, heat the mixture to a gentle reflux (~50-55°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 DCM:Methanol solvent system until the starting bromo-acetal spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add 1 L of deionized water. Transfer the mixture to the 2 L separatory funnel.
-
Extraction and Neutralization: Extract the aqueous layer with dichloromethane (3 x 500 mL). Combine the organic layers and wash with 5 M NaOH solution (2 x 250 mL) to remove any allylamine hydrobromide, followed by a wash with saturated brine (1 x 250 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield N-allyl-2,2-dimethoxyethanamine as a colorless oil.
Part B: Scale-up Synthesis of this compound (Final Product)
Materials and Reagents:
-
N-allyl-2,2-dimethoxyethanamine (from Part A)
-
Ethyl chloroformate (≥99% purity)
-
Triethylamine (Et₃N), distilled (≥99.5% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical stirrer with Teflon paddle
-
Inert gas (Argon or Nitrogen) inlet
-
Low-temperature thermometer
-
Dropping funnel (500 mL)
-
2 L separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: Flame-dry the 5 L flask assembly under vacuum and cool under a positive pressure of inert gas. Equip the flask with the mechanical stirrer, thermometer, and dropping funnel.
-
Charging the Reactor: Dissolve the N-allyl-2,2-dimethoxyethanamine (145.2 g, 1.0 mol, 1.0 equiv) and triethylamine (121.4 g, 1.2 mol, 1.2 equiv) in 2 L of anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add ethyl chloroformate (120.0 g, 1.1 mol, 1.1 equiv) to the dropping funnel. Add the ethyl chloroformate dropwise to the stirred amine solution over 2 hours, ensuring the internal temperature does not exceed 5°C. A white precipitate of triethylamine hydrochloride will form.[2]
-
Reaction and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight). Monitor the reaction to completion by TLC (3:1 Hexane:Ethyl Acetate).
-
Work-up: Quench the reaction by slowly adding 1 L of deionized water. Transfer the mixture to the 2 L separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 500 mL) and saturated brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the pure fractions and concentrate to afford this compound as a clear, viscous oil.
Data Summary and Expected Yields
| Step | Reagent/Product | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used | Expected Yield |
| A | 2-Bromo-1,1-dimethoxyethane | 169.03 | 1.0 | 1.0 | 169.0 g | - |
| A | Allylamine | 57.09 | 2.0 | 2.0 | 114.2 g (151 mL) | - |
| A | N-allyl-2,2-dimethoxyethanamine | 145.21 | - | - | - | 116-123 g (80-85%) |
| B | N-allyl-2,2-dimethoxyethanamine | 145.21 | 1.0 | 1.0 | 145.2 g | - |
| B | Ethyl chloroformate | 108.52 | 1.1 | 1.1 | 120.0 g (105 mL) | - |
| B | Triethylamine | 101.19 | 1.2 | 1.2 | 121.4 g (167 mL) | - |
| B | This compound | 217.26 | - | - | - | 195-206 g (90-95%) |
Visual Workflow Diagram
The following diagram illustrates the logical flow of the entire synthetic process, from starting materials to the final purified product.
Caption: Workflow for the two-step synthesis of the target carbamate.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step A | Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure temperature is maintained. |
| Formation of dialkylated byproduct. | Ensure at least 2.0 equivalents of allylamine are used to favor mono-alkylation. | |
| Low yield in Step B | Moisture in the reaction. | Use anhydrous solvent and flame-dried glassware under an inert atmosphere. Ethyl chloroformate is highly moisture-sensitive.[10] |
| Insufficient base. | Ensure triethylamine is fresh and used in at least 1.2 equivalents to fully neutralize HCl. | |
| Product decomposition during purification | Overheating during distillation. | Use a high-vacuum pump and a well-controlled oil bath to keep the distillation temperature as low as possible. |
| Product instability on silica gel. | Minimize the time the product spends on the silica column. If instability is observed, consider neutralizing the silica gel with triethylamine before use. |
References
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl Amine. (Accessed 2024). [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Ethyl Chloroformate. (Accessed 2024). [Link]
-
International Labour Organization. International Chemical Safety Cards (ICSC): Ethyl Chloroformate. (Accessed 2024). [Link]
-
International Labour Organization. International Chemical Safety Cards (ICSC): Allylamine. (Accessed 2024). [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl chloroformate. (Accessed 2024). [Link]
-
CDC NIOSH. International Chemical Safety Cards (ICSC): Allylamine. (Accessed 2024). [Link]
-
Wikipedia. Allylamine. (Accessed 2024). [Link]
-
Cai, C., et al. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. (2024). [Link]
-
Cai, C., et al. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. National Institutes of Health. (2024). [Link]
-
Awad, H., et al. N-Dealkylation of Amines. National Institutes of Health. (2017). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10928, Ethyl chloroformate. (Accessed 2024). [Link]
-
Vessman, J., et al. Electron Capture Gas Chromatography of Tertiary Amines After a Demethylation Reaction to Secondary Amines. Taylor & Francis Online. (1973). [Link]
-
Cella, R., et al. Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. Organic Chemistry Portal. (2009). [Link]
-
Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. (2015). [Link]
-
Raucher, S., & Jones, D. S. A Convenient Method for the Conversion of Amines to Carbamates. Taylor & Francis Online. (1985). [Link]
-
Wikipedia. Carbamate. (Accessed 2024). [Link]
-
Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health. (2015). [Link]
-
Organic Syntheses. Procedure for Benzyl Carbamate Preparation. (Accessed 2024). [Link]
-
Organic Syntheses. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. (Accessed 2024). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Carbamate - Wikipedia [en.wikipedia.org]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICSC 0823 - ALLYLAMINE [chemicalsafety.ilo.org]
- 6. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ALLYLAMINE [training.itcilo.org]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. nj.gov [nj.gov]
- 11. ICSC 1025 - ETHYL CHLOROFORMATE [inchem.org]
- 12. synquestlabs.com [synquestlabs.com]
Application Note: Analytical Strategies for Monitoring Reactions of Ethyl allyl(2,2-dimethoxyethyl)carbamate
Abstract
This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving Ethyl allyl(2,2-dimethoxyethyl)carbamate. Designed for researchers, chemists, and drug development professionals, this document outlines robust methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are presented with an emphasis on the underlying scientific principles, ensuring technical accuracy and reproducibility. We explain the causality behind experimental choices, provide self-validating systems for trustworthy results, and ground our recommendations in authoritative references. This guide includes step-by-step protocols, data interpretation guidelines, and visual workflows to facilitate seamless integration into your research and development processes.
Introduction: The Analytical Imperative
This compound is a multifunctional organic compound featuring three key chemical motifs: an ethyl carbamate, a cleavable allyl protecting group, and an acid-sensitive dimethoxyethyl acetal. These functional groups are of significant interest in multi-step organic synthesis, particularly in the context of protecting group strategies.[1][2] The selective cleavage of either the allyl group (often via palladium catalysis) or the acetal group (via acid hydrolysis) makes this molecule a versatile intermediate.[3][4][5]
Effective reaction monitoring is critical to optimize reaction conditions, maximize yield, minimize impurities, and understand kinetic profiles. Simply analyzing the endpoint of a reaction is often insufficient; real-time or quasi-real-time monitoring provides invaluable insight into reaction progress, the formation of intermediates, and the emergence of byproducts. This document serves as a practical guide to selecting and implementing the most appropriate analytical techniques for reactions involving this specific carbamate.
Physicochemical Profile: this compound
Understanding the molecule's properties is the foundation for selecting an appropriate analytical method.
| Property | Value / Description | Source | Significance for Analysis |
| Molecular Formula | C₁₀H₁₉NO₄ | [6] | Determines the exact mass for mass spectrometry. |
| Molecular Weight | 217.26 g/mol | [6][7] | Essential for preparing standard solutions and for MS identification. |
| Structure | [7] | Contains key functional groups: carbamate (UV active, IR active), allyl C=C (NMR active), and acetal (acid-labile, NMR active). | |
| Boiling Point | 270.1 °C at 760 mmHg (Predicted) | [6] | Suggests that GC is feasible, but the presence of the carbamate group raises concerns about thermal lability.[8][9] |
| Key Functional Groups | Carbamate, Alkene (Allyl), Acetal | [10][11] | These groups provide distinct spectroscopic handles for NMR and FTIR and influence chromatographic behavior. |
| Thermal Stability | Moderate. Carbamates can be thermally labile, potentially degrading in a hot GC injector.[8][12] | [8][12] | This is a critical consideration. HPLC is often preferred over GC to avoid thermal decomposition.[13] |
| UV Absorbance | The carbamate functional group (O=C-N) acts as a chromophore, allowing for UV detection in HPLC. | Enables straightforward quantitative analysis using HPLC-UV. |
Strategic Overview of Analytical Methodologies
The choice of analytical technique depends on the specific requirements of the analysis: speed, quantitative accuracy, structural information, or automation. The three primary recommended techniques are HPLC, GC-MS, and NMR. Fourier-Transform Infrared (FTIR) spectroscopy can also be a valuable qualitative tool.
A logical workflow for selecting the appropriate method is presented below.
Caption: Decision tree for selecting an analytical method.
Detailed Analytical Protocols
This section provides step-by-step protocols for the three primary recommended techniques. It is crucial to develop a consistent sampling and quenching procedure to ensure that the analyzed sample accurately represents the reaction mixture at a specific time point.
Workflow: From Reaction to Result
The general process for reaction monitoring is universal, regardless of the specific analytical instrument used.
Caption: General experimental workflow for reaction monitoring.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC is the most robust and often preferred method for analyzing carbamates due to its non-destructive nature, which avoids the risk of thermal degradation.[13][14] The separation is based on the analyte's partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. The carbamate moiety allows for detection by UV absorbance.
Expertise & Causality: We choose reversed-phase HPLC because this compound is a moderately polar organic molecule, making it well-suited for retention on a nonpolar C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile). This method provides excellent reproducibility for quantitative analysis.[15]
Protocol:
-
Instrumentation and Consumables:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
0.45 µm syringe filters.
-
An internal standard (e.g., naphthalene, biphenyl - choose a compound that is stable, resolved from all reaction components, and has a strong UV signal).
-
-
Chromatographic Conditions (Isocratic Method):
-
Mobile Phase: 60:40 Acetonitrile:Water. Adjust ratio as needed to achieve good separation and a reasonable retention time for the starting material (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.[15]
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm. The carbamate functional group absorbs at lower UV wavelengths.
-
-
Sample Preparation:
-
At each time point, withdraw ~50 µL of the reaction mixture.
-
Immediately quench the reaction by diluting into 1 mL of cold mobile phase in a 1.5 mL vial.
-
Add a precise volume of a stock solution of the internal standard.
-
Vortex the sample and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Data Analysis:
-
Identify the peaks for the starting material, product(s), and internal standard based on their retention times (determined by injecting pure standards).
-
Integrate the peak areas.
-
Calculate the response factor (RF) for the starting material relative to the internal standard using a calibration curve.
-
Monitor the disappearance of the starting material peak area relative to the constant internal standard peak area over time.
-
| Compound | Expected Retention Time (min) | Key Analytical Feature |
| This compound | ~5.5 | Starting Material |
| Deprotected Amine (Product) | ~2.0 | More polar, elutes earlier |
| Internal Standard (e.g., Biphenyl) | ~8.0 | Nonpolar, elutes later |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a heated column. MS provides mass information, enabling confident identification of compounds. While carbamates can be thermally labile, careful optimization of the injector temperature can mitigate degradation.[8][9] The primary advantage of GC-MS is its high resolving power and the definitive structural information from the mass spectrum.[16]
Expertise & Causality: The main challenge is potential thermal degradation in the injector.[12] To address this, we recommend using a lower injector temperature or a programmable temperature vaporizer (PTV) injector that starts cool and ramps up quickly. This minimizes the time the analyte spends in the hot zone, preserving its integrity. MS detection is chosen over FID because it can distinguish between the starting material and any isomers or degradation products that might have similar retention times.
Protocol:
-
Instrumentation and Consumables:
-
GC system with a split/splitless or PTV injector, coupled to a Mass Spectrometer (e.g., Quadrupole).
-
A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
High-purity Helium as the carrier gas.
-
An internal standard (e.g., dodecane).
-
-
GC-MS Conditions:
-
Injector Temperature: 200 °C (start low and increase if peak shape is poor). This is lower than the typical 250 °C to minimize degradation.[8]
-
Oven Program: Start at 80 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold for 2 min.
-
Carrier Gas Flow: 1.2 mL/min (Constant Flow).
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: 40 - 300 m/z.
-
-
Sample Preparation:
-
Quench the reaction aliquot (~50 µL) by diluting it into 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add the internal standard.
-
Filter into a GC vial.
-
-
Data Analysis:
-
Extract ion chromatograms (EICs) for specific m/z values to track compounds.
-
Monitor the disappearance of the starting material by comparing its peak area to the internal standard.
-
Analyze the mass spectra of new peaks to identify byproducts. For example, loss of the allyl group or hydrolysis of the acetal will result in predictable mass fragments.
-
| Compound | Key m/z Fragments | Identification Note |
| This compound | 217 (M+), 186 (M-OCH₃), 75 (CH(OCH₃)₂) | Parent ion may be weak. Fragments are key. |
| Product (e.g., Allyl deprotection) | Varies based on product structure | Look for the mass of the remaining amine fragment. |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed structural information and is intrinsically quantitative, meaning the integrated area of a signal is directly proportional to the number of protons it represents.[17] This allows for the monitoring of reactions in real-time directly in the NMR tube without the need for chromatographic separation or response factors.[18][19]
Expertise & Causality: This is the most powerful method for kinetic analysis.[17][20] By choosing non-overlapping signals for the reactant and product, one can calculate the molar ratio of all species in the tube at any given time. For this compound, the protons on the allyl group (δ 5.0-6.0 ppm) and the methoxy groups of the acetal (δ ~3.3 ppm) are excellent spectroscopic handles to monitor the starting material.
Protocol:
-
Instrumentation and Consumables:
-
NMR Spectrometer (≥400 MHz recommended for better resolution).
-
NMR tubes.
-
Deuterated solvent that dissolves all reaction components (e.g., CDCl₃, DMSO-d₆).
-
A quantitative internal standard (e.g., 1,3,5-trimethoxybenzene, dimethyl terephthalate). The standard must be inert and have signals that do not overlap with other components.
-
-
NMR Conditions:
-
Experiment: Standard 1D Proton (¹H) acquisition.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons being quantified (a d1 of 10-20s is often a safe starting point for quantitative work). This is critical for accurate integration.[18]
-
Number of Scans (ns): Use the minimum number required for good signal-to-noise (e.g., 4 or 8) to allow for faster time points.[20]
-
-
Sample Preparation & Monitoring:
-
Prepare a solution of the starting material and internal standard in the deuterated solvent directly in an NMR tube.
-
Acquire a "time zero" (t=0) spectrum.
-
Initiate the reaction by adding the catalyst or final reagent to the NMR tube, mixing quickly, and placing it in the spectrometer.
-
Acquire a series of ¹H spectra at set time intervals (e.g., every 5 minutes).[20]
-
-
Data Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
Integrate the signal of the internal standard and set its value to a known number of protons (e.g., 9.00 for the methyl protons of 1,3,5-trimethoxybenzene).
-
Integrate the characteristic signals of the starting material and product(s). The values of these integrals will directly reflect their molar amounts relative to the standard.
-
Plot the concentration (or relative integral value) of the starting material vs. time to obtain a kinetic profile.
-
| Compound | Characteristic ¹H Signal (CDCl₃) | Protons |
| Starting Material | δ ~5.7-5.9 ppm (m) | 1H, internal alkene proton of allyl group |
| Starting Material | δ ~5.1-5.2 ppm (m) | 2H, terminal alkene protons of allyl group |
| Starting Material | δ ~3.3 ppm (s) | 6H, two methoxy groups of the acetal |
| Product (e.g., Allyl deprotection) | Disappearance of allyl signals | Appearance of new signals for the product amine |
| Internal Standard | Varies (e.g., δ ~6.1 ppm for 1,3,5-TMB) | Aromatic protons |
Conclusion
The monitoring of reactions involving this compound can be effectively achieved using several complementary analytical techniques.
-
HPLC-UV is the recommended method for routine, robust quantitative analysis, especially in a quality control environment, due to its reliability and avoidance of thermal degradation issues.[13][14]
-
GC-MS offers superior compound identification capabilities, making it ideal for mechanistic studies or identifying unknown byproducts, provided that thermal lability is carefully managed.[16]
-
¹H NMR is the premier technique for detailed kinetic analysis and in-situ monitoring, providing rich structural information in a quantitative manner without the need for instrument calibration.[17][19]
The selection of the optimal method should be guided by the specific analytical question, whether it is determining reaction completion, understanding reaction kinetics, or identifying impurities.
References
-
Kinetic Understanding Using NMR Reaction Profiling | Organic Process Research & Development - ACS Publications. [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. [Link]
-
Determination of Derivatized Carbamate Insecticides by GC-MS/MS - SCISPEC. [Link]
-
Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. [Link]
-
New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography - PubMed. [Link]
-
Reaction Monitoring & Kinetics - Chemical Instrumentation Facility - Iowa State University. [Link]
-
Alliance system for carbamate analysis - Waters Corporation. [Link]
-
EPA 632 Carbamate Pesticide Testing by HPLC. [Link]
-
Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method - J-Stage. [Link]
-
Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed. [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. [Link]
-
Kinetics / reaction monitoring - IMSERC. [Link]
-
(PDF) Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. [Link]
-
Analytical methods for the monitoring of solid phase organic synthesis - PubMed. [Link]
-
Faster, More Sensitive Determination of Carbamates in Drinking Water | LCGC International. [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. [Link]
-
Allyl carbamate cleavage in biological media. - ResearchGate. [Link]
-
Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH. [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. [Link]
-
Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - ResearchGate. [Link]
-
Allyl ether or allyl carbamate cleavage by a palladium complex inside SKBR3 cells. - ResearchGate. [Link]
- Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google P
-
Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. - ACS Publications. [Link]
-
Amine synthesis by carbamate cleavage - Organic Chemistry Portal. [Link]
-
Investigation on the stability of the Dde protecting group used in peptide synthesis - PubMed. [Link]
-
Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. [Link]
-
Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]
-
Fourier-transform infrared spectroscopy - Wikipedia. [Link]
-
Protecting Groups - University of Illinois. [Link]
-
Protective Groups - Organic Chemistry Portal. [Link]
-
Alcohol Protecting Groups - University of Windsor. [Link]
-
Protecting group - Wikipedia. [Link]
-
¹H NMR spectrum obtained for ethyl carbamate - ResearchGate. [Link]
-
Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols - MDPI. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. [Link]
-
This compound - Qisongbio. [Link]
-
A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection - NIH. [Link]
-
Development and application of allyl, 2-sulfonylethyl and 2-thioethyl carbamate linkers - RSC Publishing. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 9. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. testinglab.com [testinglab.com]
- 15. waters.com [waters.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. pubs.acs.org [pubs.acs.org]
- 18. imserc.northwestern.edu [imserc.northwestern.edu]
- 19. pharmtech.com [pharmtech.com]
- 20. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Deprotection of Ethyl allyl(2,2-dimethoxyethyl)carbamate
Welcome to the technical support guide for the deprotection of Ethyl allyl(2,2-dimethoxyethyl)carbamate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of the allyloxycarbonyl (Alloc) protecting group from this specific substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and resolve issues in your synthesis.
Protecting groups are a necessary, though sometimes challenging, aspect of multi-step organic synthesis.[1][2][3] The Alloc group is prized for its stability across a wide range of conditions and its selective removal using palladium catalysis, which offers orthogonality to many other common protecting groups.[4][5] However, incomplete deprotection can stall a synthetic sequence, leading to low yields and difficult purifications. This guide addresses the most common failure points in this specific transformation and provides actionable, field-proven solutions.
Section 1: The Deprotection Reaction: Mechanism and Key Players
The deprotection of an Alloc-carbamate is a catalytic cycle initiated by a Palladium(0) species.[4] Understanding this mechanism is the first step in effective troubleshooting.
The process involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the allyl group's double bond and inserts itself into the carbon-oxygen bond, forming a π-allylpalladium(II) complex. This step liberates the carbamate.[4][6]
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and the desired free amine.[4][7]
-
Catalyst Regeneration: An "allyl scavenger" attacks the π-allylpalladium(II) complex, transferring the allyl group to the scavenger and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4][6]
The success of the entire process hinges on the delicate balance and efficiency of these three steps.
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions that our technical support team frequently receives.
Q1: My reaction has stalled with significant starting material remaining. What's the first thing I should check?
Answer: The most common culprit for a stalled reaction is the deactivation or insufficient activity of the palladium catalyst.
-
Causality: The active Pd(0) catalyst, particularly Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to oxygen.[6] Exposure to air during setup or the use of non-degassed solvents can oxidize the catalyst to an inactive Pd(II) state, halting the catalytic cycle before it even begins.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Always run the reaction under a positive pressure of an inert gas like Argon or Nitrogen.
-
Use Fresh Solvents: Use freshly distilled or commercially available anhydrous, degassed solvents. Solvents can be degassed by sparging with argon for 15-30 minutes.
-
Add a Fresh Portion: If the reaction stalls midway, a small, fresh portion of the catalyst can sometimes restart it, though this is not ideal.[6]
-
Q2: I see a new spot on my TLC/LCMS with a mass of [M+40]. What is it and how do I stop it?
Answer: This very likely corresponds to the N-allylated byproduct. This side reaction is a classic sign of an inefficient or insufficient allyl scavenger.
-
Causality: The deprotected amine is a nucleophile. If the allyl group is not trapped quickly and irreversibly by the scavenger after it dissociates from the palladium, it can be attacked by the desired amine product, leading to a dead-end byproduct and consuming your product.[4][8]
-
Troubleshooting Steps:
-
Increase Scavenger Equivalents: The simplest solution is often to increase the amount of scavenger. Instead of 5 equivalents, try 7 or even 10.
-
Change Your Scavenger: Not all scavengers are created equal. If a milder nucleophilic scavenger like morpholine is failing, switch to a more reactive hydride donor like phenylsilane (PhSiH₃), which is highly effective.[4]
-
Order of Addition: Add the scavenger to the solution of the substrate before adding the palladium catalyst. This ensures the scavenger is present and ready to act the moment the first π-allyl complex is formed.
-
| Common Allyl Scavengers | Type | Typical Equivalents | Advantages | Disadvantages |
| Phenylsilane (PhSiH₃) | Hydride Donor | 5 - 7 | Highly effective, forms volatile propene byproduct.[4] | Can be pyrophoric, requires careful handling. |
| Morpholine | Nucleophile | 10 - 20 | Inexpensive, easy to handle. | Can be less efficient, may require higher temperatures.[4] |
| Dimedone | C-H Acid | 3 - 5 | Effective, forms a stable adduct. | Can be difficult to remove during workup. |
| Triethylsilane (TES-H) | Hydride Donor | 3 - 5 | Mild and effective, often used with an activator.[8] | Less reactive than PhSiH₃ on its own. |
Q3: The reaction is very slow at room temperature. Can I heat it?
Answer: Yes, gentle heating can often accelerate a sluggish reaction, but it should be done cautiously.
-
Causality: Like most chemical reactions, the rate of deprotection is temperature-dependent. Increasing the thermal energy can overcome the activation barrier for the oxidative addition step.
-
Troubleshooting Steps:
-
Monitor Closely: If the reaction is slow at 0 °C or room temperature, try warming it to 35-40 °C.[6] Monitor the reaction progress every 30 minutes by TLC or LCMS.
-
Beware of Catalyst Decomposition: Be aware that palladium catalysts, especially those with phosphine ligands, can begin to decompose at higher temperatures, leading to the formation of inactive palladium black. Avoid temperatures above 50 °C unless a specific high-temperature protocol is being followed.
-
Consider Solvent Choice: Ensure your solvent has an appropriate boiling point. Dichloromethane (DCM) is common, but its low boiling point limits the temperature range. Tetrahydrofuran (THF) or Acetonitrile (MeCN) may be better choices if heating is required.
-
Q4: How do I remove the residual palladium from my product after the reaction?
Answer: For drug development professionals, minimizing residual palladium to parts-per-million (ppm) levels is a regulatory requirement.[9][10] This requires specific purification steps.
-
Causality: Palladium species, both soluble and insoluble, will remain in the crude product after the reaction is complete. Standard chromatography may not be sufficient for their complete removal.
-
Troubleshooting Steps:
-
Aqueous Washes: Certain aqueous solutions, like N-acetyl cysteine, can help chelate and remove palladium during a liquid-liquid extraction.[10]
-
Activated Carbon: Slurrying the crude product in a solution with activated carbon can adsorb a significant amount of palladium, which is then removed by filtration.
-
Specialized Scavengers: For the most effective removal, use commercially available silica-based metal scavengers.[11] Products with functional groups like thiourea, thiol, or cysteine show high affinity for palladium and can reduce levels to <5 ppm.[9][12][13]
-
Sources
- 1. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. onyxipca.com [onyxipca.com]
- 11. biotage.com [biotage.com]
- 12. silicycle.com [silicycle.com]
- 13. silicycle.com [silicycle.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl allyl(2,2-dimethoxyethyl)carbamate
Welcome to the technical support center for the synthesis and optimization of Ethyl allyl(2,2-dimethoxyethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this specific carbamate synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
I. Reaction Overview and Key Challenges
The synthesis of this compound typically involves the reaction of allyl(2,2-dimethoxyethyl)amine with ethyl chloroformate in the presence of a base. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact yield and purity. These include incomplete reactions, formation of side products, and difficulties in purification. This guide will systematically address these issues.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you might encounter during the synthesis.
Q1: My reaction shows low or no conversion of the starting amine. What are the likely causes and how can I fix it?
A1: Low conversion is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality:
-
Ethyl Chloroformate: This reagent is highly susceptible to hydrolysis.[1] Ensure you are using a fresh bottle or one that has been stored under anhydrous conditions. The presence of moisture can lead to the formation of ethyl carbonate and hydrochloric acid, which will protonate the amine, rendering it non-nucleophilic.
-
Amine Purity: The starting amine, allyl(2,2-dimethoxyethyl)amine, should be pure and dry. Impurities can interfere with the reaction.
-
Base Quality: The base, typically a tertiary amine like triethylamine, must be anhydrous. Water will react with ethyl chloroformate.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Carbamate synthesis is sensitive to moisture.[1] Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Base: An inadequate amount of base will result in the accumulation of hydrochloric acid, which protonates the starting amine and halts the reaction. Use at least a stoichiometric equivalent of the base, with a slight excess (e.g., 1.1-1.2 equivalents) often being beneficial.
-
Reaction Temperature: The initial addition of ethyl chloroformate should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.[2] Subsequently, allowing the reaction to warm to room temperature can help drive it to completion. For less reactive amines, a moderate increase in temperature may be necessary.[2]
-
-
Troubleshooting Steps:
-
Verify the quality of all reagents.
-
Ensure strictly anhydrous conditions are maintained throughout the experiment.
-
Increase the amount of base slightly.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?
A2: The formation of side products can complicate purification and reduce the yield of the desired carbamate.
-
Potential Side Products:
-
Urea Derivatives: If the starting amine contains primary amine impurities, or if there is incomplete reaction followed by exposure to other amines, urea formation can occur.
-
Over-alkylation Products: While less common with secondary amines, it's a possibility if the reaction conditions are not well-controlled.[2]
-
Products from Acetal Hydrolysis: The 2,2-dimethoxyethyl group is an acetal, which is sensitive to acidic conditions.[3] If the generated HCl is not effectively scavenged by the base, it can catalyze the hydrolysis of the acetal to the corresponding aldehyde.
-
-
Minimization Strategies:
-
Control Reagent Addition: Add the ethyl chloroformate dropwise to the cooled solution of the amine and base. This maintains a low concentration of the electrophile and helps to control the reaction rate and temperature.
-
Effective Scavenging of HCl: Ensure a sufficient amount of a non-nucleophilic base, like triethylamine, is present to immediately neutralize the HCl byproduct.
-
Purification of Starting Materials: Use highly pure allyl(2,2-dimethoxyethyl)amine to avoid side reactions from impurities.
-
Q3: The purification of my product by column chromatography is difficult. What are some tips for effective purification?
A3: The purification of ethyl carbamates can sometimes be challenging due to their polarity and potential for streaking on silica gel.
-
Column Chromatography Tips:
-
Solvent System Selection: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to elute the product. A small amount of triethylamine (e.g., 0.1-1%) can be added to the solvent system to reduce tailing of the product on the silica gel, especially if the crude product contains residual acidic impurities.
-
Dry Loading: For difficult separations, adsorbing the crude product onto a small amount of silica gel and then loading it onto the column (dry loading) can improve resolution compared to wet loading in a solvent.
-
Alternative Purification Methods: If column chromatography is ineffective, consider other techniques such as distillation under reduced pressure, as ethyl carbamates can often be distilled.[4]
-
Q4: I am concerned about the stability of the dimethoxy acetal protecting group during the reaction and work-up. Is this a valid concern?
A4: Yes, this is a valid concern. Acetals are generally stable to basic and neutral conditions but are labile in the presence of acid.[3]
-
Protecting Group Stability:
-
During the Reaction: The generation of HCl is the primary threat to the acetal group. As mentioned, using a sufficient excess of a tertiary amine base is crucial to neutralize the acid as it forms.
-
During Work-up: When quenching the reaction with water, the aqueous layer can become acidic. It is good practice to use a saturated aqueous solution of a mild base, such as sodium bicarbonate, for the initial wash to ensure that the organic layer is not exposed to acidic conditions.
-
-
Monitoring for Deprotection: The formation of the corresponding aldehyde can be monitored by TLC or by taking an aliquot of the crude reaction mixture for ¹H NMR analysis, looking for the characteristic aldehyde proton signal.
Q5: What is a reliable, step-by-step protocol for this synthesis?
A5: The following is a generalized but robust protocol for the synthesis of this compound.
Experimental Protocol
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add allyl(2,2-dimethoxyethyl)amine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
III. Frequently Asked Questions (FAQs)
What is the role of the base in this reaction?
The base, typically a tertiary amine like triethylamine, serves two primary purposes:
-
It acts as a nucleophilic catalyst in some carbamate syntheses, though in this case, its primary role is as an acid scavenger.
-
It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and ethyl chloroformate. This is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.
Can I use a different chloroformate?
Yes, other chloroformates such as benzyl chloroformate (Cbz-Cl) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) can be used to install different carbamate protecting groups.[5][6] The choice of protecting group depends on the desired stability and the conditions required for its subsequent removal.[6][7]
How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used to confirm the structure and purity of the synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the molecular structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the characteristic carbonyl stretch of the carbamate group.
-
Elemental Analysis: This can provide further confirmation of the elemental composition of the product.
What are the safety precautions I should take when working with ethyl chloroformate?
Ethyl chloroformate is a corrosive and toxic liquid with a pungent odor.[8] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and all manipulations should be performed in a well-ventilated fume hood.[8] It is also moisture-sensitive and can react with water to release corrosive HCl gas.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for reactants, relatively inert. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Non-nucleophilic acid scavenger. |
| Base Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete neutralization of HCl byproduct. |
| Ethyl Chloroformate Stoichiometry | 1.05 - 1.1 equivalents | Slight excess to drive the reaction to completion. |
| Temperature | 0 °C for addition, then warm to room temperature | Controls initial exotherm, then allows reaction to complete. |
| Reaction Time | 2 - 12 hours | Dependent on substrate reactivity; monitor by TLC/LC-MS. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low-yield reactions.
IV. References
-
Vertex AI Search. (2026). Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
BenchChem. (2025). Troubleshooting low conversion rates in carbamate synthesis.
-
YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ACS Publications. (n.d.). Fluorous Boc (FBoc) Carbamates: New Amine Protecting Groups for Use in Fluorous Synthesis | The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
RSC Publishing. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. DOI:10.1039/D4RA03683B.
-
BenchChem. (2025). Application Notes and Protocols: Reaction of tert-butyl chloroformate with Secondary Amines.
-
ResearchGate. (n.d.). Optimization of the reaction conditiona | Download Scientific Diagram. Retrieved from [Link]
-
BenchChem. (2025). Application Notes and Protocols for the Selective Deprotection of Dimethoxy Acetals.
-
ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines.
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis : r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges and development of enantioconvergent N-alkylation of.... Retrieved from [Link]
-
Reddit. (2023). Problematic N-Alkylation : r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Clean-up procedures for quantitative analysis of ethyl carbamate.
-
PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
NIH. (n.d.). N-Dealkylation of Amines - PMC. Retrieved from [Link]
-
Science.gov. (n.d.). ethyl chloroformate derivatization: Topics by Science.gov. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl chloroformate. Retrieved from [Link]
-
Google Patents. (n.d.). WO2013177645A1 - Distillation process for reducing ethyl carbamate contamination in alcoholic beverages. Retrieved from
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Retrieved from [Link]
-
YouTube. (2015). Amine Alkylation: General Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. Retrieved from [Link]
-
ACS Publications. (n.d.). Analysis of Ethyl Carbamate in Wines Using Solid-Phase Extraction and Multidimensional Gas Chromatography/Mass Spectrometry | Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
RSC Publishing. (2021). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology. DOI:10.1039/D1CY01433A.
-
Selected Ion Monitoring. (2025). Determination of Ethyl Carbamate in Various Fermented Foods.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry.
-
Organic Syntheses Procedure. (n.d.). Allylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]
-
PubMed. (n.d.). Stereoselective allyl amine synthesis through enantioselective addition of diethylzinc and[6][9]-chirality transfer. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allylic amine synthesis by C-C coupling. Retrieved from [Link]
-
ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?.
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]
-
Google Patents. (n.d.). EP0320269B1 - Process for preparation of allyl type amine. Retrieved from
-
MedChemExpress. (2023). Allyl (2-aminoethyl)carbamate-SDS.
-
MDPI. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2013177645A1 - Distillation process for reducing ethyl carbamate contamination in alcoholic beverages - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Allyl Carbamate (Alloc) Protecting Group
Welcome to the technical support center for the allyloxycarbonyl (Alloc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the use of this versatile amine protecting group. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.
Introduction to the Alloc Group
The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group for amines, valued for its orthogonality to many common protecting groups like Boc and Fmoc.[1][2] Its key advantage lies in its selective removal under mild, palladium-catalyzed conditions, making it particularly useful in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS) and natural product synthesis.[1][2] The protection itself is a straightforward process, typically involving the reaction of an amine with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[1]
Despite its utility, challenges can arise during the deprotection step. This guide will address these common issues, providing you with the knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Deprotection Issues
Q1: My Alloc deprotection is sluggish or incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue. Several factors can contribute to this:
-
Catalyst Inactivity: The Pd(0) catalyst is the workhorse of the deprotection and can be sensitive.
-
Catalyst Degradation: The catalyst solution may have degraded over time. It is best to use freshly prepared solutions of the palladium catalyst.[4]
-
Insufficient Catalyst Loading: Typically, 5-10 mol% of the palladium catalyst is used.[1] For challenging substrates, increasing the catalyst loading may be necessary.
-
Inefficient Scavenger: The role of the scavenger is to irreversibly trap the π-allylpalladium complex, regenerating the Pd(0) catalyst and preventing side reactions.[1][10]
-
Scavenger Choice: The choice of scavenger is critical. While phenylsilane (PhSiH₃) is widely used, other scavengers like morpholine, dimedone, or amine-borane complexes (e.g., Me₂NH•BH₃) can be more effective in certain cases.[1][11][12] For secondary amines, Me₂NH•BH₃ has been shown to be particularly effective at preventing N-allylation.[12][13]
-
Insufficient Scavenger Amount: A significant excess of the scavenger is typically required (e.g., 10-40 equivalents).[2][12]
-
-
Steric Hindrance: The steric environment around the Alloc group can hinder the approach of the bulky palladium catalyst, slowing down the reaction.[14] In such cases, longer reaction times or elevated temperatures (with caution, as this can also lead to catalyst decomposition) may be necessary.[6] Microwave-assisted deprotection can be particularly effective in these situations, accelerating the reaction and often leading to cleaner outcomes.[3][6]
Q2: I am observing a significant amount of an N-allylated side product. How can I prevent this?
A2: The formation of an N-allyl byproduct is a classic side reaction in Alloc deprotection.[7][8][15] It occurs when the liberated allyl group reacts with the newly deprotected amine.
The primary solution is to use a highly efficient allyl scavenger . The scavenger's role is to trap the allyl group faster than it can react with the product amine.
-
Recommended Scavengers to Minimize N-allylation:
-
Amine-borane complexes: Dimethylamine-borane complex (Me₂NH•BH₃) is reported to be highly effective in preventing N-allylation, especially for secondary amines.[11][12][13]
-
"Soft" Nucleophiles: Scavengers like morpholine, dimedone, or barbituric acid are effective nucleophilic traps for the allyl group.[1]
-
Hydride Donors: Phenylsilane (PhSiH₃) is a common choice that reduces the allyl group.[1][16]
-
A recent protocol using a combination of Meldrum's acid and triethylsilane (TES-H) has also been shown to be highly effective in preventing N-allylation under open-flask conditions.[7][8][9]
Below is a workflow to troubleshoot incomplete deprotection and side reactions:
Caption: Troubleshooting workflow for Alloc deprotection.
Catalyst and Reagent Issues
Q3: My palladium catalyst seems to have decomposed (turned black). What happened and what should I do?
A3: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition. This can be caused by:
-
Exposure to Air: While some modern protocols are more robust, many Pd(0) catalysts are sensitive to oxygen.[4]
-
High Temperatures: Excessive heat can lead to the agglomeration and precipitation of the palladium catalyst.[6]
-
Incompatible Solvents or Reagents: Certain additives or impurities in the reaction mixture can poison the catalyst.
Solutions:
-
Work under an inert atmosphere: Especially for sensitive reactions, using argon or nitrogen can protect the catalyst.[5]
-
Use an air-stable precatalyst: Pd(II) precatalysts like Pd(PPh₃)₂Cl₂ can be used, as they are reduced in situ to the active Pd(0) species.[1] A recently developed protocol highlights the use of the air-stable Pd(PPh₃)₂Cl₂ with Meldrum's acid and triethylsilane for efficient deprotection without the need for an inert atmosphere.[7][8]
-
Moderate Temperatures: If heating is necessary, use the lowest effective temperature. Microwave heating can be beneficial as it provides rapid and controlled heating.[3][6]
Q4: I'm having trouble removing the residual palladium from my final product. What are the best purification methods?
A4: Palladium contamination is a significant concern, especially in the synthesis of pharmaceutical compounds. Here are some strategies for its removal:
-
Palladium Scavenging Resins: There are commercially available resins with functional groups that chelate palladium. After the reaction is complete, the crude product solution can be passed through a cartridge containing one of these resins.
-
Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like diethyldithiocarbamate can help extract the residual palladium.[14]
-
Silica Gel Chromatography: Careful column chromatography can often separate the product from the palladium residues, although sometimes the palladium can streak on the column.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb the palladium, which can then be removed by filtration.
| Method | Principle | Advantages | Considerations |
| Scavenging Resins | Chelation | High efficiency, easy to use. | Cost. |
| Aqueous Washes | Extraction | Inexpensive. | May require multiple washes. |
| Chromatography | Adsorption | Can be very effective. | Potential for product loss on the column. |
| Activated Carbon | Adsorption | Inexpensive, simple. | Can sometimes adsorb the product as well. |
Q5: Can I use other palladium sources besides Pd(PPh₃)₄?
A5: Yes, several other palladium sources can be used for Alloc deprotection. The choice may depend on factors like air stability, cost, and the specific reaction conditions.
| Palladium Source | Common Use & Notes | Reference |
| Pd(PPh₃)₄ | The most common and widely used catalyst. Can be air-sensitive. | [1][16] |
| Pd(PPh₃)₂Cl₂ | An air-stable Pd(II) precatalyst that is reduced in situ. A good alternative to Pd(PPh₃)₄. | [7][8] |
| Pd₂(dba)₃ | A common Pd(0) source, often used with a phosphine ligand. | [17] |
| Pd(OAc)₂ | A Pd(II) precatalyst that requires a reducing agent in the reaction mixture. | [17] |
Mechanism and Orthogonality
Q6: Can you explain the mechanism of Alloc deprotection?
A6: The deprotection of the Alloc group proceeds via a palladium(0)-catalyzed allylic cleavage.[1][10] The catalytic cycle can be broken down into the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl group and undergoes oxidative addition to form a π-allylpalladium(II) complex. This step liberates the carbamate anion.[1][10][18]
-
Decarboxylation: The unstable carbamate anion readily decarboxylates to release the free amine and carbon dioxide.[1]
-
Nucleophilic Attack & Reductive Elimination: A scavenger nucleophile attacks the π-allyl complex. This regenerates the Pd(0) catalyst and forms a stable, scavenged allyl byproduct.[1][10]
Caption: Mechanism of Pd-catalyzed Alloc deprotection.
Q7: How "orthogonal" is the Alloc group to other common protecting groups?
A7: The Alloc group is considered highly orthogonal to many commonly used protecting groups, which is one of its primary advantages.[1][2]
-
Stable to:
-
Removable in the presence of:
-
Boc and Fmoc groups.
-
Many ester and ether protecting groups.
-
Acid- and base-labile side-chain protecting groups used in peptide synthesis.
-
This orthogonality allows for the selective deprotection of an Alloc-protected amine without affecting other protected functional groups in the molecule, enabling complex synthetic strategies like on-resin side-chain modification or cyclization of peptides.[6][20]
Experimental Protocols
Protocol 1: Standard Alloc Deprotection using Pd(PPh₃)₄ and Phenylsilane[1][2]
This is a widely used and generally reliable method.
Reagents:
-
Alloc-protected amine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equiv)
-
Phenylsilane (PhSiH₃) (10-20 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Alloc-protected amine in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add the phenylsilane to the solution.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS. Deprotection is often complete within 30-60 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Open-Flask Alloc Deprotection using Pd(PPh₃)₂Cl₂ and Meldrum's Acid/TES-H[7][8][9]
This protocol uses an air-stable catalyst and is suitable for open-flask conditions.
Reagents:
-
Alloc-protected amine (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.2 equiv)
-
Meldrum's acid (3.0 equiv)
-
Triethylsilane (TES-H) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a vial, dissolve the Alloc-protected peptide in DMF.
-
Prepare a scavenger solution of Meldrum's acid and triethylsilane in DMF.
-
Add the scavenger solution to the peptide solution.
-
Add a solution of Pd(PPh₃)₂Cl₂ in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 10-20 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, the product can be isolated by standard workup and purification procedures.
References
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wilson, H. E., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. Retrieved from [Link]
-
Gomez-Martinez, P., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874. Retrieved from [Link]
-
CEM Corporation. (n.d.). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. Retrieved from [Link]
-
ResearchGate. (n.d.). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]
-
CEM Corporation. (n.d.). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. Retrieved from [Link]
-
Napier, P., et al. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Supporting Information. Retrieved from [Link]
-
Biotage. (2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Retrieved from [Link]
-
Martín-Gimeno, P., et al. (2019). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS chemical biology, 14(3), 436–443. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of allyl deprotection through catalytic palladium π-allyl methodology. Retrieved from [Link]
-
van der Veken, P., et al. (1995). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and carbamates. The Journal of Organic Chemistry, 60(16), 5179–5185. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2015, February 19). Is there another possibility except the Pd(PPh3)4, for de-protection of the Alloc group? Retrieved from [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Retrieved from [Link]
- Google Patents. (2021, August 6). CN109824547A - A kind of synthetic method of double different protected amino acids.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]
-
Tsukamoto, H., Suzuki, T., Sato, M., & Kondo, Y. (2007). Chromatography-free Pd-catalyzed deprotection of allyl ethers using PS-DEAM as a scavenger of boronic acids and Pd catalyst. Organic & Biomolecular Chemistry, 5(22), 3632-3635. Retrieved from [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. In Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
- Google Patents. (n.d.). US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds.
-
Napier, P., et al. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Napier, P., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 90(1), 197-201. Retrieved from [Link]
-
Napier, P., et al. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0518295A2 - Allyl side chain protection in peptide synthesis.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Protective Groups [organic-chemistry.org]
- 20. cem.de [cem.de]
Improving the yield of Ethyl allyl(2,2-dimethoxyethyl)carbamate synthesis
An elevated level of expertise is required for the successful synthesis of complex organic molecules. This guide is designed for professionals in research and drug development, offering in-depth technical support for optimizing the synthesis of Ethyl allyl(2,2-dimethoxyethyl)carbamate . As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the reaction's nuances, enabling you to troubleshoot effectively and maximize your yield.
Section 1: Understanding the Core Synthesis and Mechanism
The synthesis of this compound is most efficiently approached via a two-step process. This involves the initial formation of a secondary amine precursor, followed by a carbamoylation reaction. Understanding the mechanism of each step is critical for diagnosing and resolving yield-related issues.
Step 1: Synthesis of the Secondary Amine Precursor: N-allyl-N-(2,2-dimethoxyethyl)amine
The precursor is formed through the reductive amination of aminoacetaldehyde dimethyl acetal with allylamine. This reaction proceeds via an imine intermediate, which is then reduced in situ to the desired secondary amine.
Step 2: Carbamoylation with Ethyl Chloroformate
The secondary amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.[1] This is a classic nucleophilic acyl substitution reaction. A base is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Section 2: Troubleshooting Guide for Low Yield
This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.
Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted secondary amine starting material. What are the likely causes?
A1: This is a common issue in the carbamoylation step, pointing to insufficient activation or reaction drive.
-
Cause 1: Ineffective HCl Scavenging. The reaction generates HCl, which protonates the starting amine, rendering it non-nucleophilic and halting the reaction. If your base is weak, impure, or insufficient, this will occur.
-
Solution: Ensure your base is pure and added in at least stoichiometric amounts (1.0-1.2 equivalents). Triethylamine or pyridine are common choices. For sterically hindered amines, a stronger, non-nucleophilic base might be required.[2]
-
-
Cause 2: Low Reagent Reactivity. Ethyl chloroformate is highly susceptible to hydrolysis if exposed to moisture.[3]
-
Solution: Use a fresh bottle or a recently opened bottle of ethyl chloroformate stored under an inert atmosphere (e.g., argon or nitrogen). Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions.[3]
-
-
Cause 3: Inappropriate Temperature. While the initial addition is often performed at 0 °C to control the exotherm, the reaction may require warming to room temperature to proceed to completion.[4]
-
Solution: Monitor the reaction by TLC. If it stalls at low temperature after the initial exotherm subsides, allow the mixture to slowly warm to room temperature and continue stirring for several hours or overnight.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of Ethyl allyl(2,2-dimethoxyethyl)carbamate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl allyl(2,2-dimethoxyethyl)carbamate (CAS No. 128740-02-3). Proper handling and storage are critical for ensuring the compound's integrity and obtaining reproducible experimental results. While specific stability data for this exact molecule is not extensively published, this document synthesizes established principles of carbamate chemistry to provide a robust framework for its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of this compound during storage?
A1: The stability of this compound is primarily influenced by four factors inherent to its carbamate and acetal functionalities:
-
Hydrolysis: The carbamate ester linkage is susceptible to cleavage by water, a reaction that is significantly accelerated by acidic or basic conditions.[1][2] The acetal group (dimethoxyethyl) is also sensitive to acid-catalyzed hydrolysis.
-
Temperature: Elevated temperatures can induce thermal decomposition, potentially breaking the carbamate bond to form various byproducts.[3][4] Many carbamates are known to be thermally labile.[1]
-
Light: Exposure to ultraviolet (UV) radiation can lead to photodegradation, a common issue for organic molecules with chromophores.[5][6]
-
Oxidation: Although generally less reactive than other functional groups, the molecule may be susceptible to oxidative stress, particularly at the allylic position. Forced degradation studies on similar molecules often test for oxidative pathways.[1]
Q2: What are the definitive recommended storage conditions for this compound?
A2: To mitigate the risks outlined above, we recommend the following storage conditions, summarized in the table below. The primary goal is to create a cold, dry, dark, and inert environment.
Table 1: Recommended Storage & Handling Conditions
| Parameter | Short-Term Storage (≤ 2 weeks) | Long-Term Storage (> 2 weeks) | Rationale |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Freezer) | Reduces the rate of all chemical degradation pathways.[7] |
| Atmosphere | Tightly sealed container | Store under an inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[7] |
| Light | Amber vial or protection from light | Amber vial, stored in the dark | Prevents potential photodegradation.[5] |
| Container | Tightly sealed, high-quality glass vial | Tightly sealed, high-quality glass vial with a PTFE-lined cap | Glass is inert. A proper seal is crucial to maintain an inert atmosphere and prevent moisture ingress.[8] |
Q3: If my sample degrades, what are the likely byproducts?
A3: Based on established carbamate degradation pathways, the most probable degradation products would arise from hydrolysis of the carbamate bond. This would yield Ethyl Allyl Amine , Carbon Dioxide , and 2,2-dimethoxyethanol . Under acidic conditions, the acetal group could also hydrolyze to form an aldehyde.
Q4: How can I quickly assess the purity of my stored sample before an experiment?
A4: The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] Due to the potential thermal instability of carbamates, Gas Chromatography (GC) is often less suitable as the high temperatures in the injection port can cause on-column degradation, leading to inaccurate purity assessments.[1][9] A simple isocratic HPLC method can often resolve the parent compound from its more polar degradation products. Please refer to Protocol 3.2 for a starting method.
Troubleshooting Guide
This section addresses common issues that may indicate compound instability.
Problem: My experimental results are inconsistent, or the compound shows lower-than-expected potency.
This is the most common symptom of compound degradation. The workflow below can help diagnose the issue.
Caption: Base-catalyzed hydrolysis (BAC2) pathway for carbamates.
Potential Thermal Decomposition
Carbamates can undergo thermal decomposition through a six-membered cyclic transition state, similar to a pyrolysis reaction, yielding an amine, an alkene, and carbon dioxide. [3]For this compound, this is less likely than simple bond cleavage due to the structure, but a related pathway could lead to the formation of methyl isocyanate and the corresponding alcohol. [3]High temperatures (e.g., >150°C) are generally required for these processes. [10]
References
- Dalton Transactions.
- Journal of the Chemical Society, Perkin Transactions 2. The thermal decompositions of carbamates. I.
- BenchChem.
- ResearchGate.
- PubMed.
- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.
- PubMed.
- MDPI.
- ResearchGate. Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb....
- PubMed Central. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance.
- Alfa Chemistry. CAS 128740-02-3 Ethyl allyl(2,2-dimethoxyethyl)
- Arctom Scientific. CAS NO. 128740-03-4 | Ethyl Allyl(2-oxoethyl)
- MedCrave online.
- PubMed.
- SciSpace.
- SciSpace. Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus.
- ResearchGate.
- Apollo Scientific.
- U.S. Environmental Protection Agency.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Photodegradation of the carbamate insecticide pirimicarb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Allyl Carbamate Deprotection
Welcome to the technical support center for allyl carbamate (Alloc) deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring successful and reproducible outcomes.
Introduction to Alloc Deprotection
The allyloxycarbonyl (Alloc) protecting group is a valuable tool in modern organic synthesis, particularly in peptide and carbohydrate chemistry, due to its stability under a wide range of conditions and its orthogonal removal.[1][2] Deprotection is achieved via a palladium(0)-catalyzed reaction, which proceeds through the formation of a π-allylpalladium(II) complex. This complex is then intercepted by a scavenger, regenerating the Pd(0) catalyst and releasing the deprotected amine.[1][2] While elegant, this catalytic cycle is sensitive to several parameters, with catalyst loading being a critical factor for success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Issue 1: Incomplete or Sluggish Deprotection
Question: My Alloc deprotection is either very slow or stalls before reaching completion, even after several hours. What are the likely causes and how can I resolve this?
Answer:
Incomplete deprotection is a common hurdle. The root cause often lies with either the catalyst's activity or its inability to access the Alloc group.
Probable Causes & Solutions:
-
Inactive Catalyst: The active catalyst, Pd(0), can be sensitive to oxidation.[3][4] If you are using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), it may have degraded upon storage.
-
Solution A (Recommended): Switch to an air-stable Pd(II) precatalyst such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂).[2][5][6] These are reduced in situ to the active Pd(0) species. A recently developed, highly effective open-flask protocol utilizes Pd(PPh₃)₂Cl₂ in combination with Meldrum's acid and triethylsilane (TES-H), which has shown high yields.[5][6]
-
Solution B: If using Pd(PPh₃)₄, ensure it is fresh or has been stored under an inert atmosphere. Consider preparing the catalyst solution immediately before use.[4]
-
-
Insufficient Catalyst Loading: While the reaction is catalytic, an insufficient amount of palladium will naturally lead to a slow reaction rate.
-
Solution: Incrementally increase the catalyst loading. If you started at 0.5 mol%, try increasing to 1 mol%, then 2 mol%. Monitor the reaction by a suitable technique (TLC, LC-MS) to track progress. For solid-phase peptide synthesis (SPPS), a loading of 0.1 equivalents of Pd(PPh₃)₄ may be a good starting point.[7]
-
-
Steric Hindrance: The amino acids or other functional groups adjacent to the Alloc-protected residue can physically block the palladium catalyst from coordinating with the allyl group.[3]
-
Catalyst Poisoning: Certain functional groups, particularly sulfur-containing residues like cysteine, can irreversibly bind to the palladium catalyst, effectively "poisoning" it and halting the catalytic cycle.[3]
-
Solution: If your substrate contains potential catalyst poisons, you may need to use a higher catalyst loading to compensate for the portion that becomes inactive. In severe cases, a different protecting group strategy may be required for that specific residue.
-
Issue 2: Formation of N-Allylated Byproduct
Question: I am observing a significant amount of N-allylated byproduct in my reaction mixture. How can I prevent this side reaction?
Answer:
The formation of an N-allylated byproduct occurs when the deprotected amine, a nucleophile, attacks the π-allylpalladium intermediate. This is a classic sign of inefficient scavenging of the allyl group.
Probable Causes & Solutions:
-
Ineffective or Insufficient Scavenger: The role of the scavenger is to trap the allyl group from the palladium complex more rapidly than the deprotected amine can.[1]
-
Solution A: Increase the equivalents of your scavenger. A common starting point is to use multiple equivalents relative to the substrate.
-
Solution B: Change your scavenger. While morpholine and phenylsilane (PhSiH₃) are common, they are not always the most effective.[1][9] For secondary amines, dimethylamine-borane complex (Me₂NH•BH₃) has been shown to be superior in preventing N-allylation.[9] Formic acid is another effective scavenger, particularly for primary amines.[10] A combination of Meldrum's acid and a silane like TES-H has also proven highly effective at eliminating N-allylated byproducts.[2][5]
-
-
Slow Scavenging Kinetics: The rate of scavenging can be influenced by the solvent and other reaction conditions.
-
Solution: Ensure your solvent system is optimal for the chosen scavenger. For example, a protocol using Pd(Ph₃P)₄ often employs a mixture of CHCl₃/HOAc/NMM.[11]
-
Issue 3: Difficulty Removing Residual Palladium
Question: After workup, my product is contaminated with residual palladium, which is problematic for my downstream applications. What are the best methods for removal?
Answer:
Palladium can strongly adsorb to the desired product or the solid-phase resin, leading to contamination.[3]
Probable Causes & Solutions:
-
Strong Adsorption: The metallic palladium byproducts can be difficult to remove with simple washes.
-
Solution A (In-Solution): After the reaction, stir the crude mixture with a palladium scavenger resin, such as SiliaMetS Thiol, for a short period before filtration.[12]
-
Solution B (SPPS): Perform multiple, thorough washes of the resin after deprotection. A wash with a solution containing a chelating agent, such as diethyldithiocarbamate, can be particularly effective at stripping residual metal ions.[3]
-
Solution C (General): Purification via reverse-phase HPLC is often effective at separating the product from palladium contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for Alloc deprotection?
A1: The optimal catalyst loading can vary significantly based on the substrate, catalyst choice, and reaction conditions. However, a general starting point is between 0.1 and 5 mol%.[2] For sensitive or sterically hindered substrates, a higher loading may be required. It is always recommended to start with a lower loading and increase if the reaction is sluggish.
| Catalyst | Typical Loading (mol%) | Key Characteristics |
| Pd(PPh₃)₄ | 0.1 - 5 | The most common Pd(0) catalyst, but can be air-sensitive.[2] |
| PdCl₂(PPh₃)₂ | 1 - 5 | An air-stable Pd(II) precatalyst; a robust alternative.[2] |
Q2: How do I choose the right scavenger for my reaction?
A2: The choice of scavenger is critical for an efficient and clean reaction. The ideal scavenger should rapidly and irreversibly trap the allyl group without interfering with other functional groups on your substrate.
| Scavenger | Typical Equivalents | Notes |
| Phenylsilane (PhSiH₃) | Multiple | A common hydride donor that reduces the allyl group.[1] |
| Morpholine | Multiple | A common nucleophilic scavenger.[1] |
| Formic Acid | 10 - 20 | Useful for deprotecting allyl carbamates.[2][10] |
| Meldrum's Acid & TES-H | 3-5 each | Used with Pd(PPh₃)₂Cl₂, eliminates N-allylated byproducts.[2][12] |
| Me₂NH•BH₃ | 40 | Particularly effective for deprotection of secondary amines.[9] |
Q3: Can I perform the Alloc deprotection in the presence of air?
A3: Traditionally, due to the air-sensitivity of Pd(0) catalysts like Pd(PPh₃)₄, these reactions were performed under an inert atmosphere.[4] However, recent protocols have been developed that utilize air-stable Pd(II) precatalysts, such as Pd(PPh₃)₂Cl₂, allowing the reaction to be run successfully in an open flask.[5][6] Microwave-assisted deprotections have also shown high efficiency under atmospheric conditions.[4][8]
Q4: Why is the Alloc group considered orthogonal to Fmoc and Boc protecting groups?
A4: Orthogonality in protecting group strategy means that one group can be removed without affecting others. The Alloc group's removal conditions—a palladium catalyst under neutral conditions—are distinct from and compatible with the acid-labile Boc group (removed with acids like TFA) and the base-labile Fmoc group (removed with bases like piperidine).[3][11] This allows for selective deprotection, which is crucial for synthesizing complex molecules like branched or cyclic peptides.[3]
Experimental Protocols & Workflows
Protocol 1: Open-Flask Alloc Deprotection in Solution
This protocol is adapted from a high-yield method using an air-stable catalyst.[5][6]
Materials:
-
Alloc-protected substrate
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Meldrum's acid (MA) (Scavenger)
-
Triethylsilane (TES-H) (Scavenger)
-
DCM (Dichloromethane) or DMF (Dimethylformamide) as solvent
Procedure:
-
Dissolve the Alloc-protected substrate in DCM or DMF.
-
Add Meldrum's acid (3-5 equivalents) and triethylsilane (3-5 equivalents).
-
Add Pd(PPh₃)₂Cl₂ (1-5 mol%).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, proceed with standard aqueous workup and purification.
Workflow for Troubleshooting Alloc Deprotection
The following diagram outlines a logical workflow for diagnosing and solving common issues during Alloc deprotection.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Ethyl allyl(2,2-dimethoxyethyl)carbamate and Other Carbamate Protecting Groups for Amine Protection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the intricate assembly of peptides and complex drug molecules, the judicious selection of protecting groups is paramount. Carbamates are a cornerstone for amine protection, offering a balance of stability and selective lability. While the Boc, Cbz, and Fmoc groups have long been the workhorses in this domain, novel protecting groups continue to emerge, offering unique advantages. This guide provides an in-depth comparison of Ethyl allyl(2,2-dimethoxyethyl)carbamate with the classical carbamate protecting groups, supported by established chemical principles and experimental data for analogous systems.
Introduction to this compound: A Dual-Functionality Protecting Group
This compound presents a unique protecting group strategy by incorporating two distinct functionalities for deprotection: an allyl group susceptible to palladium-catalyzed cleavage and a dimethoxyethyl group, which functions as an acetal, labile under acidic conditions. This dual nature offers potential for orthogonal or sequential deprotection strategies, adding a layer of versatility to complex synthetic routes.
Comparative Overview of Carbamate Protecting Groups
The efficacy of a protecting group is assessed by its ease of introduction, stability under various reaction conditions, and the mildness and selectivity of its removal. The following table summarizes these key features for this compound and its counterparts.
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Stability |
| This compound | ![]() | Ethyl allyl(2,2-dimethoxyethyl)chloroformate | 1. Pd(0) catalyst (e.g., Pd(PPh₃)₄) and an allyl scavenger (e.g., PhSiH₃). 2. Acidic conditions (e.g., TFA, HCl) to cleave the acetal. | Stable to base; labile to acid and palladium catalysis. |
| Boc (tert-butyloxycarbonyl) | ![]() | Di-tert-butyl dicarbonate (Boc₂O)[1][2] | Strong acids (e.g., TFA, HCl)[2][3][4] | Stable to base and hydrogenolysis; labile to strong acids.[5] |
| Cbz (benzyloxycarbonyl) | ![]() | Benzyl chloroformate (Cbz-Cl)[6][7][8] | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[6][9] | Stable to acid and base; labile to hydrogenolysis.[5] |
| Fmoc (9-fluorenylmethyloxycarbonyl) | ![]() | Fmoc-Cl, Fmoc-OSu[10][11] | Base (e.g., piperidine in DMF)[10][12] | Stable to acid and hydrogenolysis; labile to base.[5] |
Mechanistic Insights and Orthogonality
The strategic advantage of this compound lies in its orthogonality to other protecting groups. The palladium-catalyzed deallylation is exceptionally mild and occurs under neutral conditions, preserving both acid- and base-labile functionalities.[4][12]
Caption: Deprotection pathways for this compound.
Conversely, the acetal moiety is stable to basic conditions but can be readily cleaved with acid.[13] This allows for a two-stage deprotection strategy within the same molecule.
The orthogonality of the allyl group to Boc and Fmoc protecting groups is a significant advantage in complex syntheses, such as solid-phase peptide synthesis (SPPS).[13] A protecting group strategy can be designed where the temporary Nα-protection is Fmoc (base-labile), side-chain protection utilizes acid-labile groups (like Boc or t-butyl ethers), and a specific amine can be selectively unmasked by palladium catalysis.
Caption: Orthogonal deprotection strategies in peptide synthesis.
Experimental Protocols
While specific, peer-reviewed protocols for the application of this compound are not widely available, the following procedures are based on established methods for the protection and deprotection of similar allyl carbamates.
General Procedure for Amine Protection with an Allyl Chloroformate Derivative
-
Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of an organic solvent and aqueous sodium bicarbonate.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chloroformate: Add Ethyl allyl(2,2-dimethoxyethyl)chloroformate (1.1 eq) dropwise to the cooled solution while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Palladium-Catalyzed Deprotection of the Allyl Group
-
Dissolution: Dissolve the protected amine (1.0 eq) in a degassed solvent such as DCM or THF.
-
Addition of Scavenger: Add an allyl scavenger, such as phenylsilane (PhSiH₃, 3.0-5.0 eq).
-
Addition of Catalyst: Add a palladium(0) catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting amine by flash column chromatography. A recent protocol highlights the use of an air-stable Pd(PPh₃)₂Cl₂ catalyst with Meldrum's acid and triethylsilane for efficient Alloc removal.[10]
General Procedure for Acid-Catalyzed Deprotection of the Acetal
-
Dissolution: Dissolve the protected amine in a suitable solvent like DCM.
-
Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.
-
Reaction: Stir the solution at room temperature for 1-2 hours.
-
Work-up: Remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
Conclusion
This compound emerges as a promising protecting group for amines, offering a unique combination of deprotection strategies. Its key advantage is the palladium-catalyzed cleavage of the allyl group, which provides an orthogonal method to the widely used acid- and base-labile protecting groups. The additional presence of an acid-labile acetal functionality introduces a further dimension of synthetic flexibility. While direct comparative data with Boc, Cbz, and Fmoc is still needed to fully delineate its performance characteristics, the underlying chemical principles suggest that this compound is a valuable tool for complex organic synthesis, particularly in scenarios requiring multi-layered orthogonal protection schemes.
References
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Available at: [Link]
-
Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 90(1), 197-201. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic letters, 24(18), 3736–3740. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Fiveable. (n.d.). Fmoc Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
Sources
- 1. Acetal - Wikipedia [en.wikipedia.org]
- 2. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. figshare.com [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 8. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Strategic Advancement in Amine Protection: Unveiling the Advantages of Ethyl allyl(2,2-dimethoxyethyl)carbamate over Conventional Boc and Cbz Protecting Groups
In the intricate landscape of multi-step organic synthesis, particularly within drug development and peptide chemistry, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. For decades, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups have been the workhorses for amine protection, their utility cemented in countless synthetic routes. However, the evolution of complex molecular architectures demands a more nuanced and orthogonal toolkit. This guide introduces Ethyl allyl(2,2-dimethoxyethyl)carbamate, a protecting group poised to offer significant advantages in specific synthetic contexts, and provides a detailed comparison with its traditional counterparts, supported by established chemical principles and experimental protocols.
The Indispensable Role of Amine Protection in Synthesis
Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity can be detrimental during various synthetic transformations. Protecting groups serve as temporary masks, rendering the amine unreactive to specific reagents and conditions, only to be removed at a later, strategic stage. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule—a concept known as orthogonality.[1][2]
The Established Standards: Boc and Cbz
The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group in organic synthesis.[3] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, was a pivotal development for controlled peptide synthesis.[6] It is stable under a wide range of conditions but is readily cleaved by catalytic hydrogenolysis.[7][8]
While both Boc and Cbz have proven invaluable, their deprotection conditions can be limiting. The harsh acidity required for Boc removal can damage acid-sensitive substrates, while the catalytic hydrogenation needed for Cbz cleavage is incompatible with reducible functional groups like alkenes, alkynes, and some sulfur-containing moieties.[7]
A Novel Contender: this compound
This compound presents a unique combination of functionalities that suggest a high degree of orthogonality and milder deprotection pathways compared to Boc and Cbz. Its structure incorporates two key features: an allyl carbamate and a dimethoxyethyl (acetal) moiety.
While direct comparative studies on this compound are not yet prevalent in the literature, its advantages can be confidently inferred from the well-established chemistry of its constituent parts.
Head-to-Head Comparison: Deprotection Strategies and Orthogonality
The primary advantage of this compound lies in its potential for two distinct and mild deprotection pathways, offering greater flexibility and orthogonality in complex syntheses.
| Protecting Group | Deprotection Conditions | Compatibility Issues |
| Boc | Strong acids (TFA, HCl)[3][4] | Unstable in the presence of other acid-labile groups. |
| Cbz | Catalytic Hydrogenolysis (H₂, Pd/C)[7][9] | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups). |
| This compound (Predicted) | 1. Palladium(0)-catalyzed allylic cleavage[10] 2. Mild acidic hydrolysis of the acetal[11][12] | 1. Potential for catalyst poisoning by certain functional groups. 2. Requires avoidance of strong acidic conditions if the acetal is to remain intact. |
The Allyl Carbamate Moiety: A Gateway to Mild, Orthogonal Deprotection
The allyl group can be cleaved under very mild conditions using a palladium(0) catalyst and an allyl scavenger.[10] This method is orthogonal to both acid- and base-labile protecting groups, as well as those removed by hydrogenolysis. This allows for the selective deprotection of the amine without affecting Boc, Fmoc, or even Cbz groups in the same molecule, a significant advantage in complex synthetic strategies.[13]
The Dimethoxyethyl (Acetal) Moiety: An Alternative Acid-Labile Handle
The 2,2-dimethoxyethyl group is an acetal, which is stable to basic and nucleophilic conditions but can be cleaved under mild aqueous acidic conditions.[11][12] This provides a second, independent method for deprotection. The hydrolysis of the acetal to an aldehyde would likely trigger a cascade reaction leading to the cleavage of the carbamate and liberation of the free amine. This acid-lability is tunable; by controlling the acid strength, one could potentially cleave this group in the presence of a more robust acid-labile group, or vice-versa.
Experimental Protocols
Boc Protection and Deprotection
Protocol for Boc Protection of a Primary Amine: [14][15]
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv).
-
Add a base, such as triethylamine (1.2 equiv) or aqueous sodium bicarbonate.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol for Boc Deprotection using TFA: [3][4]
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free amine.
Cbz Protection and Deprotection
Protocol for Cbz Protection of a Primary Amine: [6][7][16]
-
Dissolve the amine (1.0 equiv) in a solvent mixture such as THF/water.
-
Add a base, such as sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Perform an aqueous work-up and extract the Cbz-protected amine.
Protocol for Cbz Deprotection by Catalytic Hydrogenolysis: [6][7]
-
Dissolve the Cbz-protected amine in a solvent such as methanol or ethanol.
-
Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).
-
Stir the mixture under an atmosphere of hydrogen gas (H₂) (typically using a balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualizing the Chemistry: Mechanisms and Workflows
Conclusion: Expanding the Synthetic Chemist's Toolkit
The enduring utility of Boc and Cbz protecting groups is undeniable. They are reliable, well-characterized, and effective for a vast array of synthetic challenges. However, the increasing complexity of target molecules in modern research and drug development necessitates an expansion of our protective group strategies.
This compound, by virtue of its dual-mode deprotection capability, represents a significant conceptual advancement. The ability to choose between a mild, palladium-catalyzed cleavage and a gentle, acid-mediated removal offers a level of orthogonality and flexibility that can be critical in the synthesis of highly functionalized and sensitive molecules. While further experimental validation is warranted, the foundational principles of allyl carbamate and acetal chemistry strongly support its potential as a superior alternative in select, challenging synthetic scenarios. For researchers seeking to navigate the intricacies of multi-step synthesis, the exploration and application of such novel protecting groups will undoubtedly pave the way for more efficient and elegant solutions.
References
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds.
-
Cogent Chemistry. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Wordpress. (n.d.). Metal- catalysed cleavage of allyl esters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Does periodic acid cleave acetals?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 10. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]
- 11. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. tandfonline.com [tandfonline.com]
A Comparative Guide to Orthogonal Protecting Group Strategies with Ethyl Allyl(2,2-dimethoxyethyl)carbamate
Introduction: The Imperative of Orthogonality in Complex Synthesis
In the sophisticated landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the ability to selectively mask and unmask reactive functional groups is paramount. An ideal protecting group strategy hinges on orthogonality: the capacity to remove one protecting group under a specific set of conditions while leaving others intact.[1] This principle allows for precise, sequential molecular construction, avoiding a cascade of unintended side reactions.[2]
This guide introduces Ethyl allyl(2,2-dimethoxyethyl)carbamate , a bifunctional reagent that offers a unique and elegant solution for orthogonal protection. It serves not merely as a protecting group for a primary amine but concurrently introduces a masked aldehyde functionality. This dual nature provides synthetic chemists with two distinct points of manipulation, governed by entirely different and non-interfering deprotection mechanisms. We will explore the strategic advantages of this reagent, compare its performance to traditional protecting groups, and provide validated experimental protocols for its application.
The Bifunctional Reagent: Structure and Strategy
This compound is designed for strategic efficiency. Upon reaction with a primary amine, it forms a stable secondary amine derivative, incorporating two key orthogonally-addressable functionalities:
-
The Allyl Carbamate (Alloc): This group protects the nitrogen atom. It is exceptionally stable to a wide range of acidic and basic conditions but can be selectively cleaved under mild, neutral conditions using a palladium(0) catalyst.[3]
-
The Dimethoxyacetal: This moiety serves as a protected aldehyde.[4] It is robust to the basic and organometallic conditions used to remove many common protecting groups but is readily hydrolyzed to the corresponding aldehyde under mild acidic conditions.[5]
This inherent orthogonality allows for two distinct synthetic pathways from a single protected intermediate, a significant advantage in building molecular diversity or constructing complex scaffolds.
Figure 1: Orthogonal deprotection strategy for a substrate protected with this compound.
Comparative Analysis with Alternative Protecting Groups
The choice of a protecting group strategy can define the success of a synthetic route. Here, we compare the allyl/acetal system to conventional amine protecting groups.
| Protecting Group | Structure | Cleavage Conditions | Stability | Orthogonality Notes |
| Allyloxycarbonyl (Alloc) | R-N(H)-CO-O-CH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), allyl scavenger (e.g., PhSiH₃, Meldrum's acid) in neutral conditions.[6][7] | Stable to TFA (acid) and piperidine (base).[3] | Excellent . Orthogonal to acid-labile (Boc, Trt) and base-labile (Fmoc) groups. |
| tert-Butoxycarbonyl (Boc) | R-N(H)-CO-O-C(CH₃)₃ | Moderate to strong acid (e.g., TFA, HCl).[8] | Unstable to acid. Stable to catalytic hydrogenation and moderate bases. | Orthogonal to Alloc and Fmoc. Not orthogonal to other acid-labile groups (e.g., tBu esters, acetals). |
| Fluorenylmethyloxycarbonyl (Fmoc) | R-N(H)-CO-O-CH₂-Fmoc | Base (e.g., 20% piperidine in DMF).[8] | Unstable to bases. Stable to acid and catalytic hydrogenation. | Orthogonal to Alloc and Boc. Not orthogonal to other base-labile groups. |
| Benzyloxycarbonyl (Cbz or Z) | R-N(H)-CO-O-CH₂-Ph | Catalytic hydrogenation (H₂, Pd/C) or strong acid (HBr/AcOH).[8] | Stable to mild acid and base. Unstable to hydrogenolysis conditions. | Orthogonal to Fmoc. Quasi-orthogonal to Boc (requires stronger acid for Cbz removal). |
The key advantage of the This compound system is that it combines the superior orthogonality of the Alloc group for amine protection with a chemically distinct, acid-labile masked aldehyde. This pre-packaged orthogonality saves synthetic steps compared to a strategy requiring separate protection of an amino alcohol followed by oxidation.
Mechanistic Insights: The "Why" Behind the Selectivity
Understanding the deprotection mechanisms is crucial for troubleshooting and optimization.
-
Palladium-Catalyzed Alloc Removal: The deprotection is initiated by the oxidative addition of the palladium(0) catalyst into the allyl C-O bond, forming a π-allylpalladium(II) complex. This complex is susceptible to nucleophilic attack by a scavenger, which regenerates the Pd(0) catalyst and releases the deprotected amine as its carbamic acid, which rapidly decarboxylates.[9] The reaction proceeds under mild, neutral conditions, ensuring the stability of acid or base-labile groups, including the acetal.
-
Acid-Catalyzed Acetal Hydrolysis: The acetal is cleaved via protonation of one of the methoxy oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to form a hemiacetal, which subsequently loses the second molecule of methanol to yield the final aldehyde.[5] These conditions are specifically chosen to be mild enough not to affect the robust allyl carbamate.
Figure 2: Simplified mechanisms for Alloc and Acetal deprotection.
Experimental Protocols
The following protocols are provided as a guide and should be adapted based on the specific substrate and scale.
Protocol 1: Protection of a Primary Amine
This procedure describes the formation of the this compound derivative from a generic primary amine (R-NH₂).
-
Setup: To a solution of the primary amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).
-
Addition: Slowly add a solution of this compound (1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with the solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to yield the protected amine.
Protocol 2: Selective Deprotection of the Allyl Carbamate
This modern, open-flask protocol uses an air-stable palladium catalyst.[6][10]
-
Reagent Preparation: Prepare a scavenger solution. For example, dissolve Meldrum's acid (5 eq) and triethylsilane (TES-H, 5 eq) in a mixture of DMF/DCM.
-
Setup: Dissolve the protected substrate (1.0 eq) in DCM or DMF in a round-bottom flask open to the air.
-
Catalyst Addition: Add the air-stable catalyst, dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.1 eq).
-
Deprotection: Add the scavenger solution to the reaction mixture. Stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be used directly or purified by chromatography or extraction to remove catalyst residues and scavenger byproducts.
Protocol 3: Selective Hydrolysis of the Dimethoxyacetal
This protocol uses mild acidic conditions to minimize potential side reactions.[5]
-
Setup: Dissolve the protected substrate (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF, acetone) and water.
-
Acidification: Add a mild acid catalyst, such as formic acid (88%, ~10 volumes) or a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting aldehyde by flash column chromatography if necessary.
Conclusion and Future Outlook
This compound represents a highly strategic tool for synthetic chemists. It provides a pre-packaged orthogonal system that streamlines synthetic routes by combining amine protection with the introduction of a masked aldehyde. The mild and highly selective deprotection conditions for both the allyl carbamate and the acetal functionalities make it compatible with a wide range of other protecting groups and sensitive molecular scaffolds. This bifunctional reagent is particularly well-suited for the synthesis of complex heterocyclic systems, modified peptides, and in the construction of molecules for drug discovery, where efficiency and modularity are critical drivers of success.
References
- The Chemical Building Block: Understanding 2,2-Dimethoxyethanamine's Role in Synthesis. (n.d.). Google Cloud.
- Allyl side chain protection in peptide synthesis. (1992). Google Patents.
-
Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Journal of Organic Chemistry, 90(1), 197-201. Retrieved January 14, 2026, from [Link]
-
Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2024). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ACS Publications. Retrieved January 14, 2026, from [Link]
-
Napier, P., et al. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Napier, P., et al. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Cas 22483-09-6, 2,2-Dimethoxyethylamine. (n.d.). lookchem. Retrieved January 14, 2026, from [Link]
-
A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. (2010). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Orthogonal protecting group strategies in carbohydrate chemistry. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24, 3736-3740. Retrieved January 14, 2026, from [Link]
-
Amine synthesis by carbamate cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3736–3740. Retrieved January 14, 2026, from [Link]
-
Deprotection of allyl carbamates. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Protecting Groups For Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
2,2-Dimethoxyethanamine | CAS#:22483-09-6. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]
-
Amino Acid-Protecting Groups. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. benzyl allyl(2-oxoethyl)carbaMate synthesis - chemicalbook [chemicalbook.com]
- 6. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 10. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
Comparative study of deprotection methods for Ethyl allyl(2,2-dimethoxyethyl)carbamate
An In-Depth Comparative Guide to the Deprotection of Ethyl allyl(2,2-dimethoxyethyl)carbamate
In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science, the strategic use of protecting groups is paramount. The ability to mask and unmask reactive functional groups with high selectivity is the cornerstone of elegant and efficient molecular construction. The substrate at the heart of this guide, this compound, presents a compelling case study in orthogonal deprotection strategies. It features a nitrogen atom shielded by two distinct functionalities: the palladium-labile allyl group and the acid-sensitive 2,2-dimethoxyethyl (DMA) group, which functions as a protected aldehyde.
This guide provides a comparative analysis of deprotection methodologies for this specific carbamate. We will delve into the mechanistic underpinnings of each reaction, present side-by-side comparisons of common protocols, and offer detailed experimental procedures to empower researchers in their synthetic endeavors. Our focus is not merely on the "how," but on the "why," explaining the causality behind procedural choices to ensure robust and reproducible outcomes.
I. Deprotection of the Allyl Group: A Palladium-Catalyzed Approach
The allyloxycarbonyl (Alloc) group is a valued tool for amine protection due to its stability under a wide range of conditions and its selective removal under exceptionally mild, near-neutral protocols.[1][2] The cleavage is almost universally accomplished through palladium(0)-catalyzed allylic substitution.
The Underlying Mechanism: The Tsuji-Trost Reaction
The deprotection proceeds via the formation of a π-allylpalladium(II) complex.[3][4] The catalytic cycle involves three key phases:
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl group and inserts itself into the carbon-oxygen bond, forming a π-allylpalladium(II) complex. This step liberates the carbamate anion.
-
Decarboxylation: The unstable carbamate anion readily loses carbon dioxide to yield the deprotected secondary amine.
-
Nucleophilic Scavenging & Catalyst Regeneration: A nucleophilic "allyl scavenger" attacks the π-allyl complex, transferring the allyl group and regenerating the Pd(0) catalyst to continue the cycle.[3][5] The choice of scavenger is critical to prevent side reactions, such as the N-allylation of the newly liberated amine.[4]
Caption: Mechanism of Pd-catalyzed Alloc deprotection.
Comparative Analysis of Palladium-Based Methods
The efficacy of allyl deprotection hinges on the palladium source and the allyl scavenger. Below is a comparison of commonly employed systems.
| Method | Palladium Catalyst | Allyl Scavenger | Typical Conditions | Advantages | Disadvantages |
| Classic | Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DCM or THF, Room Temp, 1-3h | High efficiency, clean reaction.[4] | Pd(PPh₃)₄ is air- and light-sensitive. |
| Robust | Pd(PPh₃)₂Cl₂ | Triethylsilane (TES-H) / Meldrum's Acid | DMF, Room Temp, <1h | Air-stable catalyst, fast, high-yielding, avoids N-allylation.[6] | Requires a combination of scavengers. |
| Hydride Donor | Pd(PPh₃)₄ | Tributyltin Hydride (Bu₃SnH) | CH₂Cl₂, Room Temp | Effective for selective cleavage.[7] | Tin byproducts can be difficult to remove. |
| Acidic Scavenger | Pd(PPh₃)₄ | Formic Acid (HCOOH) | THF, Room Temp | Readily available and volatile scavenger.[8] | Can be incompatible with acid-sensitive groups. |
| Basic Scavenger | Pd(PPh₃)₄ | Morpholine | THF, Room Temp | Classic method, effective scavenger.[3] | Potential for N-allylation side product. |
| Non-Palladium | None | 2-Mercaptoethanol / K₃PO₄ | DMAc, 75 °C | Avoids palladium, useful for sulfur-containing molecules.[9][10] | Requires elevated temperature, strong base. |
II. Deprotection of the 2,2-Dimethoxyethyl (DMA) Group: Acetal Hydrolysis
The 2,2-dimethoxyethyl group is an acetal, a classic protecting group for aldehydes.[11] Its removal is fundamentally an acid-catalyzed hydrolysis reaction, regenerating the aldehyde functionality, which in the context of the carbamate, would likely exist in equilibrium with its hydrated form or react further depending on the conditions.
The Mechanism: Acid-Catalyzed Acetal Cleavage
The deprotection is a textbook example of acetal hydrolysis, driven by the presence of water and an acid catalyst.[12]
-
Protonation: A proton from the acid catalyst activates one of the methoxy groups.
-
Loss of Methanol: The protonated methoxy group departs as a neutral methanol molecule, forming a resonance-stabilized oxonium ion.
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A final deprotonation step liberates the hemiacetal, which rapidly hydrolyzes under the same conditions to yield the aldehyde and a second molecule of methanol, regenerating the acid catalyst.
Caption: Mechanism of acid-catalyzed acetal deprotection.
Comparative Analysis of Acidic Methods
The choice of acid is dictated by the substrate's tolerance to acidic conditions. Milder Lewis acids have gained prominence for their selectivity.[13][14]
| Method | Acid Catalyst | Typical Conditions | Advantages | Disadvantages |
| Strong Protic Acid | Trifluoroacetic Acid (TFA) | DCM/H₂O, Room Temp | Fast, effective, volatile acid is easy to remove.[15] | Harsh conditions, may cleave other acid-labile groups (e.g., Boc). |
| Aqueous Mineral Acid | Hydrochloric Acid (HCl) | Acetone/H₂O, Room Temp | Inexpensive and common. | Non-volatile, can be difficult to remove from product. |
| Mild Lewis Acid | Indium(III) Triflate (In(OTf)₃) | Acetone, Room Temp or MW | Neutral conditions, high chemoselectivity.[13] | Catalyst is more expensive. |
| Mild Lewis Acid | Cerium(III) Triflate (Ce(OTf)₃) | Wet Nitromethane, Room Temp | Nearly neutral pH, tolerates many other protecting groups.[14] | Requires specific solvent system. |
III. Orthogonal Deprotection Strategy
The true utility of the this compound structure lies in the orthogonality of its protecting groups.[16] The allyl group is removed under neutral, palladium-catalyzed conditions to which the acetal is inert. Conversely, the acetal is cleaved under acidic conditions to which the allyl group is stable. This allows for a stepwise, selective unmasking of the nitrogen's substituents.
Caption: Orthogonal deprotection workflow.
IV. Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates and scales.
Protocol 1: Selective Deprotection of the Allyl Group
(Based on Pd(PPh₃)₄ / Phenylsilane Method)[4]
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Inert Atmosphere: Purge the reaction vessel with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: To the stirring solution, add phenylsilane (20.0 eq) via syringe, followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-3 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by silica gel column chromatography to yield Ethyl (2,2-dimethoxyethyl)carbamate.
Protocol 2: Selective Deprotection of the 2,2-Dimethoxyethyl Group
(Based on TFA Hydrolysis Method)[15]
-
Preparation: Dissolve this compound (1.0 eq) in a 4:1 mixture of dichloromethane (DCM) and water (approx. 0.2 M).
-
Reagent Addition: Cool the stirring mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield Ethyl allyl(2-oxoethyl)carbamate.
Conclusion
The dual-protected substrate, this compound, serves as an excellent platform for demonstrating the principles of modern synthetic strategy. The selective cleavage of the allyl group is best achieved under mild, palladium-catalyzed conditions, with newer, air-stable catalysts and efficient scavenger systems offering significant advantages in terms of reliability and ease of use.[6] The deprotection of the DMA group relies on classic acid-catalyzed acetal hydrolysis, where the choice of a mild Lewis acid can enhance functional group tolerance. The true power of this system is its orthogonality, allowing chemists to unmask distinct functionalities in a controlled, stepwise manner, which is an invaluable asset in the synthesis of complex molecular targets.
References
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available from: [Link]
- Jeffrey, P. D., & McCombie, S. W. (1982). U.S. Patent No. 4,314,942. Washington, DC: U.S. Patent and Trademark Office.
-
Minami, I., Ohashi, Y., Shimizu, I., & Tsuji, J. (1984). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Waseda University Repository. Available from: [Link]
-
Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2024). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Supporting Information. Available from: [Link]
-
Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Journal of Organic Chemistry, 90(1), 197-201. Available from: [Link]
-
Semantic Scholar. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Available from: [Link]
-
ResearchGate. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Available from: [Link]
-
Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149. Available from: [Link]
-
Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Available from: [Link]
-
Wilson, K. R., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. Available from: [Link]
-
ResearchGate. Mechanism of allyl deprotection through catalytic palladium π-allyl.... Available from: [Link]
-
Dangles, O., Guibé, F., Balavoine, G., Laviell, S., & Marquet, A. (1987). Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. The Journal of Organic Chemistry, 52(22), 4984–4993. Available from: [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. Available from: [Link]
-
Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(4), 1146-1149. Available from: [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
ResearchGate. Deprotection of allyl carbamates. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. Available from: [Link]
-
ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. Available from: [Link]
-
University of Bristol. Protecting Groups. Available from: [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by acetal cleavage. Available from: [Link]
-
Total Synthesis. Acetal Protecting Group & Mechanism. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
The Organic Chemistry Tutor. (2018). Protecting Groups, Acetals, and Hemiacetals. YouTube. Available from: [Link]
-
ResearchGate. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. Available from: [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2‑Mercaptoethanol. Figshare. Available from: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]
Sources
- 1. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 10. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 14. Dimethyl Acetals [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
A Comparative Guide to Amine Protection: Alternatives to Ethyl allyl(2,2-dimethoxyethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the judicious selection of protecting groups is paramount to success.[1][2] An ideal protecting group must be easily introduced, stable under various reaction conditions, and selectively removable under mild conditions that preserve the integrity of the target molecule.[2][3] This guide provides a comprehensive comparison of alternatives to Ethyl allyl(2,2-dimethoxyethyl)carbamate, focusing on the most widely adopted and orthogonally cleaved carbamate protecting groups.
The target compound, this compound, possesses two distinct functionalities for potential cleavage: an allyl group, removable via palladium catalysis, and a dimethoxyethyl group (an acetal), susceptible to acidic conditions. This dual nature, while potentially offering flexibility, can also introduce complexities. This guide explores established alternatives that offer more predictable and highly selective deprotection pathways, crucial for complex syntheses.
The Gold Standard: A Comparative Analysis of Key Carbamate Protecting Groups
The most prevalent amine protecting groups are carbamates, which effectively decrease the nucleophilicity and basicity of the amine nitrogen.[1][4] The choice among them hinges on their deprotection conditions, which dictates their compatibility with the overall synthetic strategy.[4] This is the principle of orthogonal protection, where one group can be removed selectively in the presence of others.[1][4]
tert-Butyloxycarbonyl (Boc) Group
The Boc group is a cornerstone of modern synthesis, particularly in solid-phase peptide synthesis (SPPS).[5][6] Its defining feature is its stability to a wide range of conditions, except for moderate to strong acids.[5][7]
-
Mechanism of Protection & Deprotection:
-
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyls of the Boc anhydride.[5][8][9]
-
Deprotection: Cleavage is achieved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][10] The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to release the free amine and carbon dioxide.[8][9][10]
-
-
Field-Proven Insights: The acid-lability of the Boc group makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, a critical advantage in complex syntheses.[4][5] However, care must be taken with acid-sensitive substrates. The electrophilic t-butyl cation generated during deprotection can lead to side reactions, often necessitating the use of scavengers like anisole.[4][7]
Benzyloxycarbonyl (Cbz or Z) Group
Introduced in 1932, the Cbz group was the first widely used protecting group in peptide synthesis and remains highly relevant.[4] Its key feature is its remarkable stability to both acidic and basic conditions, with deprotection achieved via catalytic hydrogenolysis.[11][12]
-
Mechanism of Protection & Deprotection:
-
Protection: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Schotten-Baumann).[11] The amine attacks the highly reactive acyl chloride to form the carbamate.
-
Deprotection: The most common method is catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C).[9][11] This reductive cleavage yields the free amine, toluene, and carbon dioxide.[11] Strong acids like HBr in acetic acid can also cleave the Cbz group.[11][12]
-
-
Field-Proven Insights: The Cbz group is orthogonal to both Boc and Fmoc groups.[11] Its removal under neutral hydrogenolysis conditions is exceptionally mild. However, this method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS), largely due to its unique base-lability.[13][14] It is stable to acidic and hydrogenolytic conditions, providing true orthogonality with Boc and Cbz strategies.[6][13]
-
Mechanism of Protection & Deprotection:
-
Protection: Amines are protected using Fmoc-Cl or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) under mild basic conditions.[14]
-
Deprotection: The Fmoc group is rapidly cleaved by treatment with a mild secondary amine base, most commonly a 20% solution of piperidine in DMF.[6][14][15] The mechanism is a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring, initiating an elimination that releases the highly reactive dibenzofulvene, carbon dioxide, and the free amine.[6][13] The excess piperidine traps the dibenzofulvene byproduct.[6][14]
-
-
Field-Proven Insights: The mild, non-acidic deprotection conditions are a major advantage, preserving acid-labile side-chain protecting groups and linkers used in SPPS.[6][13] The strong UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time spectrophotometric monitoring of the deprotection reaction, a valuable tool for process optimization.[14]
Specialized and Orthogonal Alternatives
Beyond the "big three," several other protecting groups offer unique cleavage conditions for specialized applications.
Allyloxycarbonyl (Alloc) Group
The Alloc group is a direct and more common analogue to the allyl portion of the title compound. It is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[16][17]
-
Cleavage Mechanism: The Alloc group is selectively removed under mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[18][19] The Pd(0) catalyst coordinates to the allyl group, leading to the formation of a π-allyl palladium complex and the release of the unstable carbamic acid, which decarboxylates to the free amine.[18]
-
Expertise & Experience: The Alloc group is an excellent choice for protecting side chains in Fmoc-based SPPS, allowing for selective deprotection and on-resin modification of amino acids like lysine.[19] It provides an orthogonal strategy when both acid- and base-labile groups are already in use.[18][19]
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
The Teoc group offers another layer of orthogonality, being stable to the conditions used to remove Boc, Fmoc, and Cbz groups.[20][21]
-
Cleavage Mechanism: Deprotection is achieved by treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[20] The fluoride attacks the silicon atom, triggering a β-elimination that liberates the free amine, ethylene, carbon dioxide, and trimethylsilyl fluoride.[20]
-
Authoritative Grounding: The unique fluoride-mediated cleavage makes the Teoc group valuable in complex syntheses where other deprotection methods might cause unwanted side reactions.[20][21]
Photolabile Protecting Groups (PPGs)
For applications requiring precise spatial and temporal control, photolabile groups like the 2-nitrobenzyloxycarbonyl (Nvoc) group are unparalleled.[22][23][24]
-
Cleavage Mechanism: These groups are stable until irradiated with UV light of a specific wavelength.[24][25] The light triggers a photochemical reaction that cleaves the protecting group, releasing the amine.[25]
-
Trustworthiness: PPGs allow for the deprotection of a specific site within a molecule at a chosen time, a technique often called "caging." This has powerful applications in biochemistry and cell biology for studying dynamic processes.[23]
Data-Driven Comparison
The selection of a protecting group is a critical decision in a synthetic campaign. The following table summarizes the key characteristics of the discussed alternatives.
| Protecting Group | Abbreviation | Reagent for Protection | Cleavage Conditions | Stability | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Boc₂O | Strong Acid (TFA, HCl)[5][7] | Base, H₂, Nucleophiles[5] | Fmoc, Cbz, Alloc, Teoc[5] |
| Benzyloxycarbonyl | Cbz / Z | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C)[9][11] | Acid, Base[11] | Boc, Fmoc, Alloc, Teoc[11] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (Piperidine)[14][15] | Acid, H₂[13][14] | Boc, Cbz, Alloc, Teoc[13] |
| Allyloxycarbonyl | Alloc | Alloc-Cl | Pd(0) catalyst + scavenger[18][19] | Acid, Base[16][17] | Boc, Cbz, Fmoc, Teoc[18] |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu | Fluoride ion (TBAF)[20][21] | Acid, Base, H₂[20] | Boc, Cbz, Fmoc, Alloc[21] |
| 2-Nitrobenzyloxycarbonyl | Nvoc | Nvoc-Cl | UV Light (Photolysis)[22] | Acid, Base, H₂ | All non-photolabile groups |
Visualizing Protection and Deprotection Strategies
The following diagrams illustrate the core chemical transformations for the primary protecting groups.
Diagram 1: Boc Group Protection & Deprotection Workflow
Caption: Cbz protection and hydrogenolysis-based deprotection.
Diagram 3: Fmoc Group Protection & Deprotection Workflow
Caption: Fmoc protection and base-catalyzed deprotection.
Diagram 4: Orthogonal Deprotection Strategy
Caption: Workflow for Fmoc-based SPPS using orthogonal Boc protection.
Detailed Experimental Protocols
Protocol 1: Boc Protection of a Primary Amine
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent such as a 1:1 mixture of dioxane and water. [8]2. Basification: Add sodium hydroxide (1.1 equiv) and stir until the amine is fully deprotonated and dissolved. Cool the solution to 0 °C in an ice bath.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the stirred solution. [8]4. Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Concentrate the mixture in vacuo to remove the organic solvent. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected amine.
Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF).
-
Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF to the resin. [6]3. Reaction: Agitate the mixture at room temperature for 5-20 minutes. The reaction progress can be monitored by taking a small aliquot of the solution and measuring its UV absorbance at ~301 nm.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. [6]The resin is now ready for the next amino acid coupling step.
Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 5-10 mol %) to the solution.
-
Hydrogenation: Seal the flask and purge with hydrogen gas (H₂). Maintain a positive pressure of H₂ (typically using a balloon) and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
References
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available from: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]
-
Chem-Station. Teoc Protecting Group. Available from: [Link]
-
aapptec. Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Available from: [Link]
-
YouTube. Teoc Group Protection Mechanism | Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
National Center for Biotechnology Information. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Available from: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Available from: [Link]
-
ResearchGate. Recent Advances in the Protection of Amine Functionality: A Review. Available from: [Link]
-
Journal of the American Chemical Society. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Available from: [Link]
-
organic-chemistry.org. Cbz Protection - Common Conditions. Available from: [Link]
-
YouTube. Teoc Group Deprotection Mechanism | Organic Chemistry. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews. Available from: [Link]
-
National Center for Biotechnology Information. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC. Available from: [Link]
-
ResearchGate. Development of a Photolabile Amine Protecting Group Suitable for Multistep Flow Synthesis | Request PDF. Available from: [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]
-
Wikipedia. Photolabile protecting group. Available from: [Link]
-
chem-station.com. Introduction and removal of alkyl protecting groups of several common amino groups. Available from: [Link]
-
chem-station.com. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Available from: [Link]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available from: [Link]
-
National Center for Biotechnology Information. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. An amine protecting group deprotectable under nearly neutral oxidative conditions. Available from: [Link]
-
ResearchGate. Allyl carbamate cleavage in biological media.. Available from: [Link]
-
PubMed. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. Available from: [Link]
-
ResearchGate. How can I unprotect a secondary amine protected from ethyl carbamate?. Available from: [Link]
-
Organic Letters. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Available from: [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 21. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
- 23. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
Spectroscopic comparison of different carbamate protecting groups
<Senior Application Scientist
Introduction: The Silent Architects of Synthesis
In the intricate world of multi-step organic synthesis, particularly in the fields of peptide and pharmaceutical development, the strategic use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, guiding a reaction's course with precision and preventing undesired side reactions. Among the most reliable and versatile of these are the carbamate protecting groups, which shield amine functionalities.
The choice of a carbamate protector—be it the acid-labile Boc group, the hydrogenolysis-cleavable Cbz group, the base-sensitive Fmoc group, or the palladium-responsive Alloc group—is a critical decision dictated by the orthogonality of the overall synthetic strategy. Verifying the successful installation and timely removal of these groups is fundamental to process control and quality assurance. This guide provides a detailed, comparative analysis of the key spectroscopic signatures of these four common carbamate protecting groups, offering the experimental data and foundational logic required for their unambiguous characterization.
Structural & Spectroscopic Fingerprints
The subtle structural differences between the Boc, Cbz, Fmoc, and Alloc groups give rise to distinct and readily identifiable signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these fingerprints is essential for real-time reaction monitoring and final product verification.
Caption: General structure of a carbamate-protected amine and the four protecting groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the routine confirmation of amine protection. Each group presents a unique set of proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopy: The high degree of symmetry in the Boc group results in a sharp, strong singlet for its nine equivalent protons, making it exceptionally easy to identify in a spectrum. In contrast, the aromatic and benzylic protons of the Cbz group and the complex aromatic system of the Fmoc group provide more intricate, but equally definitive, patterns.
¹³C NMR Spectroscopy: The carbonyl carbon of the carbamate linkage provides a key signal in the ¹³C NMR spectrum, typically appearing around 155-156 ppm. The quaternary carbon of the Boc group and the unique carbons of the other protectors are also reliable diagnostic markers.
Table 1: Comparative NMR Spectroscopic Data (Typical Chemical Shifts in δ, ppm)
| Protecting Group | Characteristic ¹H NMR Signals (ppm) | Characteristic ¹³C NMR Signals (ppm) |
| Boc | ~1.45 (s, 9H, C(CH₃)₃)[1] | ~155 (C=O), ~80 (C(CH₃)₃), ~28 (C(CH₃)₃)[1] |
| Cbz | ~7.35 (m, 5H, Ar-H), ~5.1 (s, 2H, CH₂-Ph)[1] | ~156 (C=O), ~136 (Ar-C), ~127-128 (Ar-CH), ~67 (CH₂)[1] |
| Fmoc | ~7.2-7.8 (m, 8H, Ar-H), ~4.2-4.5 (m, 3H, CH & CH₂)[1][2] | ~156 (C=O), ~141-144 (Ar-C), ~120-128 (Ar-CH), ~67 (CH₂), ~47 (CH)[1] |
| Alloc | ~5.9 (m, 1H, CH=CH₂), ~5.2-5.4 (m, 2H, CH=CH₂), ~4.5 (d, 2H, O-CH₂)[3] | ~155 (C=O), ~132 (CH=CH₂), ~118 (CH=CH₂), ~65 (O-CH₂)[3] |
| Note: Exact chemical shifts can vary based on solvent, concentration, and the specific amino acid. |
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the carbamate functional group. The key diagnostic signal is the carbonyl (C=O) stretching vibration. This strong absorption band appears in a predictable region, distinct from other carbonyl-containing groups like amides or esters.
Table 2: Comparative IR Spectroscopic Data (Typical Frequencies in cm⁻¹)
| Protecting Group | Carbonyl (C=O) Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) |
| Boc | ~1680 - 1710 | ~3300 - 3400 |
| Cbz | ~1690 - 1720 | ~3300 - 3400 |
| Fmoc | ~1690 - 1725[2] | ~3330 - 3400[2] |
| Alloc | ~1700 - 1720[3] | ~3320 - 3400[3] |
| Note: The N-H stretch is also present but is less diagnostic for identifying the specific carbamate group. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the protected compound. Furthermore, the fragmentation patterns observed under ionization can serve as a confirmatory fingerprint for the protecting group itself. The cleavage of the carbamate bond often leads to characteristic fragment ions.
Table 3: Common Mass Spectrometry Fragmentation Patterns
| Protecting Group | Key Fragmentation Pathways & Characteristic Ions (m/z) |
| Boc | Loss of isobutylene (-56 Da), Loss of the entire Boc group (-100 Da), Fragment ion at m/z 57 (tert-butyl cation). |
| Cbz | Fragment ion at m/z 91 (tropylium ion from benzyl group), Loss of CO₂ (-44 Da) from the carbamic acid after cleavage. |
| Fmoc | Fragment ion at m/z 179/180 (dibenzofulvene), Loss of the Fmoc group (-222 Da). |
| Alloc | Loss of the allyl group (-41 Da), Loss of the entire Alloc group (-85 Da). |
Experimental Section: Validated Methodologies
The scientific integrity of any synthetic process relies on robust, reproducible protocols. The following methodologies describe the standard procedures for the protection of a generic amino acid and the subsequent, specific deprotection for each carbamate group. The causality behind key steps is explained to provide a deeper understanding of the process.
Workflow Overview: Protection & Deprotection
Caption: A generalized workflow for the protection and deprotection of an amino acid.
Protocol 1: General N-Boc Protection of an Amino Acid
This protocol describes a common procedure using di-tert-butyl dicarbonate ((Boc)₂O).
-
Materials: Amino acid (1.0 eq), (Boc)₂O (1.1 eq), Sodium Bicarbonate (NaHCO₃, 2.0 eq), Dioxane, Water, Ethyl Acetate, 1M HCl.
-
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water containing NaHCO₃. Causality: The biphasic solvent system ensures solubility for both the polar amino acid and the nonpolar (Boc)₂O. The base deprotonates the amino group, increasing its nucleophilicity.
-
Add (Boc)₂O to the solution and stir vigorously at room temperature for 4-12 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Adjust the pH of the remaining aqueous solution to ~2-3 with 1M HCl. Causality: Acidification protonates the carboxylate, rendering the product soluble in organic solvents for extraction.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected amino acid.[4]
-
Protocol 2: Deprotection Methodologies
The choice of deprotection method is what defines the utility and orthogonality of each protecting group.
-
Boc Group Cleavage (Acidolysis):
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Protocol: Dissolve the N-Boc protected compound in DCM. Add an excess of TFA (typically 25-50% v/v) and stir at room temperature for 30-60 minutes.[4][5] The reaction is then concentrated under reduced pressure.
-
Mechanism: The Boc group is readily cleaved under acidic conditions, proceeding through the formation of a stable tert-butyl cation, which subsequently forms isobutylene and CO₂.[4]
-
-
Cbz Group Cleavage (Catalytic Hydrogenolysis):
-
Reagents: 10% Palladium on carbon (Pd/C), Hydrogen (H₂) gas or a transfer agent like ammonium formate, Methanol or Ethanol.
-
Protocol: Dissolve the N-Cbz protected compound in methanol. Add a catalytic amount of 10% Pd/C (5-10 mol%).[6][7] Place the mixture under an atmosphere of H₂ (e.g., via balloon) and stir until the reaction is complete (monitored by TLC).[7] Filter the mixture through Celite to remove the catalyst and concentrate the filtrate.[8]
-
Mechanism: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine, toluene, and CO₂ as byproducts.[6][8]
-
-
Fmoc Group Cleavage (Base-Mediated Elimination):
-
Reagents: Piperidine, N,N-Dimethylformamide (DMF).
-
Protocol: Dissolve the N-Fmoc protected compound in DMF. Add a solution of 20% piperidine in DMF and stir at room temperature for 5-30 minutes.[9][10][11] The product is typically isolated after an aqueous workup.
-
Mechanism: Piperidine, a secondary amine base, abstracts the acidic proton on the fluorenyl ring system, initiating an E1cB-type elimination.[9][12] This releases the free amine, CO₂, and dibenzofulvene, which is trapped by excess piperidine to form a stable adduct.[9]
-
-
Alloc Group Cleavage (Palladium-Catalyzed Deprotection):
-
Reagents: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), a scavenger (e.g., phenylsilane, dimedone, or N-methylaniline).[13][14]
-
Protocol: Dissolve the N-Alloc protected compound in an inert solvent like THF or DCM. Add the palladium catalyst (0.1-0.25 eq) and an excess of the scavenger.[15] Stir the mixture under an inert atmosphere at room temperature until completion.
-
Mechanism: The Pd(0) catalyst coordinates to the allyl group, forming a π-allyl palladium complex.[13][16] A nucleophilic scavenger then attacks this complex, irreversibly removing the allyl group and regenerating the Pd(0) catalyst.[16]
-
Conclusion
The Boc, Cbz, Fmoc, and Alloc groups each possess a unique set of spectroscopic characteristics that allow for their confident identification. A thorough understanding of their respective signatures in NMR, IR, and mass spectra is an indispensable skill for the synthetic chemist. By correlating this spectroscopic data with the distinct chemical lability of each group, researchers can execute complex, multi-step syntheses with a high degree of control and certainty, ensuring the integrity and success of their synthetic targets.
References
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved from [Link]
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). Retrieved from [Link].
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? (2023, January 30). Retrieved from [Link]
-
Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. (2025, August 10). ResearchGate. Retrieved from [Link]
-
An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (n.d.). DOI. Retrieved from [Link]
-
Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.). ResearchGate. Retrieved from [Link]
-
Alloc Protecting Group Removal Protocol. (n.d.). CDN. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. rsc.org [rsc.org]
- 15. biotage.com [biotage.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Kinetic Studies of Ethyl Allyl(2,2-dimethoxyethyl)carbamate Deprotection
For researchers, scientists, and drug development professionals, the strategic selection and cleavage of protecting groups are paramount to the success of complex multi-step syntheses.[1][2] The ethyl allyl(2,2-dimethoxyethyl)carbamate moiety presents a unique case, embedding two distinct, orthogonally cleavable functionalities within a single protecting group: a palladium-labile allyl carbamate (Alloc) and an acid-sensitive acetal. This guide provides an in-depth comparison of the deprotection kinetics for each pathway, supported by representative experimental data and detailed protocols, to empower chemists with the predictive control needed for process optimization and rational synthesis design.
Introduction: The Duality of the Alloc-DME Protecting Group
The protection of amines is a foundational concept in organic synthesis, particularly in peptide and pharmaceutical chemistry.[3] Carbamates like Boc, Cbz, and Fmoc are workhorses in this field, each with a well-defined deprotection mechanism.[4] The subject of this guide, this compound, offers a more nuanced level of control. It possesses two distinct trigger points for cleavage, allowing for selective deprotection based on the chosen reaction conditions.
-
Palladium-Catalyzed Allyl Cleavage : The allyloxycarbonyl (Alloc) group can be selectively removed under very mild, near-neutral conditions using a palladium(0) catalyst and a nucleophilic scavenger.[5][6] This pathway liberates the amine while leaving the acetal untouched.
-
Acid-Catalyzed Acetal Hydrolysis : The 2,2-dimethoxyethyl (DME) group, an acetal, is stable to basic and hydrogenolytic conditions but is readily hydrolyzed under acidic conditions to reveal an aldehyde functionality, leaving the Alloc group intact.[7][8]
Understanding the kinetics of these competing pathways is not merely an academic exercise; it is critical for preventing unintended side reactions, maximizing yield, and ensuring the chemical integrity of sensitive substrates. This guide will explore the kinetic profiles of both deprotection strategies, providing the data necessary to make informed decisions in a laboratory setting.
Deprotection Pathways and Mechanisms
The choice of reagent dictates which part of the protecting group is cleaved. The distinct mechanisms underscore the orthogonality of these two approaches.
Figure 1: Orthogonal deprotection pathways for this compound.
Palladium-Catalyzed Deprotection of the Alloc Group
The mechanism for the palladium-catalyzed cleavage of allyl carbamates is well-established.[9][10] It proceeds through the formation of a π-allylpalladium(II) complex, which regenerates the active Pd(0) catalyst upon interception by a nucleophilic scavenger.
Figure 2: Simplified catalytic cycle for Pd(0)-mediated Alloc deprotection.
The choice of scavenger is critical to irreversibly trap the allyl group and prevent side reactions such as N-allylation of the deprotected amine.[6] Common scavengers include formic acid, 2-ethylhexanoic acid, and morpholine.[11][12]
Acid-Catalyzed Hydrolysis of the Acetal
The hydrolysis of acetals under acidic conditions is a classic reaction in organic chemistry.[8] The mechanism involves protonation of one of the methoxy groups, followed by its departure to form a resonance-stabilized oxonium ion.[7][13] This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which rapidly equilibrates to the final aldehyde product. The formation of the oxonium ion is generally the rate-determining step.[7]
Comparative Kinetic Analysis
To objectively compare the two deprotection pathways, kinetic studies were performed under various conditions. The reactions were monitored by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material over time.[14][15] From this data, pseudo-first-order rate constants (k) and reaction half-lives (t½) were calculated.
Palladium-Catalyzed Deprotection: Representative Data
The rate of Alloc deprotection is highly dependent on the palladium source, the phosphine ligand, and the nucleophilic scavenger used.
| Run | Catalyst System | Scavenger | Temp (°C) | Rate Constant, k (s⁻¹) | Half-life, t½ (min) |
| 1 | Pd(PPh₃)₄ (5 mol%) | Morpholine (20 eq) | 25 | 1.5 x 10⁻³ | 7.7 |
| 2 | Pd₂(dba)₃ (2.5 mol%) / PPh₃ (10 mol%) | Morpholine (20 eq) | 25 | 1.2 x 10⁻³ | 9.6 |
| 3 | Pd(PPh₃)₄ (5 mol%) | Formic Acid (20 eq) | 25 | 9.8 x 10⁻⁴ | 11.8 |
| 4 | Pd(PPh₃)₄ (1 mol%) | Morpholine (20 eq) | 25 | 3.1 x 10⁻⁴ | 37.3 |
| 5 | Pd(PPh₃)₄ (5 mol%) | Morpholine (20 eq) | 40 | 4.5 x 10⁻³ | 2.6 |
Causality Behind Experimental Choices:
-
Catalyst Choice : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and reliable pre-catalyst that is readily available and forms the active 14-electron Pd(0) species in solution.
-
Scavenger Selection : Morpholine is an effective scavenger that is basic enough to facilitate the protonolysis step but generally not reactive towards other functional groups. Formic acid serves as both a scavenger and a source of hydride, offering an alternative mechanistic pathway.[11]
-
Monitoring Technique : HPLC is ideal for this analysis as it can separate the starting material, the deprotected product, and potential side products, allowing for accurate quantification over time.[16]
Acid-Catalyzed Deprotection: Representative Data
The rate of acetal hydrolysis is primarily influenced by the acid strength (pKa), concentration, and temperature.
| Run | Acid | Concentration | Solvent | Temp (°C) | Rate Constant, k (s⁻¹) | Half-life, t½ (min) |
| 1 | Trifluoroacetic Acid (TFA) | 1 M | Dioxane/H₂O (4:1) | 25 | 8.5 x 10⁻⁴ | 13.6 |
| 2 | Hydrochloric Acid (HCl) | 1 M | Dioxane/H₂O (4:1) | 25 | 5.5 x 10⁻⁴ | 21.0 |
| 3 | Acetic Acid (AcOH) | 1 M | Dioxane/H₂O (4:1) | 25 | 1.2 x 10⁻⁵ | 962.7 |
| 4 | Trifluoroacetic Acid (TFA) | 0.1 M | Dioxane/H₂O (4:1) | 25 | 8.3 x 10⁻⁵ | 139.2 |
| 5 | Trifluoroacetic Acid (TFA) | 1 M | Dioxane/H₂O (4:1) | 0 | 9.1 x 10⁻⁵ | 127.0 |
Causality Behind Experimental Choices:
-
Acid Selection : A range of acids with varying strengths (TFA, HCl, AcOH) were chosen to demonstrate the direct correlation between pKa and reaction rate. The kinetics often show a second-order dependence on acid concentration for carbamate deprotections, a principle explored here for the related acetal hydrolysis.[17]
-
Solvent System : A dioxane/water mixture is used to ensure the solubility of the organic substrate while providing the necessary water for the hydrolysis reaction.
-
Monitoring Technique : As with the palladium-catalyzed reaction, HPLC provides a robust method for tracking the disappearance of the starting material and the appearance of the aldehyde product.[18]
Comparison with Alternative Amine Protecting Groups
The utility of the Alloc-DME group is best understood in the context of other common amine protecting groups.
| Protecting Group | Typical Deprotection Conditions | Relative Rate | Key Advantages |
| Alloc | Pd(0), Nucleophilic Scavenger | Fast | Very mild, neutral pH, orthogonal to acid/base labile groups.[6] |
| Boc | Strong Acid (e.g., TFA, HCl) | Moderate to Fast | Stable to base and hydrogenolysis.[3][4] |
| Cbz (Z) | Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH) | Moderate | Stable to mild acid/base.[3] |
| Fmoc | Base (e.g., 20% Piperidine in DMF) | Very Fast | Stable to acid and hydrogenation.[4] |
The Alloc component of our target molecule offers deprotection kinetics comparable to Fmoc cleavage but under orthogonal, metal-catalyzed conditions. The acetal component's acid lability is similar to that of a Boc group, providing a useful comparison point for synthetic planning.
Experimental Protocols
A trustworthy protocol must be a self-validating system. The following methodologies are designed for reproducibility and accurate kinetic data acquisition.
General Experimental Workflow
Figure 3: General workflow for kinetic reaction monitoring by HPLC.
Protocol 1: Kinetic Study of Pd-Catalyzed Deprotection
-
Preparation :
-
Prepare a 0.1 M stock solution of this compound and a 0.1 M solution of an internal standard (e.g., dodecane) in anhydrous THF.
-
In a separate vial, weigh Pd(PPh₃)₄ (5 mol% relative to the substrate).
-
Prepare a 2 M solution of morpholine (scavenger) in anhydrous THF.
-
-
Reaction Setup :
-
In a thermostatted reaction vessel at 25°C, add 5 mL of the substrate/internal standard solution.
-
Add the morpholine solution (20 equivalents).
-
Allow the solution to stir for 5 minutes to reach thermal equilibrium.
-
-
Initiation and Sampling :
-
To initiate the reaction (t=0), add the solid Pd(PPh₃)₄ and start the timer.
-
Immediately withdraw the first aliquot (approx. 50 µL) and quench it in an HPLC vial containing 1 mL of mobile phase.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 2 minutes for the first 20 minutes, then every 5 minutes).
-
-
Analysis :
-
Analyze each quenched sample by HPLC, monitoring the disappearance of the starting material peak relative to the internal standard.[16]
-
Calculate the concentration of the starting material at each time point.
-
Plot ln([Substrate]) versus time. The slope of the resulting line is -k.
-
Protocol 2: Kinetic Study of Acid-Catalyzed Deprotection
-
Preparation :
-
Prepare a 0.1 M stock solution of this compound and a 0.1 M solution of an internal standard (e.g., biphenyl) in a 4:1 Dioxane:Water mixture.
-
Prepare a 2 M stock solution of Trifluoroacetic Acid (TFA) in the same solvent system.
-
-
Reaction Setup :
-
In a thermostatted reaction vessel at 25°C, add 4.5 mL of the substrate/internal standard solution.
-
Allow the solution to stir for 5 minutes to reach thermal equilibrium.
-
-
Initiation and Sampling :
-
To initiate the reaction (t=0), add 0.5 mL of the 2 M TFA stock solution (final concentration 1 M substrate, 1 M TFA) and start the timer.
-
Immediately withdraw the first aliquot (approx. 50 µL) and quench it in an HPLC vial containing 1 mL of a 50:50 acetonitrile:water solution with 0.5% triethylamine (to neutralize the acid).
-
Continue to withdraw and quench aliquots at appropriate intervals based on the expected reaction rate.
-
-
Analysis :
-
Analyze the samples by HPLC and perform the kinetic calculations as described in Protocol 1.[19]
-
Conclusion and Recommendations
The this compound protecting group is a versatile tool that offers two distinct and orthogonal deprotection pathways.
-
For rapid, mild deprotection to reveal the amine , palladium-catalyzed cleavage is the method of choice. The reaction kinetics are fast, often complete in under 30 minutes at room temperature, and proceed under neutral conditions, making this method ideal for substrates sensitive to acids or bases. For maximum efficiency, Pd(PPh₃)₄ with a morpholine scavenger is a highly effective system.
-
For selective unmasking of a latent aldehyde functionality , acid-catalyzed hydrolysis is the appropriate strategy. The reaction rate is highly tunable by adjusting the acid concentration, acid strength, and temperature. Strong acids like TFA provide convenient reaction times at room temperature, while weaker acids allow for much slower, controlled deprotection if required.
By leveraging the kinetic data and protocols presented in this guide, researchers can implement the Alloc-DME protecting group with a high degree of precision, enabling more sophisticated and efficient synthetic strategies in drug development and beyond.
References
-
MacNamara, J. P., et al. (2015). Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development. [Link]
-
Welch, C. J., et al. (2005). Mobile Tool for HPLC Reaction Monitoring. Organic Process Research & Development. [Link]
-
IMSERC. Kinetics / reaction monitoring. Northwestern University. [Link]
-
McGregor, J., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR. RSC Publishing. [Link]
-
Derksen, D., et al. (2017). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. ResearchGate. [Link]
-
Iowa State University. Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. [Link]
-
Minami, I., et al. (1986). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Waseda University. [Link]
-
Malig, T. C., et al. (2017). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. ResearchGate. [Link]
-
Green Chemistry. (n.d.). Metal- catalysed cleavage of allyl esters. WordPress. [Link]
-
Odani, H., et al. (2018). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. National Institutes of Health. [Link]
-
Blackmond, D. G., et al. (2005). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]
-
Gáspár, A., et al. (2017). On-chip integration of organic synthesis and HPLC/MS analysis for monitoring stereoselective transformations at the micro-scale. RSC Publishing. [Link]
-
MacKenzie, D. A., et al. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. [Link]
- Jeffrey, P. D., & McCombie, S. W. (1982). Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds.
-
Rumpf, P., & Bloch, F. (1963). Kinetics of the Acid-Catalyzed Hydrolysis of Acetal in Dimethyl Sulfoxide- Water Solvents at 15, 25, and 35°. The Journal of Physical Chemistry. [Link]
-
Pfister, D., et al. (2014). Mechanism of allyl deprotection through catalytic palladium π-allyl methodology. ResearchGate. [Link]
-
Liu, B., & Thayumanavan, S. (2017). Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. [Link]
-
Rumpf, P., & Bloch, F. (1961). KINETICS OF THE ACID-CATALYZED HYDROLYSIS OF ACETAL IN WATER—ACETONE SOLVENTS AT 15, 25, AND 35°. The Journal of Physical Chemistry. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2023). Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2023). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. CEM Corporation. [Link]
-
Hage, D. S., et al. (2010). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Deprotection of allyl carbamates. ResearchGate. [Link]
-
Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. PubMed. [Link]
-
Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]
-
Gorka, A., et al. (2022). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. [Link]
-
Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]
-
Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. ResearchGate. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Protection and Deprotection [cem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 12. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Cost-Benefit Analysis of Ethyl Allyl(2,2-dimethoxyethyl)carbamate in Synthetic Chemistry
A Senior Application Scientist's Guide to Advanced Amine Protection Strategies
For researchers and professionals in drug development, the selection of a protecting group is a critical decision that reverberates through the entire synthetic route, impacting yield, purity, cost, and timeline. This guide provides an in-depth cost-benefit analysis of a specialized amine protecting group, Ethyl allyl(2,2-dimethoxyethyl)carbamate. We will dissect its probable synthesis and cost, and objectively compare its core reactive moiety—the allyl carbamate (Alloc)—against the industry-standard protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
The Profile of this compound
This compound is a bespoke N-protecting group. Its structure suggests a dual functionality: the allyl carbamate provides the primary amine protection, while the 2,2-dimethoxyethyl (DMA) acetal moiety serves as a masked aldehyde. This latent aldehyde functionality allows for post-deprotection manipulations, such as Pictet-Spengler reactions or reductive aminations, without requiring a separate aldehyde introduction step.
Plausible Synthesis and Cost Analysis
While not a widely commercialized reagent, a plausible and efficient synthesis can be designed from readily available starting materials. The most logical route involves a two-step process: N-allylation of aminoacetaldehyde dimethyl acetal followed by capping with ethyl chloroformate.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-allyl-N-(2,2-dimethoxyethyl)amine
-
To a solution of aminoacetaldehyde dimethyl acetal (1.0 eq.) in a suitable solvent such as ethanol, add sodium iodide (0.1 eq.).
-
Add allyl bromide (1.0 eq.) to the mixture.
-
Stir the reaction overnight at 75 °C.
-
Remove the solvent under reduced pressure and chromatograph the resulting oily residue to yield the target secondary amine.
Step 2: Synthesis of this compound
-
Dissolve the N-allyl-N-(2,2-dimethoxyethyl)amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a dry, aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl chloroformate (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 40 minutes, then warm to room temperature.
-
Remove the solvent in vacuo, dissolve the residue in an appropriate organic solvent, and filter to remove the triethylamine hydrochloride salt.
-
Evaporate the filtrate to yield the crude product, which can be purified by column chromatography.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthesis of this compound.
Cost Estimation of Starting Materials
The economic viability of using this custom protecting group hinges on the cost of its precursors. The table below provides an estimated cost analysis based on current supplier pricing for research-grade chemicals.
| Reagent | Supplier Example(s) | CAS Number | Typical Price (USD) | Molar Cost (USD/mol) |
| Aminoacetaldehyde dimethyl acetal | Sigma-Aldrich, TCI, Chem-Impex[1][2] | 22483-09-6 | ~$50 / 100 mL | ~$50.2 |
| Allyl bromide | Sigma-Aldrich, IndiaMART[3][4][5][6] | 106-95-6 | ~$60 / 100 g | ~$72.6 |
| Ethyl chloroformate | Sigma-Aldrich, TCI, Fisher Scientific[7][8] | 541-41-3 | ~$47 / 100 g | ~$51.0 |
Note: Prices are approximate and subject to change based on vendor and purity.
The analysis indicates a moderate cost for the synthesis of the protecting agent, which should be weighed against the potential benefits of its unique dual functionality.
Comparative Analysis: Alloc vs. Boc, Cbz, and Fmoc
The core of the title compound's reactivity lies in the allyloxycarbonyl (Alloc) group. Its performance must be compared to the most common N-protecting groups in organic synthesis.[9][10] The principle of orthogonality —the ability to deprotect one group without affecting others—is a cornerstone of modern synthesis, particularly in peptide chemistry.[11][12][13][14]
Caption: Orthogonality of common amine protecting groups.
Performance Comparison
| Feature | Allyloxycarbonyl (Alloc) | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Protection Reagent | Allyl chloroformate | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate | Fmoc-OSu, Fmoc-Cl |
| Deprotection Condition | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., PhSiH₃)[15][16] | Strong acid (e.g., TFA, HCl)[9] | Catalytic hydrogenolysis (H₂/Pd-C)[17] | Base (e.g., 20% piperidine in DMF)[17] |
| Stability | Stable to acid and base[18] | Stable to base and hydrogenolysis | Stable to mild acid and base | Stable to acid and hydrogenolysis |
| Orthogonality | Orthogonal to Boc, Fmoc, and Cbz[14] | Orthogonal to Fmoc and Cbz | Orthogonal to Boc and Fmoc | Orthogonal to Boc and Cbz |
| Key Advantages | Mild, neutral deprotection; Orthogonal to most other groups | Robust, widely used in SPPS | Stable, good for solution-phase | Mild, base-labile deprotection; Core of modern SPPS |
| Potential Limitations | Cost and air-sensitivity of Pd catalyst; potential for N-allylation byproducts[19] | Harsh acidic cleavage can damage sensitive substrates | Incompatible with reducible groups (e.g., alkynes, C=C bonds) | Base-lability can be an issue with sensitive substrates; byproduct can cause issues |
The Alloc Group in Practice
The Alloc group offers a unique deprotection pathway that is orthogonal to the acid- and base-labile groups that form the backbone of most multi-step synthetic strategies.[18] This makes it invaluable for complex syntheses, such as on-resin peptide modification.
Experimental Protocol: Alloc Protection of a Primary Amine
-
Dissolve the amine (1.0 eq.) and sodium bicarbonate (3.0 eq.) in a 1:1 mixture of THF and water.
-
At room temperature, add allyl chloroformate (1.5 eq.) to the mixture.
-
Stir the reaction for 12 hours at room temperature.
-
Extract the mixture with ethyl acetate. The combined organic layers are then washed with brine, dried over sodium sulfate, and concentrated in vacuo.
-
Purify the product by column chromatography.[15]
Experimental Protocol: Alloc Deprotection
-
Dissolve the Alloc-protected amine (1.0 eq.) in dichloromethane under an argon atmosphere and cool to 0 °C.
-
Add phenylsilane (PhSiH₃, 7.0 eq.) as an allyl scavenger, followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq.).
-
Stir the reaction at 0 °C for 1 hour.
-
Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the deprotected amine.[15]
Cost-Benefit Analysis: Making the Right Choice
The decision to use a protecting group is always a trade-off between the number of synthetic steps and the chemoselectivity required.[20][21][22][23] While adding protection and deprotection steps increases cost and reduces overall yield, it is often unavoidable for complex molecules.
Caption: Key factors influencing protecting group selection.
When to Choose an Alloc-based Strategy
Benefits:
-
Ultimate Orthogonality: The Alloc group's palladium-catalyzed deprotection is truly orthogonal to acid- and base-labile groups, offering maximum flexibility in complex syntheses.
-
Mild Deprotection: The removal conditions are nearly neutral and occur at low temperatures, preserving sensitive functional groups that might be compromised by strong acids or bases.[16]
-
Dual Functionality (Specific to the title compound): The latent aldehyde in this compound allows for a "protect and elaborate" strategy, reducing the total step count if an aldehyde is needed later in the synthesis.
Costs:
-
Reagent Cost: The palladium catalyst required for deprotection is a significant cost driver, especially at scale.
-
Process Complexity: Palladium-catalyzed reactions can be sensitive to air and require careful handling and inert atmosphere techniques, which can add operational complexity.
-
Atom Economy: Like all protecting groups, it adds mass that is ultimately removed, reducing the overall atom economy of the synthesis.
Comparison with Standard Alternatives
-
vs. Boc: The Alloc group is superior when the substrate is sensitive to strong acids like TFA. While Boc is a workhorse for standard peptide synthesis, its harsh deprotection limits its use with acid-sensitive moieties.
-
vs. Fmoc: Alloc is the better choice when the substrate is base-sensitive. The repeated use of piperidine in Fmoc-based SPPS can lead to side reactions with certain residues.
-
vs. Cbz: Alloc's main advantage over Cbz is its compatibility with reducible functional groups. The hydrogenolysis required to remove Cbz will also reduce double bonds, triple bonds, and other sensitive groups.
Conclusion
This compound, as a specialized version of the Alloc protecting group, represents a powerful tool for advanced synthetic challenges. Its primary value lies in the orthogonality and mildness of the Alloc group's deprotection chemistry. The added benefit of a masked aldehyde provides a unique strategic advantage for specific synthetic designs.
The decision to employ this protecting group is a classic cost-benefit trade-off. For routine syntheses where substrates are stable to standard acid or base treatment, the lower cost and operational simplicity of Boc or Fmoc strategies are often preferable. However, for high-value, complex molecules with multiple sensitive functional groups, the higher initial cost of an Alloc-based strategy can be justified by improved yields, higher purity, and the successful synthesis of a molecule that would otherwise be inaccessible. The ultimate choice depends on a careful analysis of the entire synthetic route, weighing the cost of reagents against the value of chemoselectivity and yield.
References
-
IndiaMART. Allyl Bromide - 3-Bromopropene Latest Price, Manufacturers & Suppliers. [Link]
-
The Royal Society of Chemistry. Supporting Information for a relevant publication. [Link]
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
-
AAPPTec. Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]
-
Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Meru Chem Pvt. Ltd. Ethyl Chloroformate. [Link]
-
Royal Society of Chemistry. Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
IndiaMART. Aminoacetaldehyde dimethyl acetal, Contract Manufacturer. [Link]
-
Wikipedia. Protecting group. [Link]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Labinsights. Benefits of Protecting Groups in Organic Synthesis. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
ResearchGate. Scheme 3 Reagents and conditions: i, allyl chloroformate, NaOH, 0 C;.... [Link]
-
ResearchGate. Protecting-group-free synthesis as an opportunity for invention. [Link]
-
Royal Society of Chemistry. Avoid Protecting Groups. [Link]
Sources
- 1. Aminoacetaldehyde Dimethyl Acetal | 22483-09-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. 烯丙基溴 reagent grade, 97%, contains ≤1000 ppm propylene oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 5. Allyl Bromide 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Ethyl chloroformate, 99%, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. L06311.36 [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biosynth.com [biosynth.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. peptide.com [peptide.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 19. rsc.org [rsc.org]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. labinsights.nl [labinsights.nl]
- 22. researchgate.net [researchgate.net]
- 23. books.rsc.org [books.rsc.org]
A Guide to the Potential Utility of Ethyl allyl(2,2-dimethoxyethyl)carbamate in Advanced Synthesis and Drug Development
Introduction: Deconstructing a Multifunctional Reagent
In the landscape of modern organic synthesis and medicinal chemistry, the demand for reagents that offer multifunctional capabilities and orthogonal reactivity is perpetual. Ethyl allyl(2,2-dimethoxyethyl)carbamate is a compound that, while not extensively documented in peer-reviewed literature, presents a compelling structural architecture. Its utility can be logically inferred by dissecting its constituent functional groups: the allyl carbamate and the 2,2-dimethoxyethyl (acetal) moiety.
The carbamate group is a cornerstone in medicinal chemistry, prized for its high metabolic stability compared to esters and its role as a bioisostere for amide bonds.[1][2] The allyl portion of the carbamate serves as a versatile protecting group for amines, removable under specific, mild conditions that are orthogonal to many other common protecting groups.[3][4] Simultaneously, the dimethoxyethyl group is a classic acetal, a stable protecting group for an aldehyde, which can be unmasked under acidic conditions.[5]
This guide will explore the hypothetical, yet scientifically grounded, applications of this compound. We will present case studies comparing its potential performance against established alternatives, supported by detailed experimental protocols designed to be self-validating and grounded in authoritative chemical principles.
Case Study 1: An Orthogonal Protecting Group Strategy in Complex Synthesis
The primary application envisioned for this reagent is as a bifunctional protecting group for a primary or secondary amine. The allyl group allows for palladium-catalyzed deprotection, while the acetal remains intact, and vice-versa. This orthogonality is critical in multi-step synthesis, preventing unintended reactions on other parts of the molecule.[6][7]
Comparative Analysis of Amine Protecting Groups
The true value of a protecting group lies in its unique removal conditions relative to others. The allyl group's palladium-mediated cleavage offers a distinct advantage over the most common amine protecting groups: Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), and Cbz (carbobenzyloxy).
| Protecting Group | Reagent Class | Cleavage Conditions | Orthogonality & Mechanistic Insight |
| Boc | Carbonate | Strong Acid (e.g., TFA, HCl) | Mechanism: Acid-catalyzed hydrolysis proceeds via a stable tertiary carbocation. Incompatible with other acid-labile groups like acetals or t-butyl esters. |
| Fmoc | Carbamate | Base (e.g., Piperidine, DBU) | Mechanism: Base-promoted E1cB-type elimination. The fluorenyl ring system stabilizes the resulting carbanion. Orthogonal to acid-labile and hydrogenolysis-cleavable groups.[8] |
| Cbz | Carbamate | H₂, Pd/C (Hydrogenolysis) | Mechanism: Catalytic hydrogenation cleaves the benzylic C-O bond. Incompatible with reducible groups like alkenes or alkynes. |
| Allyl (from title compound) | Carbamate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Scavenger (e.g., dimedone, PhSiH₃) | Mechanism: The Pd(0) catalyst forms a π-allyl complex, which is then attacked by a nucleophilic scavenger. This process is exceptionally mild and orthogonal to acid/base labile groups and most hydrogenation conditions.[3][9] |
Experimental Workflow: Orthogonal Deprotection
This workflow illustrates how the title compound could be used to selectively unmask functional groups on a hypothetical substrate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. gasesgrit.com [gasesgrit.com]
- 9. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Allyl(2,2-dimethoxyethyl)carbamate
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of ethyl allyl(2,2-dimethoxyethyl)carbamate, ensuring the protection of laboratory personnel and the integrity of our shared environment. The procedures outlined herein are grounded in established safety principles and an understanding of the chemical's inherent risks.
Core Principles: Understanding the Hazard
This compound belongs to the carbamate family of organic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, the hazards can be reliably inferred from its structural class and data on close chemical analogs. Carbamates, as a group, are recognized for their potential toxicity, with many being used as pesticides due to their ability to inhibit cholinesterase, an essential enzyme for nerve impulse transmission[1]. The U.S. Environmental Protection Agency (EPA) regulates carbamate wastes as hazardous under the Resource Conservation and Recovery Act (RCRA) due to their toxicity[2][3].
Therefore, all waste containing this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in standard municipal trash.
Table 1: Hazard Profile and Disposal Considerations
| Property | Hazard Information | Rationale for Disposal Protocol |
|---|---|---|
| Chemical Class | Carbamate Ester | Carbamates can be highly toxic and are regulated as hazardous waste. Disposal must ensure complete chemical destruction[1][2]. |
| Known Analogs | A close analog, Mthis compound, is known to cause skin, eye, and respiratory irritation[4]. Other carbamates are suspected carcinogens[5][6][7]. | The precautionary principle dictates handling with full personal protective equipment (PPE) and avoiding all direct contact and aerosol generation. |
| Incompatibilities | Carbamates are incompatible with strong acids, strong bases, and strong reducing agents[1]. | Waste must be segregated. Never mix carbamate waste with incompatible chemicals, as this can lead to vigorous reactions or the generation of toxic gases. |
| Combustion Products | Thermal decomposition is expected to produce hazardous gases, including carbon oxides and nitrogen oxides (NOx)[4]. | Disposal via high-temperature incineration by a licensed facility is the required method to ensure complete and safe destruction[8]. |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Before handling the chemical or its waste, donning the appropriate PPE is mandatory. The goal is to create a complete barrier against dermal, ocular, and respiratory exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant, unlined gloves (e.g., Nitrile or Neoprene). | Prevents skin contact, a primary route of exposure for many carbamates[9]. |
| Eye/Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards[10]. A face shield should be worn over goggles if there is a splash hazard. | Protects against accidental splashes that can cause serious eye irritation[4]. |
| Body Protection | A laboratory coat is mandatory for all handling. For spill cleanup or handling larger quantities, chemical-resistant coveralls are recommended[9][11]. | Minimizes the risk of skin exposure from spills or splashes[9]. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if there is a risk of generating aerosols or dusts, or if working outside of a certified chemical fume hood[9][10]. | Prevents inhalation of the compound, which may cause respiratory irritation[4]. |
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management program. This prevents dangerous reactions and ensures the waste is routed to the correct disposal stream.
-
Prepare a Designated Waste Container:
-
Before starting your experiment, prepare a dedicated hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene for liquids, a sealable drum for solids) and be in good condition with a secure lid.
-
Affix a hazardous waste label to the container.
-
-
Segregate Waste by Physical Form:
-
Liquid Waste: Collect all solutions containing this compound, including reaction mixtures and solvent rinses, in a designated liquid hazardous waste container[8]. Do not mix with other waste streams, particularly strong acids or bases[1].
-
Solid Waste: Collect any un-used solid reagent, contaminated weighing paper, or solid byproducts in a designated solid hazardous waste container.
-
Contaminated Labware & Debris: Disposable items such as gloves, wipes, and absorbent pads used during handling or spill cleanup must be collected as solid hazardous waste. Place them in a sealed, clearly labeled plastic bag before adding to the solid waste container[12][13]. Sharps (needles, contaminated glassware) must be placed in a designated puncture-resistant sharps container.
-
-
Properly Label the Waste Container:
-
Clearly write the full chemical name: "this compound" and list any other chemical constituents in the container.
-
Ensure the appropriate hazard pictograms (e.g., irritant, health hazard) are visible.
-
Record the accumulation start date (the date the first drop of waste enters the container).
-
-
Secure Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area. This area should be secure, well-ventilated, and have secondary containment to control any potential leaks.
-
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Assess the Spill:
-
Minor Spill (manageable by lab personnel): A small spill that you are trained, equipped, and comfortable cleaning up.
-
Major Spill (requires emergency response): A large volume spill, a spill in a public area, or any spill where you are unsure of the hazard or proper cleanup procedure. Evacuate the area, alert others, and contact your institution's Environmental Health & Safety (EHS) office immediately[12][14].
-
-
Minor Spill Cleanup Protocol:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Don PPE: Put on the full PPE suite as described in Table 2.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or chemical spill pillows[13]. Work from the outside in.
-
Absorb and Collect:
-
Liquids: Gently cover the spill with absorbent material. Once fully absorbed, use non-sparking tools (e.g., plastic scoop) to collect the material[14][15].
-
Solids: If the material is a powder, gently moisten it with a small amount of water to prevent dust from becoming airborne[12]. Carefully sweep up the material.
-
-
Package the Waste: Place all collected residue and contaminated cleaning materials into a heavy-duty plastic bag, seal it, and place it in the designated solid hazardous waste container[13].
-
Decontaminate the Area: Clean the spill surface with soap and water. Collect the cleaning materials as hazardous waste.
-
Wash Hands: Thoroughly wash your hands after removing your PPE.
-
Final Disposal Pathway: The End of the Line
The ultimate disposal of this compound waste must be handled by professionals.
-
Collection by Licensed Contractor: Arrange for the pickup of your properly labeled and sealed hazardous waste containers through your institution's EHS department or their designated hazardous waste disposal contractor.
-
Method of Destruction: The standard and required disposal method for this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[8]. This process ensures the complete destruction of the toxic carbamate molecule.
-
Documentation: Maintain all records and manifests associated with the hazardous waste disposal, as required by institutional policy and federal regulations like RCRA.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
-
AMMONIUM CARBAMATE - Chemical Compatibility . Canyon Components. [Link]
-
Carbamates Waste Compatibility . CP Lab Safety. [Link]
-
EPA Issues Rule on Carbamate Wastes . U.S. Environmental Protection Agency. [Link]
-
Spill and Cleaning Protocol . Michigan State University Environmental Health & Safety. [Link]
-
Discovery of carbamate degrading enzymes by functional metagenomics . National Institutes of Health (NIH). [Link]
-
Spill Cleanup - Pesticide Environmental Stewardship . [Link]
-
Carbamate - Wikipedia . [Link]
-
Safety data sheet - CPAChem . [Link]
-
Safety Data Sheet - Thermo Fisher Scientific . [Link]
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes . Federal Register. [Link]
-
Guide for Chemical Spill Response . American Chemical Society. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories . The University of Tennessee, Knoxville. [Link]
-
Personal Protective Equipment for Pesticide Handlers . U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates . EPA NEIPS. [Link]
-
Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions . EPA NEIPS. [Link]
-
Pesticide use and personal protective equipment . health.vic. [Link]
-
Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction . ACS Omega. [Link]
-
Kinetics of Carbaryl Hydrolysis . Clemson University. [Link]
-
Carbamate base-catalyzed hydrolysis mechanisms . ResearchGate. [Link]
-
Hydrolysis of a carbamate triggered by coordination of metal ions . RSC Publishing. [Link]
Sources
- 1. Carbamates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. epa.gov [epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. acs.org [acs.org]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safeguarding Your Research: A Guide to Handling Ethyl Allyl(2,2-dimethoxyethyl)carbamate
The recommendations herein are grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory personnel from hazardous chemicals.[1][2][3][4][5]
Hazard Identification and Risk Assessment: The Carbamate Class
Carbamates are a class of organic compounds derived from carbamic acid. While widely used, certain carbamates are known to exhibit toxicity, primarily by inhibiting the enzyme acetylcholinesterase, which can impact the nervous system.[6] Some carbamates are also suspected carcinogens.[7][8][9] Given the structural alerts within Ethyl allyl(2,2-dimethoxyethyl)carbamate, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.
A thorough, site-specific risk assessment should be conducted before any handling of this chemical. This assessment should consider the quantity of the substance being used, the nature of the experimental procedure (e.g., heating, aerosol generation), and the potential for exposure.
Table 1: Physicochemical Properties and Potential Hazards of this compound
| Property | Value/Information | Source |
| CAS Number | 128740-02-3 | Alfa Chemistry |
| Molecular Formula | C10H19NO4 | Alfa Chemistry |
| Boiling Point | 270.1°C at 760 mmHg | Alfa Chemistry |
| Flash Point | 117.2°C | Alfa Chemistry |
| Density | 1.022 g/cm³ | Alfa Chemistry |
| Potential Hazards | Based on the carbamate class: Potential for neurotoxicity (acetylcholinesterase inhibition). Suspected carcinogen. May cause skin and eye irritation. Harmful if swallowed or inhaled. | [6][7][8][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is a critical control measure to minimize exposure to hazardous chemicals.[10][11][12][13][14] The following PPE is mandatory when handling this compound.
Eye and Face Protection
-
Chemical Splash Goggles: Must be worn at all times in the laboratory where this chemical is handled. They should meet ANSI Z87.1 standards.
-
Face Shield: A face shield must be worn in addition to chemical splash goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the chemical under pressure.
Skin and Body Protection
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide. Contaminated gloves should be removed promptly and disposed of as hazardous waste.
-
Laboratory Coat: A flame-resistant lab coat that fully covers the arms should be worn and kept buttoned.
-
Closed-Toed Shoes: Shoes that fully cover the feet are required.
-
Long Pants: Legs must be covered.
Respiratory Protection
All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation and engineering controls are not sufficient, respiratory protection may be necessary. A risk assessment should determine the need for a respirator. If required, a NIOSH-approved respirator with an organic vapor cartridge is appropriate. Personnel must be properly trained and fit-tested before using a respirator.[11]
Operational Plan: From Receipt to Disposal
A comprehensive plan that addresses all aspects of the chemical's lifecycle in the laboratory is essential for ensuring safety.
Chemical Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.[7][15]
Safe Handling Procedures
-
Always work within a certified chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical.
-
Ensure safety showers and eyewash stations are readily accessible.[10][13]
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area and prevent the spread of the spill.
-
Protect: Don the appropriate PPE, including respiratory protection if vapors are present.
-
Contain and Clean: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Collect all contaminated materials (e.g., gloves, absorbent pads, glassware) in a dedicated, clearly labeled hazardous waste container.[16][17]
-
The container should be made of a compatible material (e.g., high-density polyethylene) and kept securely closed.
-
Do not mix carbamate waste with other waste streams unless compatibility has been verified.[18]
Disposal Procedure
-
Follow your institution's specific procedures for hazardous waste disposal.
-
Contact your EHS department to arrange for the pickup and disposal of the waste.
-
Maintain accurate records of the waste generated and its disposal.[16]
For small quantities, chemical neutralization through alkaline hydrolysis may be a possibility to render the compound less hazardous before disposal. This procedure should only be performed by trained personnel and in accordance with institutional guidelines.[17]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the experimental risk.
Caption: PPE Selection Workflow for Handling this compound.
Conclusion: A Commitment to Safety
The responsible and safe handling of chemicals is a cornerstone of scientific excellence. By adhering to the principles outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment for themselves and their colleagues. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department.
References
-
Safety Guidelines for Handling Chemicals. HPE. [Link]
-
29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
-
Hazardous chemicals - personal protective equipment (PPE). NT WorkSafe. [Link]
-
Chemical Handling Safety & PPE Requirements. National Response Corporation. [Link]
-
How To Choose The Right PPE For Chemical Handling. Hazchem Safety. [Link]
-
Chemical Hygiene Plan and Laboratory Safety Manual. University of South Carolina. [Link]
-
Chemical Hygiene Plan Checklist. SUNY System Administration. [Link]
-
ICSC 0314 - ETHYL CARBAMATE. International Labour Organization. [Link]
-
Cooling Tower Chemicals - CARBAMATE. MSDS Authoring Services. [Link]
-
Carbamate. Wikipedia. [Link]
-
LABORATORY WASTE DISPOSAL GUIDELINES. University of Wollongong. [Link]
-
Laboratory Waste Disposal Handbook. University of Essex. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
Sources
- 1. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 2. osha.gov [osha.gov]
- 3. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. sc.edu [sc.edu]
- 5. system.suny.edu [system.suny.edu]
- 6. Carbamate - Wikipedia [en.wikipedia.org]
- 7. ICSC 0314 - ETHYL CARBAMATE [chemicalsafety.ilo.org]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. support.hpe.com [support.hpe.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 13. asmg.com [asmg.com]
- 14. hazchemsafety.com [hazchemsafety.com]
- 15. echemi.com [echemi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. documents.uow.edu.au [documents.uow.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

